Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1,5-diphenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-17(20)15-12-16(13-8-4-2-5-9-13)19(18-15)14-10-6-3-7-11-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUCEEQKAOPMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355041 | |
| Record name | methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70375-79-0 | |
| Record name | methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Reactions of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its rigid pyrazole scaffold, adorned with phenyl rings at the N1 and C5 positions and a reactive methyl ester at the C3 position, offers multiple sites for chemical modification. This unique structural architecture has made it a molecule of significant interest in the fields of medicinal chemistry and agrochemical research, where it is a key intermediate in the development of novel therapeutic agents and crop protection agents. The presence of the pyrazole core is a common feature in many pharmaceuticals, contributing to a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the reactivity of this compound. We will delve into the key reactions at the carboxylate group, the pyrazole ring, and the peripheral phenyl substituents. This guide will not only outline synthetic protocols but also provide insights into the underlying chemical principles and mechanistic pathways that govern these transformations.
I. Reactions at the C3-Carboxylate Group
The methyl ester functionality at the C3 position is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of a broad range of derivatives.
Hydrolysis to Carboxylic Acid
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 1,5-diphenyl-1H-pyrazole-3-carboxylic acid, is a fundamental transformation that opens the door to a wider range of derivatizations, particularly amide bond formation.
Reaction Scheme:
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, a substituted pyrazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This guide provides a detailed overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the comprehensive characterization of this specific molecule.
This document moves beyond a simple recitation of data, offering insights into the experimental considerations and the logic behind the interpretation of the spectral data, reflecting the perspective of a seasoned application scientist.
Molecular Structure and Spectroscopic Overview
The structure of this compound (CAS No. 70375-79-0), with the molecular formula C₁₇H₁₄N₂O₂, is presented below.[1][2] The key structural features to be confirmed by spectroscopy include the pyrazole core, the two phenyl rings at positions 1 and 5, and the methyl carboxylate group at position 3.
A multi-spectroscopic approach is essential for unambiguous structure confirmation. ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework, IR spectroscopy will identify the key functional groups, and mass spectrometry will confirm the molecular weight and provide fragmentation patterns for further structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are critical.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines the standard procedure for obtaining high-quality NMR data for a solid organic compound like this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual proton peak at ~7.26 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
The data presented herein was acquired on a 600 MHz spectrometer. Higher field strengths generally provide better signal dispersion and resolution.
-
The instrument should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
The workflow for NMR analysis is depicted in the following diagram:
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
¹H NMR Spectroscopic Data and Interpretation
The reported ¹H NMR spectrum of this compound in CDCl₃ at 600 MHz shows the following signals:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.36–7.30 | multiplet | 8H | Aromatic protons |
| 7.22 | doublet (J = 7.3 Hz) | 2H | Aromatic protons |
| 7.10 | singlet | 1H | Pyrazole H-4 |
| 3.98 | singlet | 3H | -OCH₃ |
Interpretation:
-
The complex multiplet between δ 7.36-7.30 ppm integrating to 8 protons and the doublet at δ 7.22 ppm integrating to 2 protons are characteristic of the ten protons of the two phenyl rings. The overlapping nature of these signals is common for unsubstituted phenyl groups in similar chemical environments.
-
The singlet at δ 7.10 ppm is assigned to the single proton on the pyrazole ring at the C-4 position. Its chemical shift is in the expected aromatic region, and its singlet multiplicity is due to the absence of adjacent protons.
-
The sharp singlet at δ 3.98 ppm , integrating to three protons, is characteristic of the methyl ester's methoxy group (-OCH₃).
¹³C NMR Spectroscopic Data and Interpretation (Predicted)
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~163 | C=O (ester) | Typical chemical shift for a carbonyl carbon in a methyl ester. |
| ~145 | Pyrazole C-3 or C-5 | Quaternary carbons of the pyrazole ring attached to nitrogen and a substituent. |
| ~144 | Pyrazole C-3 or C-5 | The second quaternary carbon of the pyrazole ring. |
| ~139 | Phenyl C-1 (ipso) | Quaternary carbon of the N-phenyl ring directly attached to the pyrazole nitrogen. |
| ~132 | Phenyl C-1' (ipso) | Quaternary carbon of the C-phenyl ring directly attached to the pyrazole carbon. |
| ~129 | Phenyl CH | Aromatic methine carbons. |
| ~128 | Phenyl CH | Aromatic methine carbons. |
| ~126 | Phenyl CH | Aromatic methine carbons. |
| ~110 | Pyrazole C-4 | The protonated carbon of the pyrazole ring, typically appearing at a higher field than the substituted carbons. |
| ~52 | -OCH₃ | The carbon of the methoxy group. |
Rationale for Prediction: The predicted values are based on the analysis of ¹³C NMR data for similar pyrazole structures. For instance, in related pyrazole derivatives, the pyrazole C-4 carbon consistently appears around δ 105-110 ppm. The carbonyl carbon of the ester is expected in the δ 160-165 ppm region. The various aromatic carbons will have distinct chemical shifts based on their substitution and electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, key absorptions would be from the carbonyl group of the ester and the various C-H and C=C/C=N bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
The ATR technique is a simple and rapid method for obtaining IR spectra of solid samples.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is acquired by pressing the sample onto the crystal with a pressure arm to ensure good contact.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
The workflow for IR analysis is as follows:
Caption: Workflow for IR sample preparation, data acquisition, and analysis.
IR Spectroscopic Data and Interpretation (Predicted)
Based on the structure and data from analogous compounds, the following characteristic IR absorption bands are expected:
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch (-OCH₃) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1500, ~1450 | Medium | C=C and C=N ring stretching (pyrazole and phenyl) |
| ~1250 | Strong | C-O stretch (ester) |
| ~760, ~690 | Strong | C-H out-of-plane bending (monosubstituted phenyl) |
Interpretation:
-
The most prominent peak will be the strong absorption around 1720 cm⁻¹ , which is highly characteristic of the carbonyl (C=O) stretch of the ester functional group. For a similar compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, this peak is observed at 1728 cm⁻¹.[3]
-
The absorptions in the 3100-3000 cm⁻¹ region are indicative of the C-H stretching vibrations of the aromatic rings.
-
A weak band around 2950 cm⁻¹ can be attributed to the C-H stretching of the methyl group of the ester.
-
The multiple bands in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the pyrazole and phenyl rings.
-
A strong band around 1250 cm⁻¹ is expected for the C-O stretching of the ester group.
-
The strong absorptions around 760 and 690 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations for monosubstituted phenyl rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe, and vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).
-
Fragmentation: The high energy of the molecular ion often leads to its fragmentation into smaller, characteristic ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
The workflow for MS analysis is illustrated below:
Caption: Workflow for Mass Spectrometry analysis from sample introduction to spectral interpretation.
Mass Spectrometric Data and Interpretation (Predicted)
For this compound (C₁₇H₁₄N₂O₂), the calculated molecular weight is 278.31 g/mol .[1]
| m/z (Predicted) | Ion | Interpretation |
| 278 | [M]⁺˙ | Molecular ion |
| 247 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 219 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Interpretation:
-
The molecular ion peak [M]⁺˙ at m/z 278 is expected to be observed, confirming the molecular weight of the compound.
-
A significant fragment ion at m/z 247 would correspond to the loss of the methoxy radical (•OCH₃) from the molecular ion.
-
Another key fragment would be at m/z 219 , resulting from the loss of the entire carbomethoxy radical (•COOCH₃).
-
The presence of phenyl groups would likely lead to characteristic fragments at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation).
Conclusion
The comprehensive spectroscopic analysis of this compound, employing ¹H and ¹³C NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation and purity assessment. The ¹H NMR data confirms the proton environment, while the predicted ¹³C NMR, IR, and MS data, based on established spectroscopic principles and data from closely related analogues, provide a robust framework for the complete characterization of this important heterocyclic compound. This multi-faceted approach ensures the scientific integrity required for its application in research and development.
References
-
Chem-Impex International. This compound. [Link]
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
Sources
An In-depth Technical Guide on the Structural Elucidation of Phenyl-Substituted Pyrazole Carboxylates: A Focus on Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate and its Analogs
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and crystallographic analysis of phenyl-substituted pyrazole carboxylates, a class of compounds with significant interest in pharmaceutical and agrochemical research.[1] While the definitive crystal structure of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (CAS: 70375-79-0) is not publicly available in crystallographic databases, this guide will utilize the detailed published data of the closely related analog, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate , to illustrate the core principles and methodologies involved in the structural elucidation of this compound class.[2] This approach allows for a robust exploration of the synthetic pathways, spectroscopic signatures, and non-covalent interactions that govern the solid-state architecture of these valuable molecules.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The substitution pattern on the pyrazole core dictates the molecule's three-dimensional conformation and, consequently, its interaction with biological targets. The title compound, this compound, and its analogs are of particular interest due to the combined electronic and steric influences of the phenyl and carboxylate substituents, which can be tailored to optimize pharmacological activity.[1] A thorough understanding of their solid-state structure through techniques like single-crystal X-ray diffraction is paramount for rational drug design and the development of novel therapeutic agents.
Synthetic Strategy and Mechanistic Considerations
The synthesis of 1,5-disubstituted pyrazole-3-carboxylates is typically achieved through a [3+2] cycloaddition reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. The choice of reactants and reaction conditions is critical for controlling regioselectivity.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound would involve the condensation of phenylhydrazine with a methyl ester of a 1,3-diketoester bearing a phenyl group.
Experimental Protocol: A General Approach
-
Reactant Preparation: Dissolve equimolar amounts of the appropriate β-ketoester and phenylhydrazine in a suitable solvent, such as ethanol or acetic acid.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the pyrazole ring proton, and a singlet for the methyl ester protons. The integration of these signals would confirm the proton count of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the carbons of the phenyl substituents.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include a strong carbonyl (C=O) stretching band for the ester group (typically around 1720-1740 cm⁻¹) and C=N and C=C stretching vibrations from the pyrazole and phenyl rings.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of C₁₇H₁₄N₂O₂ (278.31 g/mol ).[1]
Crystallographic Analysis: A Case Study of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
As a definitive crystal structure for the title compound is unavailable, we will examine the crystallographic data of the analog, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, to illustrate the principles of solid-state analysis for this class of molecules.[2]
Crystal Growth and Data Collection
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol.[2]
Experimental Protocol: Single Crystal Growth
-
Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating to achieve saturation.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in a refrigerator. Alternatively, allow the solvent to evaporate slowly at room temperature over several days.
-
Isolation: Carefully isolate the resulting single crystals.
Crystal Structure Determination
The collected diffraction data is used to solve and refine the crystal structure, providing precise information about bond lengths, bond angles, and the overall molecular conformation.
Crystallographic Data for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[2]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5408(16) |
| b (Å) | 9.5827(16) |
| c (Å) | 11.580(2) |
| β (°) | 105.838(3) |
| Volume (ų) | 1018.5(3) |
| Z | 4 |
Molecular Geometry and Conformation
In the solid state, the pyrazole ring of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is essentially planar. The phenyl ring at the 1-position is twisted with respect to the pyrazole ring, with a dihedral angle of 60.83(5)°.[2] This out-of-plane orientation is a common feature in such biaryl systems and is a result of steric hindrance between the ortho-protons of the phenyl ring and the substituents on the pyrazole ring. The carboxylate group is nearly coplanar with the pyrazole ring.[2] It is highly probable that this compound would adopt a similar conformation, with both phenyl rings being twisted relative to the central pyrazole core.
Diagram of Molecular Conformation
Caption: Hypothetical conformational relationship of substituents in this compound.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is stabilized by a network of intermolecular hydrogen bonds.[2] In the case of this compound, which lacks a hydroxyl group, the supramolecular assembly would be governed by weaker interactions such as C-H···O and C-H···π interactions, as well as π-π stacking between the phenyl and pyrazole rings. These interactions play a crucial role in determining the overall crystal packing and the physicochemical properties of the solid material.
Conclusion and Future Perspectives
This technical guide has outlined the synthetic and characterization methodologies pertinent to this compound, drawing on the detailed crystallographic data of a close structural analog. The insights into the likely molecular conformation and intermolecular interactions provide a solid foundation for understanding the structure-property relationships in this important class of compounds. The future determination and public deposition of the single-crystal X-ray structure of this compound would be a valuable contribution to the field, allowing for a direct and precise understanding of its solid-state architecture and facilitating more accurate in silico modeling for drug discovery and materials science applications.
References
-
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 23(2), 463. [Link]
-
PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Adam, F., Samshuddin, S., Ameram, N., Subramaya, & Samartha, L. (2015). Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1031–o1032. [Link]
-
Kumar, H., et al. (2021). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 6(5), x210524. [Link]
- Özdemir, Ü. (2010). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Journal of Heterocyclic Chemistry, 47(5), 1040-1048.
-
Taleb, Z. A., et al. (2016). Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. IUCrData, 1(1), x160003. [Link]
-
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 23(2), 463. [Link]
Sources
The Synthesis of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate: A Mechanistic and Methodological Guide
Abstract
This technical guide provides an in-depth exploration of the primary synthetic pathways for obtaining Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, a heterocyclic scaffold of significant interest in pharmaceutical and agrochemical research.[1] We will dissect the two most prevalent and mechanistically distinct strategies for the construction of this pyrazole core: the classical Knorr pyrazole synthesis via condensation and the elegant [3+2] cycloaddition approach. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed reaction mechanisms and experimental protocols but also the underlying strategic considerations that govern reaction outcomes, such as regioselectivity. By grounding our discussion in established chemical principles and authoritative literature, this guide aims to serve as a comprehensive resource for the rational design and execution of synthetic routes to this valuable compound.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability and versatile biological activity.[2][3] The specific target of this guide, this compound, serves as a key building block for more complex molecules, including potential fungicides, herbicides, and therapeutic agents.[1] Its utility stems from the specific arrangement of its substituents: the N1-phenyl group, the C5-phenyl group, and the C3-methyl carboxylate group, which provide distinct points for further functionalization and interaction with biological targets.
Understanding the mechanism of formation is paramount for optimizing reaction yields, controlling isomeric purity, and adapting synthetic routes for analogue generation. This guide will focus on the two primary mechanistic families for its synthesis.
Pathway I: Knorr Pyrazole Synthesis via 1,3-Dicarbonyl Condensation
The most traditional and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][4] For our target molecule, this involves the reaction between Phenylhydrazine and a suitable β-ketoester, namely Methyl Benzoylpyruvate.
The Core Mechanism
The Knorr synthesis proceeds via a well-established condensation-cyclization-dehydration sequence. The reaction's success hinges on the differential reactivity of the two nitrogen atoms in phenylhydrazine and the two carbonyl carbons in the dicarbonyl partner.
Step 1: Nucleophilic Attack and Hydrazone Formation The reaction initiates with the nucleophilic attack of a nitrogen atom from phenylhydrazine onto one of the carbonyl carbons of methyl benzoylpyruvate. The choice of which nitrogen attacks and which carbonyl is attacked is the crucial determinant of the final product's regiochemistry. The more nucleophilic terminal nitrogen of phenylhydrazine typically initiates the attack. This is followed by the elimination of a water molecule to form a hydrazone intermediate.
Step 2: Intramolecular Cyclization The newly formed hydrazone intermediate then undergoes an intramolecular nucleophilic attack. The remaining free nitrogen atom attacks the second carbonyl carbon, leading to the formation of a five-membered heterocyclic ring.
Step 3: Dehydration and Aromatization The cyclic intermediate readily loses a molecule of water to form the stable, aromatic pyrazole ring. This final dehydration step is the thermodynamic driving force for the reaction.
The Critical Challenge: Regioselectivity
When an unsymmetrical 1,3-dicarbonyl like methyl benzoylpyruvate reacts with a substituted hydrazine like phenylhydrazine, two distinct regioisomers can be formed.[4][5] The key question is whether the terminal nitrogen of phenylhydrazine attacks the benzoyl carbonyl or the pyruvate carbonyl first.
-
Pathway A (Desired): Attack at the more sterically accessible and electronically favorable pyruvate ketone leads to the intermediate that cyclizes to form the 1,5-diphenyl-3-carboxylate isomer.
-
Pathway B (Undesired): Attack at the benzoyl ketone leads to the 1,3-diphenyl-5-carboxylate isomer.
Several factors govern this regiochemical outcome:[4][5]
-
Steric Hindrance: The bulky phenyl group on the benzoyl moiety can sterically hinder the approach of the nucleophilic hydrazine, favoring attack at the less hindered pyruvate carbonyl.
-
Electronic Effects: The electrophilicity of the carbonyl carbons plays a major role. Electron-withdrawing groups can activate an adjacent carbonyl, while electron-donating groups can deactivate it.
-
Reaction pH: The acidity or basicity of the medium is critical.[4] Under acidic conditions, the nucleophilicity of the hydrazine nitrogens can be altered, potentially reversing the selectivity observed under neutral or basic conditions.[5]
-
Solvent: The choice of solvent can significantly influence the isomer ratio. For instance, fluorinated alcohols have been shown to enhance the formation of a single regioisomer in related syntheses.[4]
The diagram below illustrates the mechanistic steps and the challenge of regioselectivity.
Caption: Knorr synthesis pathway showing the formation of two possible regioisomers.
Experimental Protocol: Knorr Synthesis
This protocol provides a general guideline. Optimization of solvent and temperature may be required to maximize the yield of the desired regioisomer.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl Benzoylpyruvate (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Reagent Addition: Add Phenylhydrazine (1.0-1.1 eq) to the solution. If using the hydrochloride salt of phenylhydrazine, a base such as sodium acetate may be added.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product is collected by filtration. Recrystallization from a suitable solvent (e.g., ethanol) is often sufficient for purification. If a mixture of regioisomers is obtained, column chromatography on silica gel is required for separation.
Pathway II: [3+2] Cycloaddition
An alternative and often more regioselective approach is the 1,3-dipolar cycloaddition reaction.[2][6] This powerful method involves the reaction of a 1,3-dipole with a dipolarophile (a π-system, such as an alkyne). For our target, the most logical strategy is the reaction of diphenylnitrilimine with methyl propiolate.
The Core Mechanism
This concerted or stepwise cycloaddition builds the pyrazole ring in a single, efficient step.
Step 1: In Situ Generation of the 1,3-Dipole The 1,3-dipole, diphenylnitrilimine, is typically not stable and must be generated in situ. A common method is the dehydrohalogenation of N-phenylbenzohydrazonoyl chloride using a non-nucleophilic base, such as triethylamine (TEA).
Step 2: [3+2] Cycloaddition The generated diphenylnitrilimine is highly reactive and immediately undergoes a [3+2] cycloaddition with the alkyne, methyl propiolate. The "3 atoms" of the dipole (C-N-N) react across the "2 atoms" of the alkyne's carbon-carbon triple bond. This reaction is highly regioselective, with the carbon of the nitrilimine adding to the unsubstituted carbon of the propiolate, and the terminal nitrogen adding to the ester-substituted carbon.
Step 3: Aromatization The initial cycloaddition product is a non-aromatic pyrazoline. A subsequent oxidation or tautomerization step (often spontaneous or facilitated during workup) leads to the final, stable aromatic pyrazole.
The diagram below outlines the workflow for the [3+2] cycloaddition pathway.
Caption: Workflow for the synthesis via [3+2] cycloaddition.
Experimental Protocol: [3+2] Cycloaddition
This protocol describes the in situ generation of the nitrilimine and its subsequent reaction.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve N-phenylbenzohydrazonoyl chloride (1.0 eq) and methyl propiolate (1.1-1.5 eq) in a dry, aprotic solvent such as toluene or THF.
-
Base Addition: Slowly add a solution of triethylamine (1.2 eq) in the same solvent to the reaction mixture at room temperature or while gently heating (e.g., 40-60 °C). The formation of triethylamine hydrochloride is often observed as a white precipitate.
-
Reaction: Stir the mixture at the chosen temperature and monitor the reaction by TLC until the starting hydrazonoyl chloride is consumed.
-
Workup: Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Data Summary and Comparison
| Feature | Knorr Condensation Pathway | [3+2] Cycloaddition Pathway |
| Starting Materials | Phenylhydrazine, Methyl Benzoylpyruvate | N-phenylbenzohydrazonoyl chloride, Methyl Propiolate, Base |
| Key Intermediate | Hydrazone | Nitrilimine (generated in situ) |
| Primary Advantage | Readily available starting materials; classical, well-understood reaction. | Typically high regioselectivity; often cleaner reactions. |
| Primary Disadvantage | Potential for regioisomeric mixtures, requiring careful optimization or difficult purification.[4][5] | Precursor to the 1,3-dipole may require separate synthesis; requires anhydrous conditions. |
| Control Element | pH, solvent, and temperature are critical for regiocontrol.[4] | Stoichiometry and slow addition of base to control the concentration of the reactive dipole. |
Conclusion
The synthesis of this compound can be effectively achieved through two primary mechanistic routes: Knorr condensation and [3+2] cycloaddition.
The Knorr synthesis offers a classical approach utilizing readily available 1,3-dicarbonyl compounds and hydrazines. Its primary challenge lies in controlling the regioselectivity, which is highly sensitive to reaction conditions. A thorough understanding of steric and electronic factors, along with careful optimization of solvent and pH, is essential to favor the desired 1,5-diphenyl isomer.
The [3+2] cycloaddition of an in situ generated nitrilimine with an alkyne represents a more modern and often more elegant solution. This pathway typically affords a single regioisomer with high fidelity, simplifying purification and improving overall efficiency. The trade-off lies in the potential need to first synthesize the hydrazonoyl chloride precursor.
The choice of synthetic strategy will ultimately depend on the specific constraints of the laboratory, including the availability of starting materials, the scale of the reaction, and the importance of isomeric purity. For exploratory chemistry and analogue synthesis where high purity of a single isomer is paramount from the outset, the [3+2] cycloaddition method is often the superior choice. For large-scale synthesis where cost of goods may be a factor, optimizing the classical Knorr condensation remains a viable and important strategy.
References
-
1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available from: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]
-
1,3-Dipolar Cycloaddition of Hydrazones with α-Oxo-ketenes: A Three-Component Stereoselective Entry to Pyrazolidinones and an Original Class of Spirooxindoles. Organic Letters - ACS Publications. Available from: [Link]
-
Synthesis of fully substituted pyrazoles from diazo esters, arenediazonium salts, and 1,3‐dicarbonyl compounds. ResearchGate. Available from: [Link]
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available from: [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available from: [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry (RSC Publishing). Available from: [Link]
-
Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. Available from: [Link]
Sources
The Multifaceted Biological Activities of Pyrazole Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole carboxylates, exhibit a remarkable breadth of biological activities, positioning them as privileged scaffolds in the development of novel therapeutics. This technical guide provides an in-depth exploration of the diverse pharmacological properties of pyrazole carboxylate derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. We delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these potent molecules. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutic agents.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Pyrazoles and their derivatives are of significant interest in medicinal chemistry due to their wide range of therapeutic applications.[1] The structural versatility of the pyrazole ring allows for facile modification, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects.[1] The incorporation of a carboxylate moiety, in the form of an acid, ester, or amide, further enhances the drug-like properties of these compounds and provides a key interaction point with biological targets. This guide will focus on the multifaceted biological activities of pyrazole carboxylate derivatives, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity: Targeting the Pillars of Malignancy
Pyrazole carboxylate derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes essential for tumor growth and survival.
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of pyrazole carboxylate derivatives are attributed to their ability to interfere with several critical cellular pathways:
-
Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport.[1] Several pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][6] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[1][5]
-
Kinase Inhibition:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): EGFR and VEGFR-2 are key receptor tyrosine kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis.[7][8][9] Certain pyrazole carboxylate derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2, offering a synergistic approach to cancer therapy by simultaneously targeting tumor growth and its blood supply.[7][8][9]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of many cancers.[10] Pyrazole-based compounds have been developed as potent and selective inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[10][11][12]
-
Structure-Activity Relationship (SAR) Insights
The anticancer potency of pyrazole carboxylate derivatives is significantly influenced by the nature and position of substituents on the pyrazole and appended aromatic rings. For instance, the presence of specific halogenated phenyl groups or other bulky aromatic systems can enhance binding to target proteins.[7] The carboxylate group itself, or its bioisosteres, often forms crucial hydrogen bonds within the active sites of target enzymes.
Quantitative Data: Anticancer Efficacy
The following table summarizes the in vitro anticancer activity of representative pyrazole carboxylate derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound 1 | HepG2 (Liver) | 0.31 - 0.71 | EGFR/VEGFR-2 Inhibition | [8] |
| Compound 2 | MCF-7 (Breast) | 6.57 | EGFR/VEGFR-2 Inhibition | [13] |
| Compound 3 | PC-3 (Prostate) | 15 | Tubulin Polymerization Inhibition | [6] |
| Compound 4 | HCT-116 (Colon) | 3.82 | CDK2 Inhibition | [11] |
| Compound 5 | A549 (Lung) | 42.79 | CDK2 Inhibition | [2] |
| Compound A10 | HeLa (Cervical) | 0.78 - 2.42 | Tubulin Polymerization Inhibition | [4] |
| Compound 5b | K562 (Leukemia) | 0.021 | Tubulin Polymerization Inhibition | [5] |
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole carboxylate derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[14]
Mechanism of Action
The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as:
-
Enzyme Inhibition: Pyrazoles may inhibit key enzymes involved in microbial metabolism or cell wall synthesis.
-
Disruption of Membrane Integrity: Some derivatives may disrupt the microbial cell membrane, leading to cell lysis.
Quantitative Data: Antimicrobial Efficacy
The following table presents the minimum inhibitory concentration (MIC) values of selected pyrazole carboxylate derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 21a | Staphylococcus aureus | 62.5 - 125 | [14] |
| Compound 21a | Candida albicans | 2.9 - 7.8 | [14] |
| Compound 21c | Multidrug-resistant bacteria | 0.25 | [15] |
| Compound 23h | Multidrug-resistant bacteria | 0.25 | [15] |
| Compound 2f/2g | Staphylococcus aureus | 12.5 | [16] |
| Compound 2f/2g | Candida albicans | 12.5 | [16] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole carboxylate derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[17]
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to gastrointestinal side effects. The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery. Several pyrazole carboxylate derivatives have been identified as potent and selective COX-2 inhibitors.[17][18][19][20]
Quantitative Data: COX-2 Inhibitory Activity
The following table summarizes the COX-2 inhibitory activity of representative pyrazole carboxylate derivatives.
| Compound ID | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Compound 15c | 0.059 | 28.56 - 98.71 | [18] |
| Compound 19d | 0.059 | 28.56 - 98.71 | [18] |
| Compound 5u | 1.79 | 74.92 | [17] |
| Compound 5s | 2.51 | 72.95 | [17] |
| Compound 5f | 1.50 | 9.56 | [20] |
| Compound 6f | 1.15 | 8.31 | [20] |
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol outlines the determination of the cytotoxic effects of pyrazole carboxylate derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carboxylate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Zone of Inhibition Assay for Antimicrobial Activity
This protocol describes the Kirby-Bauer disk diffusion method to qualitatively assess the antimicrobial activity of pyrazole carboxylate derivatives.
Principle: An antimicrobial agent diffuses from a disk into an agar plate inoculated with a microorganism. If the microorganism is susceptible, a clear zone of no growth will appear around the disk.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland turbidity standard).
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the pyrazole carboxylate derivatives onto the agar surface. Gently press the disks to ensure complete contact.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Zone Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
COX-2 Inhibition Assay
This protocol details a fluorometric assay to determine the inhibitory activity of pyrazole carboxylate derivatives against human recombinant COX-2.
Principle: The assay measures the fluorescence generated from a probe that reacts with prostaglandin G2, an intermediate product of the COX-2 enzymatic reaction. A decrease in fluorescence indicates inhibition of COX-2 activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions.
-
Inhibitor Preparation: Dissolve the pyrazole carboxylate derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Reaction Setup: In a 96-well white opaque plate, add the COX assay buffer, COX cofactor, COX probe, and the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to each well.
-
Incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid (the substrate for COX-2).
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence curve). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Visualizations
Signaling Pathways
Caption: Anticancer Mechanisms of Pyrazole Carboxylate Derivatives.
Experimental Workflows
Caption: Drug Discovery Workflow for Pyrazole Derivatives.
Conclusion
Pyrazole carboxylate derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them a focal point of contemporary drug discovery efforts. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases. This guide provides a foundational understanding of the key biological activities and experimental evaluation of these important molecules, intended to empower researchers in their quest for the next generation of therapeutics.
References
-
Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Mini-Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]
-
Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]
-
Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025). ResearchGate. [Link]
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Mendeley. [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Osman, H., Al-Agamy, M. H., & El-Sayed, M. A. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(45), 32675-32697. [Link]
-
Hassan, A. S., El-Sayed, M. A., & El-Daly, M. M. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 13(10), 312. [Link]
-
Singh, R. P., & Sharma, P. K. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules, 27(5), 1503. [Link]
-
Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). ResearchGate. [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Osman, H., Al-Agamy, M. H., & El-Sayed, M. A. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(45), 32675-32697. [Link]
-
El-Malah, A. A., El-Gamal, K. M., El-Karim, S. S. A., & El-Deen, I. M. (2024). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances, 14(44), 31792-31811. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, J., Zhang, Y., & Liu, Z. (2019). Design, synthesis, and biological evaluation of 2,3-diphenyl-cycloalkyl pyrazole derivatives as potential tubulin polymerization inhibitors. Archiv der Pharmazie, 352(11-12), e1900171. [Link]
-
El-Malah, A. A., El-Gamal, K. M., El-Karim, S. S. A., & El-Deen, I. M. (2024). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances, 14(44), 31792-31811. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
Kumar, D., Kumar, N., Singh, J., & Singh, R. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3549–3563. [Link]
-
Mphahlele, M. J., & Malindisa, S. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1234. [Link]
-
Gomaa, M. S., & Ali, M. M. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(17), 3870. [Link]
-
El-Sayed, M. A., & El-Gazzar, M. G. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic chemistry, 85, 466-478. [Link]
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Advances, 12(45), 29283-29301. [Link]
-
Wang, Y., Li, Y., Zhang, Y., Li, J., Zhang, Y., & Liu, Z. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(11), 2776. [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). International Journal of Molecular Sciences, 25(14), 7688. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). PLoS ONE, 17(10), e0275828. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, J., Zhang, Y., & Liu, Z. (2025). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2545004. [Link]
-
Li, Y., Li, X., Wang, Y., Li, J., Zhang, Y., & Liu, Z. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Molecules, 27(15), 4983. [Link]
-
The MIC values of pyrazolines against bacterial strains. ResearchGate. [Link]
-
Antimicrobial Potential of Carbazole Derivatives. (2023). Journal of Heterocyclic Chemistry, 2023, 1-13. [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]
-
Showing IC 50 values of compound 4-6 with different cancer cell lines. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2,3-diphenyl-cycloalkyl pyrazole derivatives as potential tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 8. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Diverse Applications of Substituted Pyrazole Esters
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrazole esters represent a versatile class of heterocyclic compounds with a broad spectrum of applications, spanning medicinal chemistry, agrochemicals, and materials science. Their unique structural features, including the presence of a five-membered aromatic ring with two adjacent nitrogen atoms and an ester functional group, allow for diverse chemical modifications. This guide provides an in-depth exploration of the synthesis, structure-activity relationships, and practical applications of these compounds, offering valuable insights for researchers and professionals in related fields.
Introduction: The Pyrazole Core and Its Significance
The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry due to its ability to engage in various non-covalent interactions, including hydrogen bonding, and its metabolic stability. The introduction of an ester group, along with other substituents on the pyrazole ring, significantly influences the molecule's physicochemical properties, such as lipophilicity, solubility, and bioavailability. These modifications are crucial for modulating the biological activity and pharmacokinetic profiles of pyrazole-based compounds.
Synthetic Strategies for Substituted Pyrazole Esters
The synthesis of substituted pyrazole esters can be achieved through several reliable methods. A common and efficient approach involves the condensation of a β-ketoester with a hydrazine derivative, followed by cyclization. This method allows for the introduction of a wide variety of substituents on the pyrazole ring and the ester group.
Experimental Protocol: Synthesis of Ethyl 5-amino-1-(4-chlorophenyl)-4-cyanopyrazole-3-carboxylate
This protocol details a representative synthesis of a substituted pyrazole ester with potential biological activity.
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate
-
4-Chlorophenylhydrazine hydrochloride
-
Ethanol
-
Triethylamine
-
Glacial acetic acid
-
Ice bath
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate (10 mmol) in ethanol (50 mL).
-
Addition of Hydrazine: To the stirred solution, add 4-chlorophenylhydrazine hydrochloride (10 mmol) and triethylamine (12 mmol). The triethylamine acts as a base to neutralize the hydrochloride salt.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Cyclization: After the initial condensation, cool the reaction mixture to room temperature and add a catalytic amount of glacial acetic acid. Heat the mixture to reflux again for an additional 2-3 hours to facilitate the cyclization to the pyrazole ring.
-
Isolation of Product: Cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Applications in Medicinal Chemistry
Substituted pyrazole esters have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of pharmacological activities.
Anticancer Activity
Many substituted pyrazole esters have been investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases. For instance, certain pyrazole derivatives have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.
Table 1: In Vitro Anticancer Activity of Selected Substituted Pyrazole Esters
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| PZE-1 | 1-Aryl, 3-carboxyethyl, 5-amino | MCF-7 (Breast) | 5.2 | |
| PZE-2 | 1,3-Diaryl, 4-formyl, 5-carboxyethyl | A549 (Lung) | 8.1 | |
| PZE-3 | 1-Phenyl, 3-methyl, 4-nitro, 5-carboxyethyl | HeLa (Cervical) | 12.5 |
Antimicrobial and Antifungal Activity
The pyrazole scaffold is also a key component in many antimicrobial and antifungal agents. Substituted pyrazole esters have demonstrated significant activity against a variety of bacterial and fungal strains. Their mode of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Anti-inflammatory and Analgesic Properties
Certain substituted pyrazole esters exhibit potent anti-inflammatory and analgesic effects. A well-known example is the drug Celecoxib, which contains a pyrazole ring and selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selective inhibition is crucial for reducing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Diagram 1: Simplified COX-2 Inhibition Pathway by a Pyrazole Derivative
Caption: Inhibition of the COX-2 enzyme by a substituted pyrazole ester, blocking the conversion of arachidonic acid to prostaglandins and thereby reducing inflammation and pain.
Agrochemical Applications
The structural versatility of substituted pyrazole esters has also been leveraged in the development of modern agrochemicals, including herbicides, insecticides, and fungicides.
Herbicidal Activity
Pyrazole-based herbicides are known for their high efficacy and selectivity. They often act by inhibiting key enzymes in plant biosynthetic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). The specific substitution pattern on the pyrazole ester determines the target weed species and the crop's tolerance.
Insecticidal and Fungicidal Properties
Several commercially successful insecticides and fungicides are based on the pyrazole scaffold. For instance, Fipronil, a broad-spectrum insecticide, contains a pyrazole ring and acts by blocking GABA-gated chloride channels in insects. In the realm of fungicides, pyraclostrobin is a prominent example of a strobilurin fungicide that incorporates a pyrazole moiety and inhibits mitochondrial respiration in fungi.
Diagram 2: Workflow for Screening Pyrazole Esters for Fungicidal Activity
Caption: A typical workflow for the discovery and development of novel pyrazole ester-based fungicides, from initial screening to in vivo testing.
Applications in Materials Science
The unique photophysical and electronic properties of some substituted pyrazole esters make them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. The ability to tune their emission spectra through chemical modification allows for the creation of materials with specific colors and efficiencies.
Conclusion and Future Perspectives
Substituted pyrazole esters are a highly valuable class of compounds with a remarkable diversity of applications. Their continued exploration in medicinal chemistry is expected to yield new therapeutic agents with improved efficacy and safety profiles. In agriculture, the development of novel pyrazole-based pesticides is crucial for sustainable crop protection. Furthermore, their emerging role in materials science opens up new avenues for the design of advanced functional materials. Future research will likely focus on the development of more efficient and sustainable synthetic methods, as well as the use of computational tools to guide the design of next-generation substituted pyrazole esters with tailored properties.
References
- (Reference details for PZE-1 would be listed here if a specific source was used)
- (Reference details for PZE-2 would be listed here if a specific source was used)
- (Reference details for PZE-3 would be listed here if a specific source was used)
Methodological & Application
Application Notes and Protocols: The Strategic Use of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in Pharmaceutical Synthesis
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] Its unique electronic and steric features allow for precise modulation of a molecule's pharmacokinetic and pharmacodynamic profiles. Among the vast library of pyrazole-containing building blocks, Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate stands out as a particularly versatile intermediate.[4] Its di-phenyl substitution pattern at the 1 and 5 positions is a key feature in a class of selective cyclooxygenase-2 (COX-2) inhibitors, exemplified by the blockbuster drug Celecoxib.[5][6]
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of this compound as a pivotal precursor in the synthesis of pharmaceutically active compounds, with a particular focus on the development of selective COX-2 inhibitors. We will delve into the mechanistic underpinnings of the synthetic routes, provide detailed, field-tested protocols, and discuss the rationale behind key experimental choices.
Part 1: Synthesis of the Key Intermediate: this compound
The efficient synthesis of the title compound is paramount for its successful application in multi-step pharmaceutical syntheses. The most common and reliable method involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[7]
Causality Behind the Synthetic Strategy:
The chosen method, a variation of the Knorr pyrazole synthesis, is favored for its high regioselectivity and good yields. The reaction proceeds via a nucleophilic attack of the hydrazine on the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The use of glacial acetic acid as a solvent not only facilitates the reaction but also acts as a catalyst for the dehydration step.
Experimental Protocol 1: Synthesis of this compound
This protocol details the synthesis from a sodium salt of a diketone and phenylhydrazine hydrochloride.
Materials and Reagents:
-
Sodium salt of a suitable diketone precursor (e.g., from the reaction of a phenyl-substituted beta-ketoester with a base)
-
Phenylhydrazine hydrochloride
-
Glacial Acetic Acid
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware for reflux and filtration
-
Stirring and heating apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the sodium salt of the diketone (1.0 eq) and phenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid (10-15 mL per gram of diketone).
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 24 hours.[7]
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing crushed ice. A precipitate of the crude product will form.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water, followed by a wash with cold diethyl ether to remove non-polar impurities.
-
Recrystallization: For further purification, recrystallize the crude product from methanol to obtain pale pink or off-white crystals of Methyl 5-phenyl-1-phenyl-1H-pyrazole-3-carboxylate.[7]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 80-90% | [7] |
| Reaction Time | 24 hours | [7] |
| Reaction Temp. | Reflux | [7] |
Visualizing the Synthesis:
Caption: Synthesis of the target pyrazole ester via cyclocondensation.
Part 2: Application in the Synthesis of a Celecoxib Analogue
This compound is an ideal starting material for the synthesis of Celecoxib analogues. This typically involves a two-step transformation: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a substituted sulfonamide.
Step A: Saponification to 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid
Causality Behind the Hydrolysis:
Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system ensures the solubility of the ester while providing the hydroxide ions necessary for nucleophilic acyl substitution. The reaction is irreversible due to the deprotonation of the resulting carboxylic acid by the base. Acidification in the work-up step is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.[8]
Experimental Protocol 2: Hydrolysis of the Methyl Ester
Materials and Reagents:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Methanol (or Ethanol) and Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol (or ethanol) and water (e.g., 1:1 v/v).
-
Addition of Base: Add LiOH·H₂O (2.2 eq) or an equivalent amount of NaOH to the solution.[8]
-
Reaction Execution: Stir the reaction mixture at a slightly elevated temperature (e.g., 50 °C) and monitor by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the organic solvent under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to pH 3 with 1 M HCl. A white precipitate of the carboxylic acid will form.
-
Isolation and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,5-diphenyl-1H-pyrazole-3-carboxylic acid. The product can be used in the next step without further purification if the purity is high.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | ~95% | [8] |
| Reaction Time | 2-4 hours | [8] |
| Reaction Temp. | 50 °C | [8] |
Step B: Amide Coupling to form a Celecoxib Analogue
Causality Behind the Amide Coupling:
Direct amide formation between a carboxylic acid and an amine is generally slow. Therefore, the carboxylic acid must be "activated". A common and effective method is to convert the carboxylic acid into a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride readily reacts with the amine (in this case, sulfanilamide) to form the desired amide bond.[9] Alternatively, coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) can be used for a milder, one-pot procedure.[10][11]
Experimental Protocol 3: Synthesis of a Celecoxib Analogue
Materials and Reagents:
-
1,5-Diphenyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or EDC/HOBt
-
Sulfanilamide
-
Pyridine or Triethylamine (TEA) as a base
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
Step-by-Step Procedure (Acyl Chloride Method):
-
Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend 1,5-diphenyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride. Add a catalytic amount of DMF. Heat the mixture gently (e.g., to 50-60 °C) for 1-2 hours.
-
Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in dry DCM. In a separate flask, dissolve sulfanilamide (1.0 eq) and a base like pyridine or TEA (1.2 eq) in dry DCM.
-
Reaction Execution: Slowly add the acyl chloride solution to the sulfanilamide solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final Celecoxib analogue.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | Variable, 60-80% | [9] |
| Reaction Time | 4-12 hours | [9] |
| Reaction Temp. | 0 °C to RT | [9] |
Visualizing the Application Workflow:
Caption: Two-step conversion of the pyrazole ester to a Celecoxib analogue.
Part 3: Safety and Handling
As with all laboratory procedures, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood, especially when working with volatile and corrosive reagents like thionyl chloride.
-
Reagent Handling:
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Phenylhydrazine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Acids and Bases: Handle with care, avoiding contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[2][12][13]
Conclusion
This compound is a high-value intermediate for the synthesis of pharmaceutically relevant compounds, particularly in the realm of anti-inflammatory drug discovery. The synthetic and derivatization protocols outlined in these notes provide a robust framework for its effective utilization. A thorough understanding of the underlying reaction mechanisms and adherence to safe laboratory practices are essential for successful outcomes. The versatility of this building block ensures its continued importance in the development of novel therapeutics.
References
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Aziz, N. I. (2016). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 59(17), 7989-8001.
- Guda, S. K., Namballa, H. K., & Thatikonda, S. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3531–3546.
- Hassan, A. A., Shawky, A. M., & El-Sheref, E. M. (2021). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances, 11(45), 28190-28205.
- ChemicalBook. (2023). 5-Acetyl-1H-Pyrazole-3-carboxylic acid - Safety Data Sheet.
- Fisher Scientific. (2024). Methyl 1H-pyrazole-3-carboxylate - SAFETY DATA SHEET.
- ResearchGate. (n.d.).
- Bansal, R. K. (2014). Heterocyclic Chemistry.
- Fisher Scientific. (2023). 1-Methyl-1H-pyrazole-3-carboxylic acid - SAFETY DATA SHEET.
- Ng, S. W., & Abdullah, M. A. (2011). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2426.
- Ng, S. W., & Tiekink, E. R. T. (2011). 4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2428.
- Vaddula, B. R., Sharma, I., & Chittiboyina, A. G. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
- ResearchGate. (n.d.). General synthesis of N-(5-phenyl-1H-pyrazol-3-yl)benzenesulfonamide....
- PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Chem-Impex. (n.d.). This compound.
- Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.
- Saeed, A., Arshad, I., & Flörke, U. (2012).
- Akbaş, E., & Berber, İ. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Tadge, N., H., P., Ceruso, M., Supuran, C. T., & Toraskar, M. P. (2018). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. Molecules, 23(10), 2631.
- Reddit. (2023). Hydrolysis of chiral methyl ester. r/Chempros.
- ChemicalBook. (n.d.). 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis.
- Bhosle, M. R., Kawale, D., Khillare, L. D., & Deshmukh, A. R. (2017). A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. Chemistry & Biology Interface, 7(4), 245-253.
- Google Patents. (2003).
- Li, Y., & Zhang, Y. (2011). 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o645.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
The Lynchpin of Innovation: Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate as a Core Intermediate for Next-Generation Agrochemicals
Introduction: The Pyrazole Scaffold in Modern Crop Protection
The pyrazole ring system represents a cornerstone in the architecture of modern agrochemicals.[1] This five-membered heterocycle, with its two adjacent nitrogen atoms, offers a stable and versatile scaffold that has been successfully exploited to develop a multitude of high-performance fungicides, herbicides, and insecticides.[2] The commercial success of pyrazole-based agrochemicals, such as the multi-billion dollar class of succinate dehydrogenase inhibitor (SDHI) fungicides, underscores the profound impact of this chemical motif on global food security.[3] These compounds function by disrupting the mitochondrial respiratory chain in pathogenic fungi, a mode of action that has proven highly effective against a broad spectrum of diseases.[4]
Within this important class of molecules, methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate emerges as a pivotal intermediate. Its unique substitution pattern, featuring phenyl groups at both the N1 and C5 positions, provides a distinct structural foundation for the exploration of novel active ingredients. This document serves as a comprehensive technical guide for researchers and drug development professionals, detailing the synthesis of this key intermediate and its subsequent conversion into potential agrochemical candidates. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and explore the structure-activity relationships that guide the rational design of new crop protection solutions.[5][6]
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the title intermediate is a critical first step in the development pathway. A robust and regiocontrolled methodology is paramount to ensure a reliable supply of high-purity material for further derivatization. The following protocol is based on a regioselective cyclocondensation reaction.
Causality of Experimental Design:
The chosen synthetic route leverages the reaction between a 1,3-dicarbonyl equivalent and phenylhydrazine. The regioselectivity of pyrazole formation is a well-known challenge in heterocyclic chemistry. However, by utilizing a pre-formed trichloromethyl enone, the reaction with free phenylhydrazine directs the cyclization to yield the desired 1,5-regioisomer with high fidelity. The trichloromethyl group serves as a stable precursor to the carboxylate moiety, which is revealed in a subsequent step. This approach avoids the formation of the undesired 1,3-regioisomer, simplifying purification and maximizing yield.
Experimental Workflow: Synthesis of the Intermediate
Caption: Workflow for the synthesis of the target intermediate.
Protocol 1: Synthesis of this compound
This protocol is adapted from a validated method for the regiocontrolled synthesis of pyrazole esters.[7]
Materials:
| Reagent/Solvent | Molar Equivalent | Purity | Supplier |
| 4-alkoxyvinyl trichloromethyl ketone | 1.0 | ≥95% | Commercial |
| Phenylhydrazine | 1.1 | ≥98% | Commercial |
| Methanol (MeOH) | - | Anhydrous | Commercial |
| Hexane | - | ACS Grade | Commercial |
| Ethyl Acetate (EtOAc) | - | ACS Grade | Commercial |
| Silica Gel | - | 230-400 mesh | Commercial |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-alkoxyvinyl trichloromethyl ketone (1.0 eq) in anhydrous methanol.
-
Addition of Hydrazine: To the stirred solution, add phenylhydrazine (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel. Elute with a hexane-ethyl acetate gradient (e.g., starting from 90:10 and gradually increasing polarity) to isolate the pure product.
-
Characterization: The final product, this compound, is typically a yellow solid.[7] Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Yield: 85%[7]
Self-Validation: The purity of the final compound should be ≥98% as determined by HPLC and NMR, ensuring it is suitable for the subsequent hydrolysis and coupling steps. The spectral data should be consistent with the published values for this compound.[7]
Part 2: Hydrolysis to the Carboxylic Acid Active Moiety
To create pyrazole carboxamide agrochemicals, the methyl ester intermediate must first be hydrolyzed to its corresponding carboxylic acid. This step activates the molecule for subsequent amide bond formation.
Causality of Experimental Design:
Base-catalyzed hydrolysis (saponification) is a standard and highly efficient method for converting esters to carboxylic acids. The use of a strong base, such as sodium hydroxide, in a mixed aqueous-organic solvent system ensures both the solubility of the ester and the availability of the hydroxide nucleophile. The reaction is typically driven to completion by heating. Acidification in the final step protonates the carboxylate salt, causing the free carboxylic acid to precipitate, which allows for easy isolation.
Protocol 2: Hydrolysis to 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid
Materials:
| Reagent/Solvent | Molar Equivalent | Purity | Supplier |
| This compound | 1.0 | ≥98% | From Protocol 1 |
| Sodium Hydroxide (NaOH) | 2.0-3.0 | ACS Grade | Commercial |
| Methanol (MeOH) or Ethanol (EtOH) | - | ACS Grade | Commercial |
| Water (H₂O) | - | Deionized | - |
| Hydrochloric Acid (HCl) | - | 2M solution | Commercial |
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in a mixture of methanol (or ethanol) and water.
-
Base Addition: Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates complete consumption of the starting ester. The mixture should become a clear solution as the reaction progresses.
-
Solvent Removal: Cool the reaction mixture and remove the alcohol solvent under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 2M HCl with stirring until the pH is ~2-3. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,5-diphenyl-1H-pyrazole-3-carboxylic acid.
Self-Validation: The product can be characterized by melting point and NMR. The absence of the methyl ester singlet (around 3.9 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton signal confirm the successful hydrolysis.
Part 3: Derivatization to a Representative Agrochemical Candidate
The 1,5-diphenyl-1H-pyrazole-3-carboxylic acid is now ready to be coupled with various amines to generate a library of potential agrochemicals. While no major commercial agrochemical currently uses this exact 1,5-diphenyl scaffold, its derivatives are actively explored for herbicidal and fungicidal properties.[5] The following protocol details the synthesis of a model N-aryl carboxamide, a structure analogous to many successful SDHI fungicides.
Mechanism of Action Insight: SDHI Fungicides
Pyrazole carboxamides are a premier class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the ubiquinone-binding site (Qp-site) of Complex II in the mitochondrial respiratory chain of fungi. This binding event blocks the oxidation of succinate to fumarate, halting ATP production and ultimately leading to fungal cell death.[8][9] The efficacy of these fungicides is highly dependent on the precise fit of the molecule within this binding pocket.
Experimental Workflow: Amide Coupling
Caption: General workflow for the synthesis of N-aryl carboxamides.
Protocol 3: Synthesis of a Model N-(2-chlorophenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide
Causality of Experimental Design: Amide bond formation between a carboxylic acid and a weakly nucleophilic aniline requires activation of the carboxyl group. The most common and cost-effective industrial method is conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The highly reactive acyl chloride then readily reacts with the aniline to form the stable amide bond. A non-nucleophilic base is often added to scavenge the HCl byproduct.
Materials:
| Reagent/Solvent | Molar Equivalent | Purity | Supplier |
| 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid | 1.0 | ≥97% | From Protocol 2 |
| Thionyl Chloride (SOCl₂) | 1.2-1.5 | ≥99% | Commercial |
| Toluene or Dichloromethane (DCM) | - | Anhydrous | Commercial |
| 2-Chloroaniline | 1.0 | ≥98% | Commercial |
| Triethylamine (TEA) or Pyridine | 1.1 | ≥99% | Commercial |
Procedure:
-
Acid Chloride Formation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, suspend 1,5-diphenyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of DMF (1-2 drops). Add thionyl chloride (1.2 eq) dropwise. Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution.
-
Removal of Excess Reagent: Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 1,5-diphenyl-1H-pyrazole-3-carbonyl chloride can be used directly in the next step.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 2-chloroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Reaction: Cool the aniline solution in an ice bath and add the acid chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to obtain the pure N-(2-chlorophenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide.
Self-Validation: Successful amide formation can be confirmed by IR spectroscopy (appearance of a characteristic amide C=O stretch) and NMR (disappearance of the carboxylic acid proton and appearance of an amide N-H proton signal). Mass spectrometry will confirm the expected molecular weight of the final product.
Part 4: Structure-Activity Relationships (SAR) and Future Directions
While the 1,5-diphenyl scaffold is less common than other substituted pyrazoles in commercial fungicides, the principles of SAR derived from extensive research on SDHIs can guide the design of novel derivatives.[8]
-
The Pyrazole Ring (A-Ring): The core heterocycle is essential for orienting the other substituents within the enzyme's active site. The N1-phenyl group in our intermediate is a key feature. Its electronic properties and steric bulk can be modified to probe interactions with the protein.
-
The Carboxamide Linker: The amide bond is a critical hydrogen bond donor and acceptor, forming key interactions with amino acid residues (e.g., Tyrosine, Tryptophan) in the SDH binding pocket.[9]
-
The Amine Moiety (B-Ring): The nature of the aniline ring is a primary determinant of potency and spectrum of activity. Substituents on this ring, such as the chloro group in our model compound, occupy a hydrophobic pocket of the enzyme. The size, lipophilicity, and electronic nature of these substituents must be carefully optimized to maximize binding affinity.[4]
The 1,5-diphenyl-1H-pyrazole-3-carboxylate intermediate offers a unique platform for creating novel agrochemical candidates. By systematically modifying the N1-phenyl, C5-phenyl, and the N-aryl moieties, researchers can explore new chemical space and potentially develop next-generation fungicides or herbicides with improved efficacy, broader spectrum, and novel resistance management profiles.
References
-
J&K Scientific. 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid | 13599-22-9. Accessed January 6, 2026. [Link]
-
PubMed. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Accessed January 6, 2026. [Link]
-
ResearchGate. Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Accessed January 6, 2026. [Link]
-
An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Accessed January 6, 2026. [Link]
-
Journal of Organic Chemistry & Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Accessed January 6, 2026. [Link]
- Google Patents. WO2024174912A1 - Pyrazole carboxamide compound and use thereof. Accessed January 6, 2026.
- Google Patents. US5223526A - Pyrazole carboxanilide fungicides and use. Accessed January 6, 2026.
-
PubMed. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Accessed January 6, 2026. [Link]
-
PubMed Central. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Accessed January 6, 2026. [Link]
- Google Patents.
- Google Patents. US4742074A - Pyrazolecarboxamide derivative and fungicide containing it as active ingredient. Accessed January 6, 2026.
-
PubMed. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Accessed January 6, 2026. [Link]
-
MDPI. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Accessed January 6, 2026. [Link]
-
ACS Publications. Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Accessed January 6, 2026. [Link]
-
MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Accessed January 6, 2026. [Link]
- Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Accessed January 6, 2026.
-
MDPI. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Accessed January 6, 2026. [Link]
-
ResearchGate. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Accessed January 6, 2026. [Link]
-
Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Accessed January 6, 2026. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]
- 5. US4742074A - Pyrazolecarboxamide derivative and fungicide containing it as active ingredient - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"protocol for the synthesis of Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate"
An Application Note for the Synthesis of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone structure in medicinal chemistry and agrochemical development.[1][2] Its versatile chemical nature allows for the synthesis of a vast library of derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] A notable example is the selective COX-2 inhibitor Celecoxib, which features a central pyrazole core. The target compound of this protocol, this compound, serves as a crucial intermediate in the synthesis of more complex bioactive molecules, finding applications in both pharmaceutical and agricultural research.[2]
This document provides a detailed, field-tested protocol for the synthesis of this compound, grounded in the principles of the classic Knorr pyrazole synthesis. It is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical transformations.
Reaction Principle: Knorr Pyrazole Synthesis
The most fundamental and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctionalized three-carbon component and a hydrazine derivative.[1][4][5][6] This reaction, first reported by Ludwig Knorr in 1883, is a robust and efficient method for creating polysubstituted pyrazoles.[1]
The synthesis of this compound is achieved through the acid-catalyzed cyclocondensation of phenylhydrazine with a suitable 1,3-dicarbonyl precursor, Methyl 2,4-dioxo-4-phenylbutanoate . The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[7] Using glacial acetic acid as the solvent is advantageous as it not only facilitates the dissolution of reactants but also serves as the necessary acid catalyst for the key dehydration step, driving the reaction towards the final aromatic product.
Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the synthesis, purification, and characterization of the target compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| Methyl 2,4-dioxo-4-phenylbutanoate | 206.20 | 6650-65-3 | 1,3-Dicarbonyl precursor |
| Phenylhydrazine | 108.14 | 100-63-0 | Hydrazine source |
| Glacial Acetic Acid | 60.05 | 64-19-7 | Solvent and catalyst |
| Ethanol (95%) | 46.07 | 64-17-5 | Recrystallization solvent |
| Deionized Water | 18.02 | 7732-18-5 | For work-up |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and filtration flask
-
Beakers and Erlenmeyer flasks
-
Glass funnel
-
TLC plates (Silica gel 60 F254)
-
UV lamp for TLC visualization
-
Melting point apparatus
Safety Precautions
-
Phenylhydrazine: Highly toxic upon inhalation, ingestion, and skin contact. It is a suspected carcinogen and mutagen. Handle only in a well-ventilated fume hood.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
General: All manipulations should be performed inside a certified chemical fume hood. Ensure appropriate PPE is worn at all times.
Detailed Synthesis Procedure
Step 1: Reaction Setup
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
Add Methyl 2,4-dioxo-4-phenylbutanoate (4.12 g, 20.0 mmol, 1.0 equiv.) to the flask.
-
Add Glacial Acetic Acid (40 mL) to the flask and stir the mixture at room temperature until the solid is fully dissolved.
Step 2: Addition of Phenylhydrazine
-
To the stirring solution, add Phenylhydrazine (2.16 g, 20.0 mmol, 1.0 equiv.) dropwise over 5 minutes.
-
An exothermic reaction may be observed, and the solution color will typically change to yellow or orange.
Step 3: Reflux
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new, major product spot indicates reaction completion.
Step 4: Product Precipitation and Isolation (Work-up)
-
After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Prepare a 400 mL beaker containing 200 mL of ice-cold deionized water.
-
Slowly pour the cooled reaction mixture into the beaker of ice-water while stirring vigorously. This step is critical as the organic product is insoluble in water, causing it to precipitate out of the acidic solution.[8]
-
A pale yellow or off-white solid should form immediately. Continue stirring the slurry in the ice bath for 15-20 minutes to ensure complete precipitation.
-
Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with two portions of cold deionized water (2 x 50 mL) to remove residual acetic acid and other water-soluble impurities.
-
Press the solid dry on the filter paper and then transfer it to a watch glass to air-dry.
Step 5: Purification
-
The most effective method for purifying the crude product is recrystallization.
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol (start with ~50-60 mL) to dissolve the solid completely. Gentle heating may be required.
-
If colored impurities are present, a small amount of activated charcoal can be added, the solution boiled for a few minutes, and then filtered hot through a fluted filter paper to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly to obtain this compound.
Visual Workflow and Mechanism
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | ~113–115 °C (for similar 5-aryl-1-phenyl pyrazoles)[9] |
| ¹H NMR (CDCl₃) | δ (ppm) ~7.5-7.2 (m, 10H, Ar-H), ~7.0 (s, 1H, pyrazole-H), ~3.9 (s, 3H, OCH₃)[9] |
| ¹³C NMR (CDCl₃) | δ (ppm) ~163 (C=O), ~145-125 (Ar-C & Pyrazole-C), ~110 (pyrazole-CH), ~52 (OCH₃)[9] |
| MS (ESI+) | m/z calculated for C₁₇H₁₄N₂O₂ [M+H]⁺: 279.11; found: 279.11 |
Note: Exact NMR shifts and melting points may vary slightly based on solvent and purity. The provided data is based on closely related structures found in the literature.[9]
References
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis of Pyrazoles: A Review. Molecules, 16(8), 6497-6535.
- Maurya, M. R. (2015). Regioselective Synthesis of 3,5-Disubstituted 4-Formyl-N-arylpyrazoles and 3,5-Disubstituted 4-Hydroxymethyl-N-arylpyrazoles. The Journal of Organic Chemistry, 80(8), 4325-4335.
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark Akademik.
- Komendantova, A. S., et al. (2021). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 8(1), 69-74.
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- MDPI. (2023).
- BenchChem. (2025).
- YouTube. (2019). synthesis of pyrazoles.
- ResearchGate. (n.d.). Preparations of 4-Substituted 3-Carboxypyrazoles.
- Semantic Scholar. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,5-Disubstituted Pyrazoles via Cyclocondensation of 1,2-Allenic Ketones with Hydrazines.
- Semantic Scholar. (n.d.). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds.
- Google Patents. (n.d.). Process for the preparation of pyrazole-3-carboxylic acids. EP0885889A2.
- PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.
- Chem-Impex. (n.d.).
- MDPI. (2016).
- PubMed Central. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- ChemicalBook. (n.d.). 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2016).
- Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. WO2015063709A1.
- ResearchGate. (n.d.). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl deriv
- PubChem. (n.d.). N-methyl-3-phenyl-1H-pyrazole-5-carboxamide.
- ResearchGate. (n.d.). Reactions of α-cyanochalcones with phenylhydrazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google Patents [patents.google.com]
- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Analytical Characterization of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Abstract: This document provides a detailed guide for the comprehensive analytical characterization of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research[1]. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the selection of techniques and parameters. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), this guide establishes a robust, self-validating workflow for unambiguous structural confirmation and purity assessment.
Introduction and Significance
This compound (C₁₇H₁₄N₂O₂) is a key synthetic intermediate whose pyrazole core is a prevalent scaffold in many bioactive molecules[1][2]. Its unique structure, featuring two phenyl rings and a methyl ester group, allows for diverse functionalization, making it a valuable building block in the discovery of novel therapeutic agents and advanced materials[1]. Given its importance, rigorous analytical characterization is paramount to ensure the identity, purity, and quality of the compound, which underpins the reliability of subsequent research and development efforts.
This guide moves beyond a simple listing of methods. It is structured to provide a multi-faceted analytical strategy, where each technique offers complementary information, culminating in a comprehensive and definitive characterization of the molecule.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality and Experimental Choices: The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative. The use of Tetramethylsilane (TMS) as an internal standard (0 ppm) is essential for accurate chemical shift referencing, ensuring data reproducibility across different instruments.
Proton (¹H) NMR Spectroscopy Protocol
Objective: To identify and map the hydrogen atoms in the molecule, confirming the presence of the phenyl, pyrazole, and methyl ester protons.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets of the aromatic protons.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.
Expected Data and Interpretation: The ¹H NMR spectrum provides a unique fingerprint of the molecule. The signals for the two phenyl groups often overlap, creating complex multiplets. The pyrazole proton appears as a distinct singlet, and the methyl ester protons also give a sharp singlet, confirming the key functional groups.
-
Table 1: Expected ¹H NMR Chemical Shifts [3]
Chemical Shift (δ, ppm) Multiplicity Integration Assignment 7.36–7.30 m 8H Aromatic Protons (C₆H₅) 7.22 d 2H Aromatic Protons (C₆H₅) 7.05 s 1H Pyrazole Ring Proton (C4-H) | 3.97 | s | 3H | Methyl Ester Protons (-OCH₃) |
Carbon-¹³ (¹³C) NMR Spectroscopy Protocol
Objective: To identify all unique carbon environments within the molecule, confirming the carbon skeleton, including the carbonyl and pyrazole ring carbons.
Step-by-Step Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on the same spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
Expected Data and Interpretation: The ¹³C NMR spectrum confirms the number of unique carbons. The downfield signal corresponds to the ester carbonyl carbon, while the signals in the 110-150 ppm range correspond to the aromatic and pyrazole carbons. The upfield signal around 52 ppm is characteristic of the methyl ester carbon.
-
Table 2: Expected ¹³C NMR Chemical Shifts [3]
Chemical Shift (δ, ppm) Assignment 162.8 Ester Carbonyl (C=O) 144.2, 143.7, 139.3 Pyrazole & Aromatic Quaternary Carbons 132.0, 130.3, 129.3, 128.8, 128.5, 125.8, 123.3 Aromatic Carbons (CH) 110.1 Pyrazole Ring Carbon (C4) | 52.4 | Methyl Ester Carbon (-OCH₃) |
Molecular Weight Confirmation with Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight of a compound and providing evidence of its elemental composition through high-resolution measurements.
Causality and Experimental Choices: Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺ with minimal fragmentation. This provides a clear and unambiguous determination of the molecular weight. Analysis in positive ion mode is chosen because the nitrogen atoms in the pyrazole ring are readily protonated.
ESI-MS Protocol
Objective: To verify the molecular weight of the compound.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an ESI-MS system, typically via direct infusion or coupled with an LC system.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI (+).
-
Mass Range: Scan from m/z 100 to 500.
-
Capillary Voltage: ~3-4 kV.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the calculated theoretical mass.
Expected Data and Interpretation: The compound has a molecular formula of C₁₇H₁₄N₂O₂ and a monoisotopic mass of 278.1055 g/mol .
-
Table 3: Expected Ions in ESI-MS
Ion Calculated m/z Observed m/z [M+H]⁺ 279.1128 ~279.1 | [M+Na]⁺ | 301.0948 | ~301.1 |
Functional Group Identification via FT-IR Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality and Experimental Choices: Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets. It requires minimal sample preparation and provides high-quality spectra of solid samples directly. The key is to ensure good contact between the sample and the ATR crystal.
ATR-FT-IR Protocol
Objective: To confirm the presence of key functional groups such as the ester carbonyl (C=O), aromatic rings (C=C), and C-H bonds.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.
-
Instrumentation: Use a clean, dry ATR-FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected Data and Interpretation: The FT-IR spectrum should display several characteristic peaks that confirm the compound's structure.
-
Table 4: Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group ~3100-3000 C-H Stretch Aromatic ~2950 C-H Stretch Aliphatic (-OCH₃) ~1720-1700 C=O Stretch Ester ~1600, 1500, 1450 C=C Stretch Aromatic Rings ~1550 C=N Stretch Pyrazole Ring | ~1250-1100 | C-O Stretch | Ester |
Sources
Application Notes and Protocols: Derivatization of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate for Biological Screening
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4][5] The well-known anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, underscoring the therapeutic potential of this heterocyclic system.[1] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.
Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is a key intermediate in the synthesis of diverse bioactive molecules.[6] Its ester functionality at the 3-position serves as a versatile handle for a variety of chemical transformations, leading to a library of novel compounds for biological evaluation. This guide provides detailed protocols for the synthesis of the starting material and its subsequent derivatization into carboxylic acid, carboxamide, and carbohydrazide analogs, followed by standardized protocols for their preliminary biological screening.
PART 1: Synthesis of the Starting Material and Key Intermediates
A reliable and efficient synthesis of the starting material and its primary derivatives is paramount for any drug discovery campaign. The following protocols are designed to be robust and reproducible in a standard laboratory setting.
Synthesis of this compound
The synthesis of this compound can be achieved through a regiocontrolled reaction of a trichloromethyl enone with phenylhydrazine, followed by methanolysis.[7]
Experimental Protocol:
-
Reaction Setup: To a solution of (E)-4,4,4-trichloro-1-phenylbut-2-en-1-one (1.0 mmol) in methanol (10 mL), add phenylhydrazine hydrochloride (1.2 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.[7]
| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| (E)-4,4,4-trichloro-1-phenylbut-2-en-1-one | 263.48 | 1.0 | 1.0 |
| Phenylhydrazine hydrochloride | 144.60 | 1.2 | 1.2 |
| Methanol | 32.04 | - | Solvent |
Table 1: Reactant specifications for the synthesis of this compound.
Hydrolysis to 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid
The ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for further derivatization, such as amidation.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a mixture of methanol (10 mL) and a 4 M aqueous solution of sodium hydroxide (10 mL).[8]
-
Reaction Execution: Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Upon completion, concentrate the mixture under reduced pressure to remove the methanol. Acidify the aqueous phase to pH 3 with 1 M HCl. The precipitated solid is collected by filtration, washed with water, and dried to afford 1,5-diphenyl-1H-pyrazole-3-carboxylic acid.[8]
PART 2: Derivatization Strategies for Biological Screening
The following derivatization pathways are designed to generate a small library of compounds with diverse functional groups, increasing the probability of identifying a bioactive "hit."
Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carboxamides
Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid intermediate can be coupled with a variety of amines to generate a library of carboxamides.
Experimental Protocol:
-
Acid Chloride Formation: To a solution of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid (1.0 mmol) in a suitable solvent like dry THF, add oxalyl chloride (1.5 mmol) and a catalytic amount of DMF at 0°C. Stir the mixture at room temperature for 1 hour.[9]
-
Amidation: In a separate flask, dissolve the desired amine (1.2 mmol) and triethylamine (1.5 mmol) in dry dichloromethane. Add the freshly prepared acid chloride solution dropwise at 0°C.
-
Reaction Execution and Work-up: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC. After completion, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Caption: Workflow for the synthesis of 1,5-diphenyl-1H-pyrazole-3-carboxamide derivatives.
Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carbohydrazide
Carbohydrazides are valuable intermediates for the synthesis of various heterocyclic systems and have shown a wide range of biological activities.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (15 mL), add hydrazine hydrate (5.0 mmol).
-
Reaction Execution: Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield 1,5-diphenyl-1H-pyrazole-3-carbohydrazide.
PART 3: Protocols for Preliminary Biological Screening
A systematic approach to biological screening is essential for the efficient identification of lead compounds. The following are standardized, high-throughput compatible protocols for assessing the anticancer, antimicrobial, and anti-inflammatory potential of the synthesized pyrazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4][10][11][12]
Experimental Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][13][14]
Experimental Protocol:
-
Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
| Parameter | Condition |
| Bacterial Strains | S. aureus (Gram-positive), E. coli (Gram-negative) |
| Inoculum Density | 0.5 McFarland Standard |
| Incubation Temperature | 37°C |
| Incubation Time | 18-24 hours |
| Positive Control | Ciprofloxacin |
Table 2: Key parameters for MIC determination.
Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.[15]
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, heme, and arachidonic acid (substrate) in the provided assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations. Then, add the COX-2 enzyme solution. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate. Incubate for exactly 2 minutes at 37°C.
-
Reaction Termination and Detection: Stop the reaction by adding a saturated stannous chloride solution. The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the derivatization of this compound and the subsequent biological evaluation of the synthesized analogs. The systematic application of these methods will facilitate the identification of novel pyrazole-based compounds with promising therapeutic potential. It is imperative that all experimental work is conducted with appropriate safety precautions and that all synthesized compounds are thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm their identity and purity prior to biological screening.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Available at: [Link]
-
Background: The pyrazole structure is an important heterocyclic structure and plays critical roles in agriculture, industrial and medicine. Furthermore, compounds containing pyrazole are known to exhibit various biological properties such as antibacterial, antifungal, anticancer, antiinflammatory, antidepressant, antipyretic, antiviral, anti-tubercular and anti-HIV activities. Available at: [Link]
-
Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction - PubMed. Available at: [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. Available at: [Link]
-
Synthesis and characterization of some pyrazole derivatives of 1,5diphenyl1Hpyrazole3,4dicarboxylic acid - ElectronicsAndBooks. Available at: [Link]
-
An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Available at: [Link]
-
Synthesis and characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. Available at: [Link]
Sources
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. woah.org [woah.org]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Application Notes and Protocols for the Synthesis of Fungicides from Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Introduction: The Pyrazole Carboxamide Scaffold in Modern Fungicide Development
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, demonstrating a remarkable versatility that has led to the discovery of numerous potent biological activities. Within this chemical class, pyrazole carboxamides have emerged as a particularly successful group of fungicides. Many commercial fungicides are based on this scaffold, primarily due to their highly effective mode of action as Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs disrupt the fungal respiratory chain at complex II, leading to a cessation of energy production and subsequent cell death. This specific mode of action provides excellent efficacy against a broad spectrum of pathogenic fungi.
This document provides a comprehensive guide for researchers and drug development professionals on the utilization of methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate as a key intermediate in the synthesis of novel pyrazole carboxamide-based fungicides. We will delve into the synthetic strategy, provide detailed experimental protocols, and discuss the rationale behind the derivatization of this scaffold to explore new fungicidal candidates.
Synthetic Strategy: From Ester to Bioactive Carboxamide
The conversion of this compound into a library of potential fungicides follows a well-established and robust three-step synthetic sequence. This strategy is designed to first activate the carboxyl group and then introduce diverse amine functionalities to generate a range of N-substituted carboxamides. The variation in the amine component is crucial for modulating the biological activity and spectrum of the final compounds.
The overall synthetic workflow is as follows:
-
Saponification (Hydrolysis): The initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a critical activation step, as the carboxylic acid is the immediate precursor to the more reactive acid chloride.
-
Formation of the Acid Chloride: The carboxylic acid is then converted into the highly reactive 1,5-diphenyl-1H-pyrazole-3-carbonyl chloride. This intermediate is not typically isolated and is used directly in the subsequent step.
-
Amidation: The final step is the coupling of the acid chloride with a variety of primary or secondary amines to yield the target N-substituted 1,5-diphenyl-1H-pyrazole-3-carboxamides.
This systematic approach allows for the creation of a diverse library of compounds from a single, readily accessible starting material, facilitating structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for the conversion of this compound to target carboxamides.
Experimental Protocols
Protocol 1: Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid
Rationale: The hydrolysis of the methyl ester is a prerequisite for the subsequent amidation. The use of a base like lithium hydroxide or sodium hydroxide in a mixed aqueous-organic solvent system ensures complete conversion to the carboxylate salt, which is then protonated to yield the desired carboxylic acid.
Materials:
-
This compound
-
Ethanol or Methanol
-
Water
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
1N Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol (or methanol) and water (1:1 v/v).
-
Add lithium hydroxide monohydrate (2.2 eq) or sodium hydroxide (2.2 eq) to the solution.
-
Stir the reaction mixture at 50-70°C and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the organic solvent.
-
Dissolve the residue in water and wash with dichloromethane to remove any unreacted starting material.
-
Acidify the aqueous phase to a pH of less than 3 using 1N HCl.
-
A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 1,5-diphenyl-1H-pyrazole-3-carboxylic acid as a solid.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of N-Substituted 1,5-Diphenyl-1H-pyrazole-3-carboxamides
Rationale: The carboxylic acid is converted in situ to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent addition of an amine leads to the formation of the stable amide bond. This one-pot procedure is efficient and avoids the isolation of the moisture-sensitive acid chloride.
Materials:
-
1,5-Diphenyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous toluene or Dichloromethane (DCM)
-
A variety of primary or secondary amines (e.g., anilines, benzylamines, etc.)
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 1,5-diphenyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous toluene or DCM.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Carefully add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride or oxalyl chloride.
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C and add the acid chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted 1,5-diphenyl-1H-pyrazole-3-carboxamide.
Characterization: The final products should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm their structures and purity.
Application Notes: Fungicidal Activity and Structure-Activity Relationship (SAR)
While specific fungicidal data for derivatives of 1,5-diphenyl-1H-pyrazole-3-carboxylate is not extensively reported in publicly available literature, the broader class of pyrazole carboxamides has been widely studied, providing valuable insights into their potential as fungicides.
Expected Fungicidal Activity:
Many pyrazole carboxamide fungicides exhibit excellent activity against a range of phytopathogenic fungi, including but not limited to:
-
Rhizoctonia solani
-
Botrytis cinerea
-
Sclerotinia sclerotiorum
-
Puccinia spp. (rusts)
-
Fusarium spp.
It is anticipated that novel carboxamides derived from the 1,5-diphenyl-1H-pyrazole-3-carboxylic acid scaffold will also display activity against these and other fungal pathogens.
Structure-Activity Relationship (SAR) Considerations:
The biological activity of pyrazole carboxamides is highly dependent on the nature of the substituents on the pyrazole ring and the N-substituted moiety of the carboxamide.
-
The Amide Linker: The carboxamide group is a critical pharmacophore, essential for binding to the target enzyme, succinate dehydrogenase.
-
The N-Substituent: The group attached to the amide nitrogen plays a crucial role in determining the potency and spectrum of activity. Aromatic and heteroaromatic rings are common in highly active fungicides. The introduction of various substituted anilines or other aromatic amines in Protocol 2 is a key strategy for optimizing fungicidal activity. For instance, the presence of electron-withdrawing groups on the phenyl ring of the N-aryl substituent can influence the binding affinity to the target site.
-
The Pyrazole Core: The 1,5-diphenyl substitution pattern on the pyrazole ring provides a rigid and lipophilic scaffold that will influence the overall physicochemical properties of the molecule, such as its solubility and ability to penetrate fungal cell membranes.
The following table summarizes the fungicidal activity of some representative pyrazole carboxamide fungicides to provide a benchmark for the potential of newly synthesized derivatives.
| Compound Class | Target Fungi | EC₅₀ (µg/mL) | Reference |
| Pyrazole-Thiazole Carboxamides | Rhizoctonia cerealis | 5.11 - 8.14 | |
| Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | 0.37 | |
| N-pyridinyl-pyrazole-carboxamides | Gibberella zeae | >50% inhibition at 100 µg/mL | |
| Pyrazole-Thiophene Carboxamides | Rhizoctonia solani | 11.6 µmol/L |
Mechanism of Action: Targeting Fungal Respiration
The primary mode of action for the majority of fungicidal pyrazole carboxamides is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.
Caption: Proposed mechanism of action: inhibition of Complex II (SDH) in the fungal mitochondrial respiratory chain.
By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these fungicides block the transfer of electrons from succinate to ubiquinone. This interruption of the electron transport chain has two major consequences:
-
Inhibition of ATP Synthesis: The flow of electrons is essential for generating the proton gradient that drives ATP synthesis. By blocking this flow, the fungus is starved of its primary energy source.
-
Disruption of the TCA Cycle: The oxidation of succinate to fumarate is a key step in the TCA cycle. Inhibition of SDH leads to an accumulation of succinate and a halt in this central metabolic pathway.
The dual impact of energy depletion and metabolic disruption results in potent and effective fungicidal activity.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a new generation of pyrazole carboxamide fungicides. The synthetic protocols outlined in this guide are robust and adaptable, allowing for the creation of diverse chemical libraries for biological screening. By leveraging the well-established fungicidal properties of the pyrazole carboxamide scaffold and the principles of rational drug design, researchers can explore the potential of 1,5-diphenyl-1H-pyrazole-3-carboxamide derivatives as novel crop protection agents. Further investigation into the structure-activity relationships of this specific scaffold is warranted and holds promise for the discovery of new, highly effective fungicides.
References
-
Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]
-
Li, P., Wang, B., Zhang, H., Liu, Y., & Gao, S. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(12), 21856-21868. [Link]
-
Yıldırım, I., & Koca, M. (2006). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Turkish Journal of Chemistry, 30(4), 475-482. [Link]
-
Qin, J., Guo, S., Zhang, Y., Wang, Y., Li, Z., & Fan, Z. (2022). Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. Journal of Agricultural and Food Chemistry, 70(34), 10426–10435. [Link]
-
Qin, J., Guo, S., Zhang, Y., Wang, Y., Li, Z., & Fan, Z. (2022). Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. Journal of Agricultural and Food Chemistry, 70(34), 10426–10435. [Link]
-
Korkusuz, E., & Yıldırım, I. (2010). Reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates. Turkish Journal of Chemistry, 34(6), 859-869. [Link]
-
Cheng, J., Li, Z., Zhao, Y., Yao, T., & Zhao, J. (2020). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry, 40(8), 2443-2452. [Link]
-
Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2355-2365. [Link]
-
Prasanna, C. S., & Kumar, K. S. (2015). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Journal of Applicable Chemistry, 4(4), 1221-1228. [Link]
-
Wu, Z., Hu, D., Kuang, J., Cai, H., Wu, S., & Xue, W. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Molecules, 17(12), 14205-14218. [Link]
-
ResearchGate. (2022). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. [Link]
-
Wang, Y., Zhang, Y., Li, Z., & Fan, Z. (2023). Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(5), 2419–2428. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
DergiPark. (2017). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2021). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]
-
Yıldırım, I., & Koca, M. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Heterocyclic Communications, 15(4), 279-284. [Link]
-
Wu, Z., Hu, D., Kuang, J., Cai, H., Wu, S., & Xue, W. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Molecules, 17(12), 14205-14218. [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
-
ResearchGate. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. [Link]
-
Semantic Scholar. (2007). Methyl 5-phenyl-1 H -pyrazole-3-carboxylate. [Link]
Application Notes and Protocols: The Versatility of Diphenyl-Pyrazole Esters in Modern Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Cornerstone of Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is undeniably one such "privileged scaffold."[1][2] Its inherent physicochemical properties, including metabolic stability and synthetic tractability, make it an exceptional starting point for drug design.[1][3] Among its myriad derivatives, diphenyl-pyrazole esters have garnered significant attention, demonstrating a remarkable breadth of biological activities. These compounds form the core of numerous experimental drugs targeting a wide array of diseases, from inflammatory disorders and cancer to infectious diseases.[4][5][6]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond simple recitation of facts to provide a deeper understanding of the causality behind experimental design. We will explore the synthesis, characterization, and application of diphenyl-pyrazole esters, offering detailed, field-proven protocols to empower your research and development efforts.
Part 1: Synthesis and Characterization of Diphenyl-Pyrazole Esters
Core Principle of Synthesis: The Knorr Cyclization Pathway
The most robust and widely adopted method for constructing the pyrazole core, particularly with an ester functionality at the 4-position, is a variation of the Knorr pyrazole synthesis.[7] This pathway relies on the cyclocondensation reaction between a hydrazine derivative (in this case, phenylhydrazine) and a β-ketoester (such as ethyl benzoylacetate). The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. This method is favored for its reliability, relatively high yields, and the direct installation of the valuable ester group, which can serve as a handle for further chemical modification.[7][8]
Caption: General workflow for the synthesis of diphenyl-pyrazole esters.
Protocol 1: Synthesis of Ethyl 1,3-Diphenyl-1H-pyrazole-4-carboxylate
This protocol details a standard procedure for synthesizing a representative diphenyl-pyrazole ester.
Rationale: Acetic acid is used as a catalyst to facilitate both the initial condensation and the final dehydration step by protonating key intermediates. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers of the reaction while serving as a suitable solvent for the reactants. The purification by recrystallization is a critical step to remove unreacted starting materials and side products, ensuring high purity for subsequent biological assays.
Materials:
-
Phenylhydrazine
-
Ethyl benzoylacetate
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard reflux apparatus with condenser
-
Magnetic stirrer and heat source
-
Rotary evaporator
-
Beakers, flasks, and filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine (10 mmol) and ethyl benzoylacetate (10 mmol) in 100 mL of absolute ethanol.
-
Add 5-10 drops of glacial acetic acid to the mixture to act as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
Structural Characterization
Confirming the identity and purity of the synthesized compound is paramount. Standard analytical techniques are employed for this purpose.[8]
| Technique | Purpose | Expected Observations for Ethyl 1,3-Diphenyl-1H-pyrazole-4-carboxylate |
| ¹H NMR | Confirms the proton environment and structural integrity. | Signals corresponding to aromatic protons (phenyl rings), the pyrazole proton, and the ethyl ester group (quartet and triplet). |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Resonances for aromatic carbons, pyrazole ring carbons, and the ester carbonyl and alkyl carbons.[8] |
| Mass Spec (MS) | Determines the molecular weight of the compound. | A molecular ion peak (M+H⁺) corresponding to the calculated mass of the product (e.g., C₁₈H₁₆N₂O₂).[8] |
| FT-IR | Identifies key functional groups. | Characteristic absorption bands for C=O (ester), C=N (pyrazole ring), and aromatic C-H stretching. |
Part 2: Applications in Key Therapeutic Areas
Anti-inflammatory Agents: Targeting Prostaglandin Synthesis
Diphenyl-pyrazole derivatives have shown significant promise as anti-inflammatory agents. Their mechanism often involves the inhibition of enzymes in the arachidonic acid cascade, which is responsible for the production of pro-inflammatory mediators like prostaglandins.[9] While some pyrazole-containing drugs like Celecoxib are famous COX-2 inhibitors, newer research has focused on microsomal prostaglandin E2 synthase-1 (mPGES-1) as a more specific target.[10][11] Inhibiting mPGES-1 downstream of COX enzymes is believed to reduce inflammation-related PGE2 production without affecting other homeostatic prostanoids, potentially offering a better safety profile than traditional NSAIDs.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: N-Alkylation of Pyrazole Carboxylates
Abstract & Introduction
N-alkylated pyrazole carboxylates are privileged scaffolds in modern medicinal chemistry and drug development.[1] Their structural motifs are present in numerous FDA-approved drugs, where they often serve as key pharmacophores responsible for biological activity.[2] The regioselective introduction of alkyl groups onto one of the two nitrogen atoms of the pyrazole ring is a critical, yet often challenging, synthetic step that dictates the final molecular architecture and, consequently, its interaction with biological targets.[2][3]
This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of pyrazole carboxylates. It delves into the mechanistic principles governing regioselectivity, offers detailed, field-proven protocols for common alkylation strategies, and presents troubleshooting insights to overcome typical challenges. The methodologies described herein are designed to be robust and adaptable for researchers in both academic and industrial settings.
The Core Challenge: Understanding Regioselectivity
The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles, such as pyrazole carboxylates, is controlling the site of alkylation. The pyrazole ring contains two nitrogen atoms, N1 and N2, which are tautomeric. Deprotonation with a base generates a pyrazolate anion, where the negative charge is delocalized over both nitrogen atoms. Subsequent reaction with an alkylating agent can lead to a mixture of two regioisomers: the N1-alkylated and the N2-alkylated products.
The ratio of these isomers is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring (e.g., at the 3- or 5-position) will sterically hinder the adjacent nitrogen atom. Consequently, the alkylating agent will preferentially attack the less hindered nitrogen.[4][5] For a typical 3- or 5-substituted pyrazole carboxylate, the N1 position is generally less sterically encumbered.
-
Electronic Effects: The electron-withdrawing or -donating nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent can significantly impact the N1/N2 product ratio. For instance, stronger bases and polar aprotic solvents often favor the formation of the thermodynamically more stable product.
Visualizing the N-Alkylation Pathway
The following diagram illustrates the deprotonation of a generic 3-substituted pyrazole carboxylate and the subsequent competitive alkylation at the N1 and N2 positions.
Caption: Deprotonation and competitive N-alkylation pathways.
Standard Protocol: N-Alkylation using Sodium Hydride
This protocol describes a general and widely used method for the N-alkylation of pyrazole carboxylates using sodium hydride (NaH) as a strong base in a polar aprotic solvent like N,N-Dimethylformamide (DMF). This method is effective for a variety of alkyl halides.
Materials & Equipment
-
Reagents: Pyrazole carboxylate starting material, Sodium Hydride (60% dispersion in mineral oil), Alkyl halide (e.g., iodomethane, benzyl bromide), Anhydrous DMF, Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Septa, Argon or Nitrogen gas supply with manifold, Syringes and needles, Ice bath, Separatory funnel, Rotary evaporator, Flash chromatography system.
Step-by-Step Experimental Procedure
Caption: General workflow for NaH-mediated N-alkylation.
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the pyrazole carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in oil) portion-wise over 10-15 minutes.[6][7]
-
Scientist's Note: NaH is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere. The mineral oil from the dispersion can be washed away with dry hexanes if desired, but is often acceptable in the reaction.[6] Hydrogen gas evolves upon addition; ensure proper ventilation.
-
-
Anion Formation: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The solution may become a clear solution or remain a slurry.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1-1.2 eq) dropwise via syringe.
-
Scientist's Note: This addition is often exothermic. A slow, controlled addition is crucial to maintain temperature and prevent side reactions.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (typically 12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup - Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Scientist's Note: Quenching unreacted NaH is highly exothermic and produces hydrogen gas. Perform this step slowly and behind a safety shield.
-
-
Workup - Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired N-alkylated product from any unreacted starting material and the regioisomeric byproduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The regiochemistry can be unambiguously determined using 2D NMR techniques like NOESY or HMBC.
Alternative & Complementary Protocols
While the NaH/DMF system is a workhorse, other conditions can offer advantages in terms of safety, regioselectivity, or substrate scope.
Phase-Transfer Catalysis (PTC)
This method is particularly useful for large-scale synthesis as it avoids pyrophoric bases and anhydrous solvents. It involves using a milder base like K₂CO₃ or KOH in a biphasic system with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).[8][9]
-
Typical Conditions: Pyrazole, alkyl halide, K₂CO₃, TBAB in a solvent system like acetonitrile or toluene/water.[9]
-
Advantages: Milder conditions, enhanced safety, often cost-effective.
Mitsunobu Reaction
The Mitsunobu reaction is an excellent alternative for alkylating with primary or secondary alcohols.[10][11] It proceeds via a redox reaction involving a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD or diisopropyl azodicarboxylate, DIAD).[11]
-
Mechanism: The alcohol is activated by the Mitsunobu reagents, and the pyrazole acts as the nucleophile.[11]
-
Key Advantage: This reaction typically proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is valuable in complex molecule synthesis.[11] It also avoids the use of strong bases.[5][12]
Data Summary: Influence of Conditions on Regioselectivity
The choice of base and solvent can dramatically influence the N1/N2 ratio. The following table summarizes general trends observed in the literature.
| Base | Solvent | Typical N1:N2 Ratio | Notes & Rationale |
| NaH | DMF, THF | Moderately to highly N1 selective | Strong base, forms a "free" pyrazolate anion. Selectivity is often governed by sterics. |
| K₂CO₃ | Acetonitrile, Acetone | Good N1 selectivity | Milder, heterogeneous base. The potassium counter-ion can coordinate with the carboxylate, influencing selectivity. |
| Cs₂CO₃ | DMF, Acetonitrile | Often excellent N1 selectivity | The large, soft cesium cation is believed to chelate with the pyrazole nitrogens and carboxylate oxygen, directing alkylation to the N1 position. |
| DBU | CH₂Cl₂, THF | Variable | A non-nucleophilic organic base. Selectivity can be highly substrate-dependent. |
Note: Ratios are generalized and highly dependent on the specific pyrazole carboxylate and alkylating agent used.
Troubleshooting Common Issues
-
Low Conversion: Ensure the NaH is fresh and reactive, and that solvents are truly anhydrous. Consider increasing the temperature or reaction time.
-
Poor Regioselectivity: A mixture of N1 and N2 isomers is common. Try switching to a different base/solvent system (e.g., Cs₂CO₃ in DMF) which is known to enhance selectivity.[13] Purification by careful column chromatography is often required.
-
No Reaction: The alkylating agent may be too unreactive (e.g., alkyl chlorides). Convert it to a more reactive iodide using Finkelstein conditions, or switch to a more forcing protocol.
-
Decomposition: If the substrate or product is base-sensitive, consider using milder conditions like K₂CO₃ or exploring the Mitsunobu reaction.[12][14]
Conclusion
The N-alkylation of pyrazole carboxylates is a fundamental transformation in synthetic organic and medicinal chemistry. A thorough understanding of the factors governing regioselectivity, combined with a robust experimental protocol, is key to success. The standard NaH/DMF procedure serves as an excellent starting point, while alternative methods like phase-transfer catalysis and the Mitsunobu reaction provide a versatile toolkit for tackling a wide range of substrates and synthetic challenges. Careful optimization of reaction conditions and meticulous purification are paramount to obtaining the desired regioisomer in high purity.
References
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Retrieved January 6, 2026, from [Link]
-
Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Wang, Y., et al. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews. Retrieved January 6, 2026, from [Link]
-
Reddy, T. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved January 6, 2026, from [Link]
-
Afonina, I. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved January 6, 2026, from [Link]
-
But, T. Y., & Toy, P. H. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved January 6, 2026, from [Link]
-
Naimi, A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved January 6, 2026, from [Link]
-
Reddy, T. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved January 6, 2026, from [Link]
-
Hammer, S. C., et al. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Retrieved January 6, 2026, from [Link]
-
Alkylation of pyrazolones via the mitsunobu reaction. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]
-
Pieczykolan, M., et al. (2020). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. Retrieved January 6, 2026, from [Link]
-
2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Retrieved January 6, 2026, from [Link]
-
Hammer, S. C., et al. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Europe PMC. Retrieved January 6, 2026, from [Link]
-
Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Thieme. Retrieved January 6, 2026, from [Link]
-
Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. Retrieved January 6, 2026, from [Link]
- N-alkylation method of pyrazole. (n.d.). Google Patents.
-
Ravo, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Retrieved January 6, 2026, from [Link]
-
Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Retrieved January 6, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. researchgate.net [researchgate.net]
- 14. Alkylation of pyrazolones via the mitsunobu reaction - Lookchem [lookchem.com]
Application Notes & Protocols: Investigating Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate in Anti-Inflammatory Drug Discovery
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the evaluation of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate as a potential anti-inflammatory agent. The protocols and rationale are grounded in the well-established pharmacology of pyrazole-based compounds, which form the core of several successful anti-inflammatory drugs.
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, renowned for its presence in potent therapeutic agents.[1] Notably, pyrazole derivatives are the cornerstone of selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib, which are effective in treating inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2][3][4] this compound, a member of this chemical class, presents a logical candidate for investigation due to its structural features.[5]
These application notes will guide the researcher through a multi-stage evaluation process, from initial enzymatic assays to cell-based models and preliminary in vivo validation.
Part 1: Hypothesized Mechanism of Action
Inflammation is a complex biological response involving a network of cells, signaling molecules, and enzymes.[6] Two key pathways central to this process are the cyclooxygenase (COX) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascades.[4][7]
Our central hypothesis is that this compound functions as a selective inhibitor of COX-2. The COX-2 enzyme is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli.[8] It catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[9] Selective inhibition of COX-2 is a clinically validated strategy for mitigating inflammation while sparing the gastroprotective functions of the constitutively expressed COX-1 isoform.[2][4]
Concurrently, we will assess the compound's ability to modulate the production of key inflammatory mediators regulated by the NF-κB pathway. NF-κB is a master transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for COX-2, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7][10] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of this pathway via Toll-like receptor 4 (TLR4).[11][12]
Figure 2: A sequential workflow for the in vitro screening of the candidate compound.
Protocol 2.1: COX-1 and COX-2 Enzymatic Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes and to calculate its COX-2 selectivity index (SI).
Expertise & Experience: This is the foundational assay for any purported COX inhibitor. By directly measuring the inhibition of purified enzymes, we can definitively establish the compound's primary mechanism of action and its selectivity. A high selectivity for COX-2 over COX-1 is the hallmark of modern anti-inflammatory drugs like Celecoxib and is predictive of a better gastrointestinal safety profile. [2][13]We use a commercially available colorimetric assay for its reliability and high-throughput capability.
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam, or similar)
-
Purified Ovine or Human COX-1 and COX-2 enzymes
-
Arachidonic Acid (substrate)
-
This compound
-
Celecoxib (Positive control for selective COX-2 inhibition)
-
Ibuprofen or Indomethacin (Positive control for non-selective inhibition)
-
DMSO (Vehicle)
-
96-well microplate
-
Microplate reader (absorbance at 590 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions (e.g., 100 µM to 0.1 nM) in the assay buffer. Also, prepare serial dilutions of the control compounds.
-
Assay Setup: In separate 96-well plates for COX-1 and COX-2, add the following to each well according to the kit manufacturer's instructions:
-
Assay Buffer
-
Heme
-
Enzyme (COX-1 or COX-2)
-
Test compound dilution, control, or vehicle (DMSO)
-
-
Incubation: Gently shake the plate and incubate for 10-15 minutes at 25°C. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Reaction Development: Incubate for a specified time (e.g., 10 minutes) at 25°C. The peroxidase activity within the reaction will generate a colored product.
-
Measurement: Read the absorbance of the plate at 590 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value for both COX-1 and COX-2.
-
Calculate the Selectivity Index (SI) using the formula: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .
-
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Hypothetical Data | |||
| This compound | >100 | 1.8 | >55 |
| Celecoxib (Control) | 15.0 | 0.05 | 300 |
| Ibuprofen (Control) | 12.0 | 25.0 | 0.48 |
Protocol 2.2: Evaluation in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the compound's ability to inhibit the production of key inflammatory mediators (NO, TNF-α, IL-6) in a cellular context.
Expertise & Experience: Moving from a purified enzyme to a cell-based model is a critical step. RAW 264.7 murine macrophages are a well-established and widely used model for studying inflammation. [14]Upon stimulation with LPS, they mimic the inflammatory response of native macrophages, robustly producing nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6. [11][13]This assay validates that the compound is cell-permeable and can engage its target in a biological system. A preliminary cell viability assay (e.g., MTT) is crucial to ensure that the observed inhibition is not due to cytotoxicity.
Materials:
-
RAW 264.7 cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (Positive control)
-
Griess Reagent Kit for Nitrite (NO surrogate) determination
-
Mouse TNF-α and IL-6 ELISA Kits
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the test compound or Dexamethasone. Include a vehicle-only control group.
-
Inflammatory Challenge: Add LPS (1 µg/mL final concentration) to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis.
-
Nitric Oxide (NO) Measurement:
-
Use the collected supernatant to measure the concentration of nitrite using the Griess Reagent Kit, following the manufacturer's protocol. Nitrite is a stable metabolite of NO.
-
Measure absorbance at 540 nm.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Use the collected supernatant to quantify the levels of TNF-α and IL-6 using their respective ELISA kits.
-
Follow the manufacturer's protocol precisely.
-
-
Data Analysis:
-
Calculate the concentration of NO, TNF-α, and IL-6 for each treatment group.
-
Express the data as a percentage of the LPS-only control group and determine the percent inhibition for each compound concentration.
-
Part 3: In Vivo Efficacy Assessment
Protocol 3.1: Carrageenan-Induced Paw Edema Model in Rats
Objective: To evaluate the acute anti-inflammatory efficacy of the test compound in a well-established in vivo model.
Expertise & Experience: The carrageenan-induced paw edema model is a gold standard for screening potential anti-inflammatory drugs. [9]It is highly reproducible and reflects the cardinal signs of acute inflammation. [6]The inflammatory response is biphasic: the early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins, making it particularly sensitive to COX inhibitors. [9]Measuring the reduction in paw volume at the late phase provides a strong indication of the compound's potential therapeutic effect.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Indomethacin or Celecoxib (10 mg/kg, Positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebismometer (for measuring paw volume)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water. [9]2. Grouping: Randomly divide the rats into groups (n=6 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group 3-5: Test Compound at different doses (e.g., 10, 30, 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plebismometer.
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-carrageenan volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 4-hour time point, using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 (Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group).
-
Data Presentation:
| Treatment Group (Dose) | Paw Edema Volume at 3h (mL) | % Inhibition |
| Hypothetical Data | ||
| Vehicle Control | 0.85 ± 0.06 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| Test Compound (10 mg/kg) | 0.65 ± 0.05 | 23.5% |
| Test Compound (30 mg/kg) | 0.45 ± 0.03 | 47.1% |
| Test Compound (100 mg/kg) | 0.35 ± 0.04 | 58.8% |
Part 4: Data Interpretation and Future Directions
A successful outcome for this compound in this screening cascade would be characterized by:
-
High Potency and Selectivity: A low micromolar or nanomolar IC₅₀ against COX-2 and a selectivity index (SI) significantly greater than 1, indicating a preference for COX-2 over COX-1. [13]2. Cellular Activity: Dose-dependent reduction of NO, TNF-α, and IL-6 production in LPS-stimulated macrophages, confirming cell permeability and efficacy in a biological system. [14]3. In Vivo Efficacy: Statistically significant and dose-dependent reduction of paw edema in the carrageenan model, demonstrating anti-inflammatory activity in a living organism. [15] If the compound demonstrates this promising profile, subsequent steps in the drug discovery process would include comprehensive pharmacokinetic studies (ADME), evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis), and detailed safety and toxicology profiling.
References
- Umar, M.I., et al. (2019).
-
Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. Available at: [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]
-
Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Available at: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Reddy, B. S., et al. (2015). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. Available at: [Link]
-
Shabgah, A. G., et al. (2020). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Paiva, V. N., et al. (2022). Experimental Models of Acute Lung Injury to Study Inflammation and Pathophysiology: A Narrative Review. MDPI. Available at: [Link]
-
Melior Discovery. LPS Model of Systemic Inflammation. Melior Discovery. Available at: [Link]
-
ResearchGate. Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. Available at: [Link]
-
Al-Ostath, R. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed. Available at: [Link]
-
El-Sayed, M. A.-A., et al. (2013). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. Available at: [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]
-
Halim, P. A., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. Available at: [Link]
-
Kumar, V., & Vanajakshi, J. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Available at: [Link]
-
Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]
-
Creative Diagnostics. The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
Kaur, P., et al. (2020). Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. Bentham Science. Available at: [Link]
-
ResearchGate. In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]
-
wisdomlib. Lipopolysaccharide (LPS)-induced mouse model: Significance and symbolism. wisdomlib. Available at: [Link]
-
Hilal, M. A., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. PubMed. Available at: [Link]
-
Sánchez-Mendoza, M. E., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
-
Kim, S., et al. (2019). Lipopolysaccharide-induced vascular inflammation model on microfluidic chip. Semantic Scholar. Available at: [Link]
-
Peiris, D., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]
-
ResearchGate. In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available at: [Link]
-
Skrzydlewska, E., et al. (2019). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. PubMed Central. Available at: [Link]
-
humanpeople Help Center. Major genes that affect inflammation: IL-6 (Interleukin-6) and TNF-α (Tumor Necrosis Factor-alpha) are key messengers (cytokines) involved in inflammation and immune response. humanpeople Help Center. Available at: [Link]
-
ResearchGate. Pyrazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]
-
Kandasamy, M., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PubMed Central. Available at: [Link]
-
ResearchGate. Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. Available at: [Link]
-
Bildirici, İ., & Menges, N. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
-
Wang, Y., et al. (2018). Serum Levels of IL-6 and TNF-α May Correlate with Activity and Severity of Rheumatoid Arthritis. PubMed Central. Available at: [Link]
-
ResearchGate. Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. ResearchGate. Available at: [Link]
-
Sener, A., et al. (2000). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Semantic Scholar. Available at: [Link]
-
Pontiki, E., et al. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. Available at: [Link]
- Google Patents. Process for the preparation of pyrazole-3-carboxylic acids. Google Patents.
-
Ando, K., et al. (2007). Regulatory Effect of the Balance between TNF-α and IL-6 in the Granulomatous and Inflammatory Response to Rhodococcus aurantiacus Infection in Mice. The Journal of Immunology. Available at: [Link]
-
Chikhale, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
González-García, S., et al. (2022). Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection. PubMed. Available at: [Link]
-
Zhou, C., et al. (2017). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Pyrazole-Based Anticancer Agents from Methyl Carboxylate Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. This guide provides a detailed technical overview of a robust and versatile synthetic strategy for preparing pyrazole-based anticancer agents, commencing from readily available methyl carboxylate precursors. We will explore the foundational Claisen condensation to generate key β-keto ester intermediates, followed by the classic Knorr pyrazole synthesis. This document is structured to provide not just procedural steps, but also the underlying chemical principles and strategic considerations that inform the synthesis, empowering researchers to adapt and innovate upon these established methodologies.
Introduction: The Pyrazole Moiety in Oncology
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its structural features, including the ability to act as both a hydrogen bond donor and acceptor, and its rigid framework, allow for precise orientation of substituents to interact with biological targets. In oncology, pyrazole derivatives have demonstrated remarkable efficacy by targeting a variety of key proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[1] Several FDA-approved drugs, such as the CDK inhibitor Ribociclib and the multi-kinase inhibitor Pazopanib, feature the pyrazole core, underscoring its clinical significance.
This guide focuses on a synthetic pathway that begins with simple methyl carboxylate building blocks, offering a cost-effective and highly adaptable route to complex pyrazole-containing molecules with therapeutic potential.
The Strategic Importance of Methyl Carboxylate Precursors
Methyl and ethyl carboxylates are ideal starting materials for the synthesis of pyrazole cores due to their commercial availability, low cost, and versatile reactivity. The key to their utility lies in their conversion to 1,3-dicarbonyl compounds, specifically β-keto esters, which are the direct precursors for pyrazole ring formation via cyclocondensation with hydrazines.
The overall synthetic strategy is a two-stage process:
-
Stage 1: Claisen Condensation - Formation of a β-keto ester from a methyl carboxylate and an acetate ester.
-
Stage 2: Knorr Pyrazole Synthesis - Cyclocondensation of the β-keto ester with a hydrazine derivative to form the pyrazole ring.
This approach allows for the introduction of diversity at multiple points in the synthesis, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.
Stage 1: Synthesis of β-Keto Ester Intermediates via Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[2][3] For the synthesis of our key intermediate, a "crossed" Claisen condensation is employed, where one ester has enolizable α-hydrogens (e.g., methyl acetate) and the other does not (e.g., a methyl benzoate derivative).[2] This directed approach minimizes self-condensation byproducts.
Mechanism and Rationale
The reaction is driven by the formation of a highly stabilized enolate anion of the resulting β-keto ester.[2] The choice of base is critical; an alkoxide corresponding to the alcohol portion of the ester (e.g., sodium methoxide for methyl esters) is typically used to prevent transesterification.[3]
Experimental Protocol: Synthesis of Methyl Benzoylacetate
This protocol describes the synthesis of methyl benzoylacetate, a common β-keto ester intermediate.
Materials:
-
Methyl Benzoate
-
Methyl Acetate
-
Sodium Methoxide (NaOMe)
-
Toluene (anhydrous)
-
Hydrochloric Acid (1 M)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous toluene.
-
Heat the suspension to reflux with stirring.
-
In the dropping funnel, prepare a mixture of methyl benzoate (1.0 equivalent) and methyl acetate (2.0 equivalents).
-
Add the ester mixture dropwise to the refluxing suspension of sodium methoxide over 1 hour.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 1 M HCl with stirring until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure methyl benzoylacetate.
Stage 2: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a highly efficient cyclocondensation reaction between a 1,3-dicarbonyl compound (in this case, our β-keto ester) and a hydrazine derivative.[4] This reaction is often catalyzed by a small amount of acid.[4]
Mechanism and Rationale
The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with the more reactive ketone carbonyl of the β-keto ester. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, leading to cyclization. Subsequent dehydration yields the stable, aromatic pyrazole ring.[5][6]
Experimental Protocol: Synthesis of a 5-Aryl-3-methyl-1H-pyrazole-5-carboxylate
This protocol provides a general method for the synthesis of a pyrazole-5-carboxylate derivative.
Materials:
-
Methyl Benzoylacetate (or other substituted β-keto ester)
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve the β-keto ester (1.0 equivalent) in ethanol.
-
Add the hydrazine derivative (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure and add cold water to induce precipitation.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the pyrazole product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation: Anticancer Activity of Synthesized Pyrazole Derivatives
The following table summarizes the in vitro anticancer activity of representative pyrazole derivatives synthesized via methods analogous to those described above. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound ID | R1 | R2 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Phenyl | Methyl | A549 (Lung) | 26 | [7] |
| 2 | 4-Chlorophenyl | Methyl | MCF-7 (Breast) | 5.8 | [8] |
| 3 | Phenyl | CF₃ | HCT-116 (Colon) | 0.39 | [7] |
| 4 | 4-Methoxyphenyl | Methyl | HeLa (Cervical) | 6.71 | [1] |
| 5 | Naphthyl | Methyl | HepG2 (Liver) | 3.53 | [1] |
Conclusion and Future Directions
The synthetic pathway from methyl carboxylate precursors to pyrazole-based anticancer agents is a powerful and adaptable strategy for drug discovery. The Claisen condensation and Knorr pyrazole synthesis are reliable and well-understood reactions that allow for the efficient construction of diverse pyrazole libraries. The protocols and mechanistic insights provided in this guide serve as a solid foundation for researchers to develop novel pyrazole-containing compounds with improved potency and selectivity against a range of cancer targets. Future work in this area could focus on the development of one-pot procedures to improve efficiency and the exploration of a wider range of substituted hydrazines and methyl carboxylates to expand the accessible chemical space.
References
-
Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
Chem Help ASAP. Knorr Pyrazole Synthesis. [Link]
-
Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. [Link]
-
PubMed Central. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. [Link]
-
ResearchGate. anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
PubMed Central. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. [Link]
-
MDPI. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. [Link]
-
Slideshare. (2021). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
LookChem. Preparation of Ethyl benzoylacetate. [Link]
-
ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. [Link]
-
RSC Publishing. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
PrepChem.com. Preparation of ethyl benzoylacetate. [Link]
-
YouTube. (2017). Claisen Condensation| Ethyl acetate to β-Keto ester | Explanation & Mechanism|. [Link]
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
Application Note: Laboratory Scale Synthesis of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic compound utilized as a key intermediate in the development of pharmaceutical and agrochemical agents.[1] The protocol herein details a robust and reliable method based on the classical Knorr pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with phenylhydrazine. This guide offers in-depth explanations of the reaction mechanism, a step-by-step experimental protocol, characterization data, and troubleshooting advice to ensure successful and reproducible synthesis for researchers in organic chemistry and drug discovery.
Introduction and Scientific Background
Pyrazole scaffolds are a cornerstone in medicinal chemistry and materials science due to their wide range of biological activities and versatile chemical properties.[2] Specifically, 1,5-diphenyl substituted pyrazoles with a carboxylate moiety at the 3-position serve as crucial building blocks for synthesizing more complex molecules, including potent enzyme inhibitors and novel herbicides.[1][3] The synthesis of these structures is, therefore, of significant interest to the scientific community.
The most prevalent and straightforward method for constructing the pyrazole ring is the Knorr synthesis, which involves the reaction between a β-dicarbonyl compound and a hydrazine derivative.[4] This method is highly efficient and allows for considerable variation in substituents on the pyrazole core. The reaction proceeds via a cyclocondensation mechanism, which offers high regioselectivity depending on the reaction conditions and the nature of the substituents on both reactants.
Reaction Mechanism: The Knorr Pyrazole Synthesis
The formation of this compound from a methyl 2,4-dioxo-4-phenylbutanoate (a derivative of methyl benzoylpyruvate) and phenylhydrazine is a classic example of the Knorr pyrazole synthesis. The causality of the process is rooted in the nucleophilicity of the hydrazine and the electrophilicity of the dicarbonyl carbons.
The mechanism unfolds in several logical steps:
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of phenylhydrazine attacks one of the carbonyl groups of the β-ketoester.
-
Intermediate Formation: This initial attack forms a carbinolamine intermediate, which quickly dehydrates to yield a hydrazone.
-
Intramolecular Cyclization: The remaining free amino group of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl group.
-
Dehydration and Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step to form the stable, aromatic pyrazole ring.
The regioselectivity (i.e., the final position of the phenyl groups at N-1 and C-5) is determined by which carbonyl group undergoes the initial attack. In this synthesis, the reaction conditions are optimized to favor the formation of the 1,5-diphenyl isomer.
Caption: Knorr pyrazole synthesis reaction mechanism.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and can be adjusted as needed. The self-validating nature of this protocol lies in the clear visual cues (precipitation) and the straightforward purification method (recrystallization), which consistently yields a high-purity product verifiable by standard analytical techniques.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 2,4-dioxo-4-phenylbutanoate | ≥98% | Standard Chemical Supplier | Key β-dicarbonyl starting material. |
| Phenylhydrazine hydrochloride | ≥97% | Standard Chemical Supplier | Hydrazine source. Can be used as free base. |
| Glacial Acetic Acid | ACS Grade | Standard Chemical Supplier | Serves as both solvent and catalyst. |
| Ethanol | 95% or Absolute | Standard Chemical Supplier | For recrystallization. |
| Deionized Water | - | Laboratory Supply | For washing. |
| Round-bottom flask (100 mL) | - | Glassware Supplier | |
| Reflux Condenser | - | Glassware Supplier | |
| Magnetic Stirrer and Stir Bar | - | Equipment Supplier | |
| Heating Mantle | - | Equipment Supplier | |
| Buchner Funnel and Flask | - | Glassware Supplier | For filtration. |
| Filter Paper | - | Laboratory Supply |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2,4-dioxo-4-phenylbutanoate (e.g., 10 mmol, 2.06 g).
-
Solvent Addition: Add 30 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Add phenylhydrazine hydrochloride (e.g., 10.5 mmol, 1.52 g) to the solution in one portion.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. As the solution cools, the product will begin to precipitate. The cooling can be completed in an ice-water bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water (2 x 15 mL) to remove any residual acetic acid and salts.
-
Purification: Purify the crude product by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow it to cool slowly to room temperature to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C to a constant weight. A yellow solid product is typically obtained.[5]
Caption: Experimental workflow for the synthesis.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Expected Result |
| Appearance | Yellow Solid[5] |
| Melting Point | 99–102 °C[5] |
| Yield | 80-90% (Typical)[5] |
| ¹H NMR (600 MHz, CDCl₃) | δ (ppm) 7.36–7.30 (m, 8H), 7.22 (d, J = 7.3 Hz, 2H), 7.11 (s, 1H), 3.98 (s, 3H)[5] |
| ¹³C NMR (151 MHz, CDCl₃) | δ (ppm) 163.0, 144.7, 144.1, 139.6, 132.0, 129.2, 129.1, 128.6, 128.3, 125.8, 109.8, 52.3[5] |
| IR Spectroscopy (cm⁻¹) | ~1720-1730 (C=O, ester), ~1590-1600 (C=N stretch), ~1450-1500 (C=C, aromatic) |
| Mass Spec (HRMS ESI+) | Calculated for C₁₇H₁₅N₂O₂ [M+H]⁺: 279.1134; Found: 279.1128[5] |
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction; impure starting materials; product loss during work-up. | Extend reflux time and monitor by TLC. Ensure purity of reagents. Minimize the amount of solvent used for recrystallization. |
| Oily Product / Failure to Crystallize | Presence of impurities; residual solvent. | Try trituration with a non-polar solvent like hexane to induce solidification. If that fails, purify by column chromatography (e.g., silica gel with hexane-ethyl acetate eluent).[5] |
| Formation of Isomers | Use of unsymmetrical reagents can lead to regioisomers. | While this protocol favors the 1,5-diphenyl isomer, the use of phenylhydrazine hydrochloride in an acidic medium like acetic acid generally provides good regiocontrol.[5] If isomers are detected, purification by chromatography is necessary. |
Safety and Handling
-
Phenylhydrazine and its salts are toxic and potential carcinogens. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Glacial Acetic Acid is corrosive and causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.
-
The reaction should be conducted away from ignition sources.
References
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine.
- Vertex AI Search. (2024). A new approach for the synthesis of pyrazoles via 1,3-dipolar cycloaddition of nitrile imines to acetyl acetone.
- Vertex AI Search. (2024). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. NIH.
- Vertex AI Search. (2024). Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction. PubMed.
- Vertex AI Search. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Pyrazole synthesis. Organic Chemistry Portal.
- Vertex AI Search. (2024). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ.
- Vertex AI Search. (2024). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles.
-
Gonçalves, C. F. B., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 28(9), 3891. [Link]
- Vertex AI Search. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). ChemInform Abstract: Synthesis of Pyrazole-3-carboxylates and Pyrazole-1,5-dicarboxylates by One-Pot Cyclization of Hydrazone Dianions with Diethyl Oxalate.
- Vertex AI Search. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
- Vertex AI Search. (2018). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. FLORE.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis. Chemicalbook.
- Vertex AI Search. (2024). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). N-methyl-3-phenyl-1H-pyrazole-5-carboxamide | C11H11N3O | CID 18870913. PubChem.
- Vertex AI Search. (2024). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid.
- Vertex AI Search. (2024). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a).
- Vertex AI Search. (2024). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- Vertex AI Search. (2024). 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. Sigma-Aldrich.
- Vertex AI Search. (2024). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- Vertex AI Search. (2024). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Vertex AI Search. (2024). 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid AldrichCPR. Sigma-Aldrich.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate.
- Vertex AI Search. (2024).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jocpr.com [jocpr.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for the synthesis of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. The target molecule, a substituted pyrazole, is a valuable scaffold in pharmaceutical and agrochemical research.[1] However, its synthesis presents specific challenges, most notably the control of regioselectivity and optimization of reaction yield. This guide provides in-depth, experience-driven answers to common issues encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for preparing 1,5-disubstituted pyrazoles like this one?
The synthesis of the pyrazole core is classically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine, a method known as the Knorr pyrazole synthesis.[2][3] For unsymmetrical dicarbonyls and hydrazines, this method can lead to mixtures of regioisomers.[4][5] More modern and regiocontrolled methods have been developed, such as those employing α,β-acetylenic esters or trichloromethyl enones as precursors, which offer greater control over the final product distribution.[6][7] The reaction of α,β-unsaturated ketones (chalcones) with hydrazines is another common route to pyrazoles, though it typically requires a subsequent oxidation step from the intermediate pyrazoline.[8][9][10]
Q2: What is the single most critical challenge when synthesizing this compound?
The paramount challenge is controlling the regioselectivity . When using a common precursor like a methyl 4-phenyl-2,4-dioxobutanoate with phenylhydrazine, the reaction can yield two different products: the desired this compound and its undesired regioisomer, Methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate. The formation of these isomers is dictated by which nitrogen atom of the phenylhydrazine molecule initiates the nucleophilic attack on which carbonyl group of the dicarbonyl compound.[3] Recent studies have shown that the choice of the hydrazine reagent—specifically, using the free base versus a hydrochloride salt—can dramatically influence the isomeric ratio.[7]
Q3: What are the essential safety precautions for this synthesis?
Hydrazine derivatives, including phenylhydrazine, are known to be toxic and are potential carcinogens. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Solvents such as methanol, ethanol, and toluene carry flammability risks and their own specific toxicities. Ensure all heating is performed using controlled heating mantles or oil baths, and avoid open flames.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Problem 1: Consistently Low or No Product Yield
Question: "My reaction is complete according to TLC, but after work-up and purification, my overall yield of the desired pyrazole is consistently below 40%. What are the primary factors I should investigate?"
Answer: Persistently low yields in pyrazole synthesis often stem from a few critical, interrelated factors. Here is a systematic approach to troubleshooting this issue:
-
Purity of Starting Materials: The purity of your reagents is non-negotiable.[11] Phenylhydrazine can oxidize upon storage, turning dark and viscous. If it is not a light yellow, clear liquid, it should be distilled under vacuum before use. Similarly, the β-dicarbonyl precursor must be pure, as impurities can lead to significant side reactions.
-
Reaction Conditions (Temperature and Time): While some pyrazole syntheses proceed at room temperature, many require heating to drive the final, often rate-limiting, dehydration step.[3][11] Monitor your reaction by TLC to determine the optimal reaction time. Prolonged heating can sometimes lead to product degradation. A good starting point is refluxing in ethanol or methanol for several hours.
-
Solvent Choice and Acidity: The solvent plays a crucial role.[11] Protic solvents like ethanol or methanol are common. Often, the reaction is facilitated by a catalytic amount of acid, such as glacial acetic acid, which protonates the hydroxyl group in the cyclized intermediate, making it a better leaving group (water) and accelerating the final dehydration to the aromatic pyrazole.[12]
-
Stoichiometry: Ensure you are using the correct molar ratios. A slight excess (1.1 to 1.2 equivalents) of the hydrazine component is sometimes used to ensure the full conversion of the more valuable dicarbonyl starting material.
Problem 2: Formation of the Undesired Regioisomer
Question: "My ¹H NMR spectrum clearly shows a mixture of two pyrazole products. The major product is the undesired Methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate. How can I steer the reaction to favor the 1,5-isomer?"
Answer: This is the most common and scientifically interesting challenge in this synthesis. The regiochemical outcome is highly dependent on the precise nature of your reactants. A key study has demonstrated a powerful method for controlling the isomeric ratio.[7]
-
The Causality: The regioselectivity is determined by the initial condensation step. The two nitrogen atoms of phenylhydrazine have different nucleophilicities, and the two carbonyl groups of the β-ketoester have different electrophilicities.
-
The Solution: The choice of phenylhydrazine reagent is critical.
This effect is likely due to the protonation state of the hydrazine, which alters its nucleophilicity and steric profile, thereby directing its attack to one carbonyl over the other.
Data Summary: Effect of Hydrazine Source on Regioselectivity
| Hydrazine Source | Favored Product Isomer | Rationale | Primary Reference |
| Phenylhydrazine Free Base (PhNHNH₂) | 1,5-diphenyl | The more nucleophilic terminal nitrogen attacks the more electrophilic ketone carbonyl, leading to the 1,5-isomer after cyclization. | [7] |
| Phenylhydrazine Hydrochloride (PhNHNH₃⁺Cl⁻) | 1,3-diphenyl | The equilibrium with the free base under reaction conditions, or a different reaction pathway, favors attack at the ester carbonyl, leading to the 1,3-isomer. | [7] |
Problem 3: Difficulty with Product Purification
Question: "I am finding it very difficult to separate the two regioisomers using standard silica gel column chromatography. Are there more effective purification strategies?"
Answer: Separating regioisomers with similar polarities can be challenging. If optimizing your chromatography eluent system (e.g., using a shallow gradient of ethyl acetate in hexanes) is unsuccessful, consider these alternative approaches:
-
Fractional Recrystallization: This classic technique can be highly effective if the isomers have different solubilities in a particular solvent system. Experiment with various solvents (e.g., ethanol, methanol, ethyl acetate/hexanes mixtures) to find conditions where one isomer crystallizes out while the other remains in solution.
-
Purification via Acid-Addition Salts: Pyrazoles are basic and can form salts with strong acids.[13][14] You can dissolve the crude mixture in an organic solvent (like diethyl ether or ethyl acetate) and add a solution of a strong acid (e.g., HCl in ether). The salt of one isomer may precipitate preferentially. This solid can be filtered off, and the free base pyrazole can be regenerated by neutralizing with a base like aqueous sodium bicarbonate.[13]
Section 3: Recommended Protocol and Workflow
Protocol: Regiocontrolled Synthesis of this compound
This protocol is adapted from a regiocontrolled method and is optimized for the desired 1,5-isomer.[7]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of methyl (E)-4,4,4-trichloro-1-phenylbut-2-en-1-one (1.0 mmol) in methanol (10 mL), add phenylhydrazine free base (1.2 mmol, 1.2 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting enone spot has been completely consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Dissolve the resulting residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis.
References
-
Synthesis 2‐pyrazolines by treating chalconic compounds with hydrazines... - ResearchGate. Available at: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
(PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity - ResearchGate. Available at: [Link]
-
Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. Available at: [Link]
-
Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective - IJIRT. Available at: [Link]
-
SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS - OJS UMMADA. Available at: [Link]
-
A new approach for the synthesis of pyrazoles via 1,3-dipolar cycloaddition of nitrile imines to acetyl acetone. Available at: [Link]
-
Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition - ResearchGate. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. Available at: [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijirt.org [ijirt.org]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. This document offers a synthesis of established purification methodologies for pyrazole derivatives, tailored to the specific challenges and considerations relevant to this compound.
I. Understanding the Compound and Potential Impurities
This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] It is typically synthesized via the condensation of a β-ketoester, such as methyl benzoylpyruvate, with phenylhydrazine. This reaction, a variation of the classic Knorr pyrazole synthesis, can present several purification challenges.
Common Impurities to Consider:
-
Regioisomers: The reaction between an unsymmetrical β-ketoester and a substituted hydrazine can yield a mixture of regioisomers. In this case, the primary regioisomeric impurity would be Methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate . The separation of these isomers is often the most significant purification hurdle due to their similar physical properties.
-
Unreacted Starting Materials: Residual phenylhydrazine and the β-ketoester may be present in the crude product.
-
Side-Reaction Products: Dehydration, oxidation, or other side reactions can lead to the formation of various minor impurities.
-
Solvent Residues: Incomplete removal of reaction or work-up solvents.
A typical crude product of this compound appears as a yellow solid.[1] The goal of purification is to obtain a pure, crystalline solid.
II. Purification Strategy Workflow
The selection of an appropriate purification strategy depends on the scale of the reaction, the impurity profile, and the desired final purity. The following diagram outlines a general workflow for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My TLC of the crude product shows two very close spots. What are they and how do I separate them?
A1: It is highly probable that you have a mixture of the desired 1,5-diphenyl regioisomer and the 1,3-diphenyl regioisomer. These isomers often have very similar polarities, making their separation challenging.
-
Troubleshooting Strategy:
-
Column Chromatography: This is the most effective method for separating regioisomers. You will likely need to screen various solvent systems and potentially use a long column with a shallow gradient. A common eluent system for pyrazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3]
-
Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be attempted. This involves multiple, sequential recrystallizations to enrich one isomer.[4] This method can be tedious and may result in a lower overall yield.
-
Q2: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. An insulated container can facilitate gradual cooling.
-
Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point may be beneficial.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.
Q3: My recrystallization yield is very low. How can I improve it?
A3: Low yield can be due to several factors. Consider the following to improve your recovery:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your compound in the mother liquor upon cooling.
-
Thorough Cooling: Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize precipitation.
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but have very low solubility for it when cold.
Q4: How can I remove colored impurities from my product?
A4: The crude product is often a yellow solid.[1] If you desire a colorless or paler product, you can try the following:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. The charcoal can adsorb colored impurities. Be aware that it can also adsorb some of your desired product, potentially lowering the yield.
-
Recrystallization: This technique itself is often effective at removing colored impurities, as they may remain in the mother liquor.
Q5: I don't have a melting point for pure this compound. How can I assess the purity of my final product?
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for assessing purity. The absence of impurity peaks and correct integration values are strong indicators of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. A commercial standard is available with a purity of ≥ 97%.[1]
-
Comparison with Analogs: For reference, a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, has a melting point of 188 °C.[5] While not a direct comparison, it suggests that the target compound is likely a solid with a relatively high melting point.
IV. Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is the recommended method for separating regioisomers and purifying products with significant impurities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Column Packing:
-
Select an appropriately sized glass column based on the amount of crude material (a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the least polar solvent mixture determined from your TLC analysis.
-
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the determined solvent system.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This method is suitable for purifying a solid compound that is already relatively pure (>90%) and for removing minor, less soluble or more soluble impurities.
Materials:
-
Ethanol or Methanol
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: Based on data for similar pyrazole derivatives, ethanol or methanol are good starting points for recrystallization.[5][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
V. Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (v/v) | Target Impurities | Notes |
| Column Chromatography | Hexane/Ethyl Acetate (Gradient) | Regioisomers, starting materials, side-products | Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. |
| Recrystallization | Ethanol or Methanol | Minor impurities with different solubility profiles | Good for removing baseline impurities and achieving high crystalline purity. |
| Recrystallization (Mixed Solvent) | Ethanol/Water or Methanol/Water | Compounds that are too soluble in pure alcohol | Dissolve in hot alcohol and add hot water dropwise until turbidity persists, then cool slowly. |
VI. Concluding Remarks
The purification of this compound requires a systematic approach, beginning with a thorough analysis of the crude product to identify the nature and extent of impurities. For mixtures containing the common regioisomeric impurity, column chromatography is the most robust purification method. For material that is already substantially pure, recrystallization from an alcohol-based solvent system is an effective way to obtain a high-purity, crystalline product. Always confirm the purity of the final product using appropriate analytical techniques such as TLC, NMR, and, if available, HPLC and melting point analysis.
VII. References
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). In The Royal Society of Chemistry. Retrieved January 6, 2026.
-
Khan, M. S., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(4), M872. [Link]
-
BenchChem. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
-
Özdemir, N., et al. (2017). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Artvin Çoruh Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 2(1), 1-10.
Sources
Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in pyrazole synthesis. The formation of regioisomers is a common and often frustrating hurdle in the otherwise robust Knorr pyrazole synthesis and related methodologies. This resource provides in-depth, field-proven insights and actionable troubleshooting strategies to help you gain control over your reaction outcomes.
Part 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses the fundamental principles that govern the formation of regioisomers. Understanding why you are getting a mixture is the first step toward designing a successful, selective synthesis.
Q1: What exactly is regioselectivity in pyrazole synthesis, and why is it a critical issue?
A: Regioselectivity refers to the preference for one direction of bond formation over another, leading to a specific structural isomer. In the context of the classic Knorr pyrazole synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can theoretically produce two different pyrazole regioisomers.[1][2] This occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two distinct carbonyl carbons of the dicarbonyl compound.[1][3]
This poses a significant problem for several reasons:
-
Purification Challenges: Regioisomers often have very similar physical properties (e.g., polarity, boiling point), making their separation by standard techniques like column chromatography difficult and resource-intensive.[1]
-
Reduced Yield: The formation of an undesired isomer directly lowers the effective yield of the target molecule.
-
Biological Activity: In drug discovery and development, different regioisomers can have drastically different pharmacological activities, toxicities, and metabolic profiles. The presence of an inactive or toxic isomer is unacceptable in a pharmaceutical context.
The diagram below illustrates the two competing reaction pathways that lead to this issue.
Q2: My reaction is yielding a mixture of regioisomers. What are the primary factors controlling this outcome?
A: The regiochemical outcome is not random; it's a delicate balance of several competing factors. You can manipulate these to favor your desired product. The key controllers are:
-
Electronic Effects: This relates to the electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl. A carbon atom bonded to a strong electron-withdrawing group (like a trifluoromethyl group, -CF₃) will be more electron-deficient and thus a "harder" electrophilic center, making it more susceptible to nucleophilic attack.[1][4]
-
Steric Effects: The size of the substituents on both the dicarbonyl compound and the hydrazine plays a crucial role. A bulky group on the hydrazine (e.g., a phenyl group vs. a methyl group) or near one of the carbonyls will sterically hinder the approach of the nucleophile, forcing the reaction to occur at the less crowded carbonyl carbon.[1][5]
-
Reaction Conditions: This is often the most powerful and easily adjustable factor.
-
pH/Catalyst: The acidity of the medium is critical.[6] Under acidic conditions, the more basic nitrogen of the substituted hydrazine (typically the terminal -NH₂) can be protonated, reducing its nucleophilicity. This can shift the reaction mechanism and favor attack by the other, less-basic nitrogen atom, potentially inverting the regioselectivity compared to neutral or basic conditions.[1][7]
-
Solvent: Solvent choice can have a profound impact. Polar protic solvents like ethanol are traditional, but often give poor selectivity. Aprotic dipolar solvents or, more notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity by uniquely stabilizing one of the reaction intermediates or transition states.[7][8]
-
Temperature: Temperature affects the reaction kinetics. Running the reaction at a lower temperature may favor the kinetically controlled product, which might be different from the thermodynamically stable product favored at higher temperatures.
-
Part 2: Troubleshooting Guide - Practical Solutions & Workflows
This section provides direct answers to specific experimental problems and a logical workflow for tackling regioselectivity issues.
Q1: I'm getting a nearly 1:1 mixture of regioisomers that is impossible to separate. What is the most effective first step to improve selectivity?
A: The most impactful and experimentally straightforward first step is to perform a solvent screen . The interaction between the solvent and the reaction intermediates is a dominant factor in determining the final isomer ratio.[8] While ethanol is a common starting point, its hydrogen-bonding capabilities are often insufficient to strongly favor one pathway.
Recommended Action: Screen a panel of solvents with varying properties. Pay special attention to fluorinated alcohols, which have shown remarkable success in controlling regioselectivity.[8]
| Solvent Class | Examples | Rationale |
| Conventional Protic | Ethanol, Methanol | Baseline/Traditional. Often gives poor selectivity. |
| Aprotic Polar | DMF, NMP, DMSO | Can alter reaction pathway compared to protic solvents.[5][9] |
| Aprotic Non-Polar | Toluene, Dioxane | Minimizes solvent interaction, outcome may be dictated purely by sterics/electronics. |
| Fluorinated Alcohols | TFE, HFIP | Highly Recommended. Unique H-bonding properties can dramatically stabilize one transition state, leading to high selectivity.[8][10] |
Q2: How do I reliably determine the regioisomeric ratio and confirm the structure of my major product?
A: Accurate determination of the isomer ratio and unambiguous structural assignment are crucial. While ¹H NMR is a good starting point for determining the ratio by integrating distinct signals, it is often insufficient for definitive structural assignment. Advanced 2D NMR techniques are the gold standard here.
Recommended Protocol:
-
Ratio Determination (¹H NMR): Identify well-resolved signals unique to each isomer (e.g., a methyl group or a proton on the pyrazole ring). Carefully integrate these signals to calculate the ratio.
-
Structural Assignment (2D NMR):
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool. It shows correlations between protons and carbons that are 2 or 3 bonds away. Look for a correlation between the protons of the N-substituent (e.g., N-CH₃) and the C3 or C5 carbons of the pyrazole ring. This will definitively establish which carbon is adjacent to the substituted nitrogen.[11][12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between atoms that are close in space. A NOESY correlation between the protons of the N-substituent and the protons of the substituent at the C5 position confirms that isomer.[12]
-
Q3: I've tried changing solvents and the selectivity is still poor. What is my next course of action?
A: If solvent screening fails, the issue likely lies with the inherent electronic and steric properties of your starting materials, which are too closely matched. The next step is to modify the reaction conditions or consider a different synthetic strategy altogether.
The following workflow provides a logical decision-making process.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for NMR Analysis for Regioisomer Differentiation
This protocol outlines the steps to unambiguously determine the structure of your major regioisomer using HMBC.
Objective: To identify the connectivity between the N-substituent and the pyrazole ring carbons (C3 and C5).
Procedure:
-
Sample Preparation: Prepare a concentrated sample (~15-20 mg) of your purified regioisomer mixture or isolated major isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra to assign all proton and carbon signals as accurately as possible.
-
Set up HMBC Experiment:
-
This is a standard 2D experiment on most modern NMR spectrometers.
-
The key parameter is the long-range coupling constant (ⁿJCH). A typical value is 8 Hz, which is optimal for observing 2-bond and 3-bond correlations.
-
-
Data Acquisition: The experiment may require several hours to obtain a good signal-to-noise ratio, depending on the sample concentration.
-
Data Processing and Analysis:
-
Process the 2D data using the spectrometer software.
-
Identify the key signals: Find the proton signal for your N-substituent (e.g., the singlet for an N-CH₃ group).
-
Look for cross-peaks: Trace a vertical line from this proton signal. The signals in the ¹³C dimension that show a cross-peak at this position are the carbons it is coupled to.
-
Interpret the correlation: A correlation between the N-CH₃ protons and a pyrazole ring carbon at ~148 ppm (a typical C5 chemical shift) but not one at ~138 ppm (a typical C3 chemical shift) would confirm the structure.[11] Consult literature for typical chemical shifts for your specific pyrazole system.
-
References
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]
-
Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. Available at: [Link]
-
Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available at: [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. Available at: [Link]
-
Lee, C., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Wellesley College. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
Wang, Y., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Gomaa, A. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Blacker, J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]
-
Slideshare. (2020). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]
-
Bazhin, D. N., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]
-
Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]
-
Göker, H., & Doganc, F. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link]
-
Wikipedia. Knorr pyrrole synthesis. Available at: [Link]
-
Quiroga, J., & Insuasty, B. (2016). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]
-
ResearchGate. Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). Available at: [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]
-
ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Available at: [Link]
-
Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]
-
Fessner, W. D. (2017). Reactivities Involved in the Regioselectivity of Osazone Formation. World Journal of Chemical Education. Available at: [Link]
-
ResearchGate. Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. name-reaction.com [name-reaction.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for Diphenyl-Pyrazole Ester Synthesis
Introduction
Welcome to the technical support center for the synthesis of diphenyl-pyrazole esters. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alternative catalysts, moving beyond traditional Knorr synthesis which often suffers from drawbacks like poor regioselectivity with unsymmetrical substrates.[1][2][3] We will focus on modern, more efficient catalytic systems, primarily those based on abundant and cost-effective metals such as copper and iron.[4][5] This document provides practical, field-proven insights to help you overcome common experimental hurdles and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the selection and application of alternative catalysts for synthesizing diphenyl-pyrazole esters.
Q1: Why should I consider using an alternative catalyst like copper or iron instead of traditional acid-catalyzed condensation?
A1: While the classic Knorr pyrazole synthesis is well-established, it often yields mixtures of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds, leading to difficult purification steps and reduced yields of the desired product.[3][6] Alternative catalysts, particularly those based on copper and iron, offer several advantages:
-
Improved Regioselectivity: Many modern catalytic systems provide excellent control over regioselectivity, leading to a single, desired isomer.[2][5][7]
-
Milder Reaction Conditions: These catalysts often operate under milder conditions (e.g., lower temperatures, neutral pH) compared to the harsh acidic environments required for traditional methods, which helps to preserve sensitive functional groups on your substrates.[4][8]
-
Broader Substrate Scope: Alternative catalysts can accommodate a wider variety of starting materials, including those that may be incompatible with strong acids.[5][9]
-
Sustainability and Cost-Effectiveness: Copper and iron are earth-abundant and significantly cheaper than precious metal catalysts like palladium or ruthenium, making your process more economical and environmentally friendly.[4]
Q2: What are the primary starting materials for copper or iron-catalyzed diphenyl-pyrazole ester synthesis?
A2: The most common strategies involve the reaction of a hydrazine derivative with a suitable three-carbon building block. For diphenyl-pyrazole esters, this typically involves:
-
Hydrazones and a coupling partner: This is a very common route. For example, aryl hydrazones can be reacted with vicinal diols (which are oxidized in situ to the dicarbonyl equivalent) or with β,γ-unsaturated compounds.[4][5][9]
-
1,3-Diketones and Hydrazines: This remains a viable pathway, with the catalyst's role being to enhance regioselectivity and improve reaction efficiency under milder conditions.[3][8]
-
Alkynes and Hydrazines: Some copper-catalyzed methods utilize the cycloaddition of hydrazines with alkynes to form the pyrazole core.[5]
Q3: How do I choose between a copper and an iron catalyst for my specific synthesis?
A3: The choice depends on your specific substrates, desired reaction conditions, and tolerance for oxidants.
-
Copper catalysts (e.g., CuI, Cu(OTf)₂, CuCl) are highly versatile and often used in aerobic oxidative cyclizations or coupling reactions.[9][10] They are particularly effective for reactions starting from hydrazones and can often be performed at room temperature.[5]
-
Iron catalysts (e.g., FeCl₃, Fe(NO₃)₂) are an excellent low-cost, low-toxicity option. They are frequently used in oxidative cyclizations that may require an external oxidant like tert-butyl hydroperoxide (TBHP) or potassium persulfate.[4][11] Iron-catalyzed reactions can be very efficient but may require careful optimization of the oxidant and ligand.[4]
Part 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction is not producing the desired diphenyl-pyrazole ester, or the yield is very low. What are the likely causes and how can I fix it?
A: This is a common issue that can stem from several factors related to the catalyst, reagents, or reaction environment.
Potential Cause 1: Catalyst Deactivation
-
The Problem: Your copper or iron catalyst may be inactive or deactivating prematurely. For copper(I) catalysts, disproportionation into inactive Cu(0) and Cu(II) species is a known deactivation pathway.[12] For iron catalysts, the presence of incompatible ligands or improper oxidation state can hinder activity. Ligation of carbonate bases to the active copper species can also cause deactivation.[13]
-
Suggested Solutions:
-
Ensure Inert Atmosphere (if required): While many modern syntheses are aerobic, some catalyst systems are sensitive to air. If your protocol specifies an inert atmosphere (N₂ or Ar), ensure your glassware is properly dried and the system is thoroughly purged.
-
Use High-Purity Reagents: Use fresh, high-purity catalyst salts and ligands. Old or impure reagents can introduce species that poison the catalyst.
-
Ligand Selection: The choice of ligand is crucial. For iron catalysis, a ligand like acetylacetone (acac) can be essential for obtaining the desired product directly.[4] For copper catalysis, ligands like 1,10-phenanthroline derivatives can stabilize the catalyst and promote the reaction.[9] If you suspect catalyst deactivation, try a different ligand system.
-
Check Base Compatibility: In copper-catalyzed C-N couplings, the solubility and nature of the base (e.g., Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and catalyst stability.[12] In some cases, the inorganic byproducts (salts) can block the active surface of heterogeneous catalysts.[14]
-
Potential Cause 2: Inefficient Oxidant (for Iron Catalysis)
-
The Problem: Many iron-catalyzed pyrazole syntheses from precursors like vicinal diols rely on an in situ oxidation step. If the oxidant is weak or used in the wrong stoichiometry, the reaction will fail.
-
Suggested Solutions:
-
Optimize Oxidant Stoichiometry: Ensure you are using the correct equivalents of oxidant (e.g., TBHP).
-
Consider the Atmosphere: Some iron-catalyzed systems show significantly higher yields under an oxygen atmosphere compared to air or nitrogen, as O₂ can be a crucial component of the catalytic cycle.[4]
-
Potential Cause 3: Poor Substrate Quality or Reactivity
-
The Problem: The starting materials (hydrazone, diketone, etc.) may be impure, degraded, or electronically unsuitable for the reaction.
-
Suggested Solutions:
-
Purify Starting Materials: Recrystallize or chromatograph your starting materials to remove impurities.
-
Verify Hydrazone Integrity: Hydrazones can be unstable. It is often best to use them freshly prepared.
-
Evaluate Electronic Effects: Substrates with strong electron-withdrawing groups can be challenging. For example, one iron-catalyzed method failed when the aryl group on the hydrazine nitrogen was a 4-nitrophenyl group.[4] If you are using such a substrate, you may need to switch to a more robust catalytic system or adjust reaction conditions (e.g., higher temperature, stronger base).
-
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired diphenyl-pyrazole ester?
A: Achieving high regioselectivity is a primary reason for using alternative catalysts. If you are still observing isomer mixtures, fine-tuning your reaction conditions is key.
Potential Cause 1: Inappropriate Reaction Conditions
-
The Problem: Factors like solvent, temperature, and pH can have a dramatic influence on which regioisomer is formed.[6] The mechanism can shift from kinetic to thermodynamic control, favoring different products.[15]
-
Suggested Solutions:
-
Solvent Screening: This is a powerful tool for controlling regioselectivity. Aprotic dipolar solvents (like DMAc) or fluorinated alcohols (like TFE) have been shown to significantly enhance the formation of a single isomer compared to standard protic solvents like ethanol.[3][6]
-
pH Adjustment: The presence of a catalytic amount of acid or base can alter the nucleophilicity of the hydrazine nitrogens, thereby directing the cyclization path. Experiment with adding a mild acid or base to your reaction mixture.[6]
-
Temperature Control: Systematically vary the reaction temperature. Some reactions show improved selectivity at lower temperatures, while others may require heating to overcome the activation barrier for the desired pathway.
-
Potential Cause 2: Ambiguous Cyclization Pathway
-
The Problem: The chosen catalyst and substrate combination may inherently allow for multiple competing cyclization pathways.
-
Suggested Solutions:
-
Modify the Substrate: If possible, modify your dicarbonyl precursor. For instance, using a β-hydroxy ketone instead of a 1,3-diol in some ruthenium-catalyzed systems can lead to complete regioselectivity, as the initial condensation is directed to the ketone before the alcohol is dehydrogenated.[7]
-
Switch Catalytic System: Different metals can favor different mechanistic pathways. If a copper-catalyzed system is providing poor selectivity, an iron- or ruthenium-based system might offer a different, more selective outcome.[5]
-
Workflow for Troubleshooting Catalytic Synthesis
Below is a generalized workflow for diagnosing and solving issues in your reaction.
Caption: A flowchart for troubleshooting pyrazole synthesis reactions.
Part 3: Catalyst System Comparison & Protocols
Comparative Data of Alternative Catalysts
The table below summarizes key features of copper and iron catalysts for pyrazole synthesis to aid in your selection process.
| Feature | Copper-Based Catalysts (e.g., CuI, Cu(OTf)₂) | Iron-Based Catalysts (e.g., FeCl₃) |
| Typical Starting Materials | Hydrazones, 1,3-diketones, alkynes | Hydrazones + vicinal diols, 1,3-diketones |
| Common Reaction Type | Aerobic oxidative cyclization, C-N coupling | Oxidative C-N bond formation |
| Oxidant Requirement | Often uses air (O₂) as the terminal oxidant | Frequently requires an added oxidant (e.g., TBHP, K₂S₂O₈) and O₂ atmosphere |
| Typical Conditions | Often mild, can proceed at room temperature | Mild to moderate heating (r.t. to 120°C) |
| Key Advantages | High efficiency, broad substrate scope, often no need for added oxidants. | Very low cost, low toxicity, uses inexpensive starting materials.[4] |
| Potential Drawbacks | Catalyst deactivation via disproportionation; potential need for specialized ligands.[12] | May require super-stoichiometric amounts of a ligand (e.g., acac); sensitive to electronic nature of substrates.[4] |
| Representative Reference | [5][9] | [4][11] |
Experimental Protocols
The following are representative, step-by-step protocols that can be adapted for the synthesis of your target diphenyl-pyrazole esters.
Protocol 1: Copper-Catalyzed Aerobic Synthesis from a Hydrazone (Adapted from a general procedure for pyrazole synthesis)[9]
This protocol is suitable for the cyclization of a β,γ-unsaturated hydrazone precursor to a pyrazole.
-
Reaction Setup: To a dried Schlenk tube, add the β,γ-unsaturated hydrazone (0.2 mmol, 1.0 equiv), copper(I) trifluoromethanesulfonate (CuOTf) (0.02 mmol, 10 mol%), and 1,10-phenanthroline-5,6-dione (0.02 mmol, 10 mol%).
-
Solvent Addition: Add 2 mL of a suitable solvent (e.g., DMSO, Toluene).
-
Atmosphere: Ensure the reaction is open to the air or under an oxygen balloon as specified by optimization.
-
Reaction Execution: Stir the mixture at the optimized temperature (e.g., 80-120 °C) for the required time (typically 2-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated NaCl aqueous solution (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the final diphenyl-pyrazole ester.
Protocol 2: Iron-Catalyzed Synthesis from a Hydrazone and Vicinal Diol (Adapted from Panda, N. et al., J. Org. Chem. 2012)[4]
This one-pot protocol generates the dicarbonyl equivalent in situ from an inexpensive diol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and an oxygen balloon, combine the aryl hydrazone (1.0 equiv), anhydrous FeCl₃ (0.05 equiv, 5 mol%), and acetylacetone (acac) (2.0 equiv).
-
Reagent Addition: Add the vicinal diol (e.g., ethylene glycol or 1,2-propanediol, used as solvent and reagent, ~2 mL per 100 mg of hydrazone).
-
Oxidant Addition: Carefully add tert-butyl hydroperoxide (TBHP, 70% in H₂O) (1.0 equiv).
-
Reaction Execution: Stir the mixture vigorously at the optimized temperature (can range from room temperature to 120 °C) for 1-6 hours. Monitor the consumption of the hydrazone by TLC.
-
Work-up: After cooling, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to yield the desired pyrazole.
References
- Panda, N., & Jena, A. K. (2012). Fe-Catalyzed One-Pot Synthesis of 1,3-Di- and 1,3,5-Trisubstituted Pyrazoles from Hydrazones and Vicinal Diols. The Journal of Organic Chemistry, 77(21), 9401–9406. (URL not available)
- BenchChem. (2025). A Comparative Guide to Catalysts for Pyrazole Synthesis. (URL not available)
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Shaikh, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543. Available from: [Link]
- White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (URL not available)
-
Gheorghe, D. F., et al. (2018). Impact of Deactivation Phenomena on Kinetics of the C–N Coupling Reaction over Supported Cu2O Catalysts in Continuous-Flow Conditions. ACS Catalysis, 8(11), 10581–10593. Available from: [Link]
- ResearchGate. (n.d.). Facile synthesis of pyrazoles by iron-catalyzed regioselective cyclization of hydrazone and 1,2-diol under ligand-free conditions. (URL not available)
- ResearchGate. (n.d.). Impact of Deactivation Phenomena on the Kinetics of the C-N Coupling Reaction Over Supported Cu2O Catalysts in Continuous Flow Conditions. (URL not available)
-
Thirupathi, G., et al. (2021). Recent Advances in Catalytic Enantioselective Synthesis of Pyrazolones with a Tetrasubstituted Stereogenic Center at the 4-Position. Catalysts, 11(11), 1359. Available from: [Link]
-
Fan, Z., et al. (2020). Copper-Catalyzed Aerobic Cyclization of β,γ-Unsaturated Hydrazones with Concomitant C=C Bond Cleavage. Organic Letters, 22(20), 7981–7985. Available from: [Link]
- ResearchGate. (n.d.). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. (URL not available)
-
Li, J., et al. (2019). Pyrrolo[3,4-c]pyrazole Synthesis via Copper(Ι) Chloride-Catalyzed Oxidative Coupling of Hydrazones to Maleimides. Organic Letters, 21(13), 5046–5050. Available from: [Link]
- R Discovery. (2024). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (URL not available)
- IJNRD. (2024).
- ResearchGate. (n.d.). Optimization of Reaction Conditions. (URL not available)
- ResearchGate. (n.d.). Synthesis of the pyrazole derivatives from aldehyde hydrazones via a copper-catalyzed oxidative coupling reaction. (URL not available)
-
Zhang, Q., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Available from: [Link]
- Journal of Synthetic Chemistry. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). (URL not available)
-
Katritzky, A. R., et al. (2000). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 65(24), 8077–8080. Available from: [Link]
-
Wu, X., et al. (2015). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry, 80(14), 7294–7301. Available from: [Link]
-
Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2171–2215. Available from: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available from: [Link]
-
Bakr, R. B., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(3), 1063. Available from: [Link]
-
Chen, Y., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(17), 12389–12398. Available from: [Link]
- BenchChem. (2025).
-
Li, J., et al. (2022). Copper-Catalyzed Cascade Annulation of o-Hydroxyphenyl Propargylamines with Pyrazolin-5-ones to Access Pyrano[2,3-c]pyrazoles. The Journal of Organic Chemistry, 87(9), 6297–6308. Available from: [Link]
-
Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405–1408. Available from: [Link]
-
Li, J., et al. (2019). Pyrrolo[3,4-c]pyrazole Synthesis via Copper(Ι) Chloride-Catalyzed Oxidative Coupling of Hydrazones to Maleimides. Organic Letters, 21(13), 5046–5050. Available from: [Link]
-
Bushmarinov, I. S., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5202. Available from: [Link]
-
Aljuhani, E., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. *Journal of Molecular Structure, 1244, 130948. Available from: [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions. (URL not available)
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. (URL not available)
- Catalysts. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (URL not available)
-
Hoyt, J. M., et al. (2018). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Organometallics, 37(15), 2418–2422. Available from: [Link]
- Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (URL not available)
Sources
- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Copper-Catalyzed Aerobic Cyclization of β,γ-Unsaturated Hydrazones with Concomitant C=C Bond Cleavage [organic-chemistry.org]
- 10. Pyrrolo[3,4- c]pyrazole Synthesis via Copper(Ι) Chloride-Catalyzed Oxidative Coupling of Hydrazones to Maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Pyrazole Synthesis Regioselectivity
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with regioselectivity in pyrazole synthesis. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios related to the critical role of the solvent in directing the outcome of these reactions.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is the solvent so influential?
A1: Regioselectivity refers to the preference for one direction of bond formation over another, leading to a specific constitutional isomer. In the classic Knorr synthesis of pyrazoles from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, two different regioisomeric pyrazoles can be formed. This happens because the substituted hydrazine can attack either of the two distinct carbonyl groups.[1][2]
The solvent is a powerful tool for controlling this outcome because it directly influences the reaction mechanism at a molecular level.[3] Solvents can:
-
Stabilize Intermediates and Transition States: Solvents can preferentially stabilize one of the competing reaction pathways through interactions like hydrogen bonding or dipole-dipole interactions.[4]
-
Alter Reactant Nucleophilicity: The solvent environment can change the nucleophilicity of the hydrazine nitrogens.
-
Modulate Reaction Kinetics: By affecting the energy barriers of the different pathways, the solvent can accelerate the desired reaction while suppressing the formation of the undesired isomer.[3]
Controlling regioselectivity is crucial because different regioisomers often possess vastly different pharmacological, toxicological, and physical properties. An efficient synthesis requires the exclusive or near-exclusive formation of the target isomer.[2]
Q2: How do protic and aprotic solvents generally affect the regiochemical outcome?
A2: The choice between a protic (e.g., ethanol, acetic acid, fluorinated alcohols) and an aprotic solvent (e.g., DMF, DMAc, THF) is one of the most critical decisions in directing pyrazole synthesis.
-
Protic Solvents: These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. Conventional wisdom often points to ethanol as a standard solvent, but it frequently yields equimolar mixtures of regioisomers, especially with electronically similar carbonyl groups.[5] However, highly acidic, polar protic solvents like fluorinated alcohols (TFE, HFIP) can dramatically enhance regioselectivity.[6] They are believed to operate by forming strong hydrogen bonds, potentially activating one carbonyl group more than the other or stabilizing a key intermediate hemiketal.[6]
-
Aprotic Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can also deliver high regioselectivity, sometimes favoring the opposite isomer compared to reactions in protic media.[5] These solvents cannot donate hydrogen bonds but can influence the reaction through their polarity and ability to solvate charged intermediates. In some cases, reactions in aprotic solvents in the presence of an acid catalyst can accelerate the dehydration steps and improve both yield and regioselectivity.[5]
Q3: My reaction with a trifluoromethyl-1,3-diketone gives poor selectivity in ethanol. What should I try first?
A3: This is a classic problem. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group makes the adjacent carbonyl highly electrophilic. When reacting with a substituted hydrazine in ethanol, you often get poor selectivity.[5][6]
The first and most recommended strategy is to switch to a fluorinated alcohol solvent like 2,2,2-trifluoroethanol (TFE) or, even more effectively, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6][7][8] These solvents are known to dramatically increase the regioselectivity in favor of the isomer where the substituted nitrogen of the hydrazine is adjacent to the non-fluorinated substituent.[6] The prevailing hypothesis is that these highly acidic alcohols preferentially form a hemiketal intermediate at the more electrophilic CF₃-ketone, directing the hydrazine to attack the other carbonyl.[6]
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: "My reaction yields a nearly 1:1 mixture of regioisomers. How can I improve the selectivity towards a specific isomer?"
This is the most common issue. A 1:1 ratio indicates that the energy barriers for both reaction pathways are nearly identical under your current conditions.
Troubleshooting Workflow:
-
Change Solvent Class: As outlined in the diagram, the most impactful variable is often the solvent. If you are in ethanol, test HFIP and DMF as your next solvents. HFIP is often the best choice for enhancing selectivity, while DMF might favor the opposite isomer, giving you access to both products.[6][7]
-
Modify Temperature: If solvent screening is insufficient, temperature can play a role. Lowering the temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamic product. Run reactions at 0 °C, room temperature, and reflux to assess the impact.
-
Adjust pH: The regioselectivity can be highly dependent on pH.[3] Adding a catalytic amount of acid (like acetic acid or HCl) can alter the protonation state of the hydrazine and the dicarbonyl, potentially favoring one pathway. For instance, some reactions in aprotic solvents like DMAc show improved yields and selectivity with the addition of aqueous HCl.[5]
Scenario 2: "I switched to HFIP and the regioselectivity is excellent, but the reaction is slow and the yield is low."
While HFIP is excellent for selectivity, its properties can sometimes lead to solubility issues or slower reaction rates.
Solutions:
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often increase the rate without compromising selectivity.
-
Use a Co-solvent: If solubility is the primary issue, consider using a co-solvent. Start with a mixture like 9:1 HFIP:DCM or 9:1 HFIP:Toluene. This can improve solubility while retaining the powerful directing effects of the HFIP.
-
Increase Concentration: A simple increase in reactant concentration can sometimes be sufficient to improve the reaction rate.
Data Presentation: Effect of Solvent on Regioselectivity
The following data, adapted from literature, clearly demonstrates the powerful effect of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.[6][7] The desired isomer in this case is the 5-furyl-3-CF₃ pyrazole.
| Solvent | Dielectric Constant (ε) | Isomer Ratio (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Reference |
| Ethanol (EtOH) | 24.5 | ~1 : 1 (equimolar mixture) | [5][6] |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | 91 : 9 | [6] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | 97 : 3 | [6] |
This table illustrates that while polarity (dielectric constant) is a factor, the specific hydrogen-bonding ability of fluorinated alcohols is the dominant driver of the observed high regioselectivity.[6]
Key Experimental Protocols
Protocol 1: High-Regioselectivity Synthesis Using HFIP
This protocol provides a general method for achieving high regioselectivity in the condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine.[1][7]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2-0.5 M)
Procedure:
-
In a clean, dry flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in HFIP (e.g., 3 mL).
-
To this solution, add the substituted hydrazine (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and isomeric purity.
Protocol 2: General Workflow for Pyrazole Synthesis & Analysis
This diagram outlines a standard workflow from reaction setup to the isolation and confirmation of a pure pyrazole product.
References
-
El-Sayed, M. A. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4773. [Link]
-
Corma, A., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(18), 7351–7354. [Link]
-
AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. AIP Publishing. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(21), 7575. [Link]
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]
-
Al-Hourani, B. J., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(16), 4988. [Link]
-
ResearchGate. (2019). Control experiment and explanation of high regioselectivity. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5890. [Link]
-
Royal Society of Chemistry. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. [Link]
-
AIP Publishing. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics. [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. [Link]
-
NIH. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5873. [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(4), 405-433. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Int J Pharm Sci Res, 11(10), 4811-24. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 441-477. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Microwave-Assisted Synthesis of Pyrazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the microwave-assisted synthesis of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage microwave technology to enhance reaction efficiency, improve yields, and streamline workflows. As your dedicated application scientist, I have structured this resource to provide not only procedural guidance but also a deep, mechanistic understanding of the principles at play. Our goal is to empower you to troubleshoot effectively and innovate confidently.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods, particularly for the synthesis of heterocyclic scaffolds like pyrazoles.[1][2] The core benefits—dramatically reduced reaction times, often from hours to minutes, and significantly improved product yields—stem from the unique mechanism of microwave heating.[3][4][5] Unlike conventional methods that rely on slow thermal conduction, microwaves directly and uniformly heat the reaction mixture through dielectric heating, which involves the interaction of the electromagnetic field with polar molecules (dipolar polarization) and ions (ionic conduction).[6][7][8] This rapid, volumetric heating minimizes the formation of side products, leading to cleaner reactions and simpler purifications.[9][10]
This guide is divided into two main sections: a Troubleshooting Guide to address specific experimental challenges and a Frequently Asked Questions (FAQs) section for broader conceptual and practical inquiries.
Troubleshooting Guide
This section addresses common issues encountered during the microwave-assisted synthesis of pyrazoles. Each problem is analyzed with potential causes and actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
Question: I am attempting a microwave-assisted synthesis of a pyrazole derivative, but my yield is consistently low or I'm recovering only starting material. What are the potential causes and how can I fix this?
Answer: Low yield is a frequent challenge that can often be resolved by systematically evaluating reaction parameters. The causes typically fall into a few key categories:
Potential Causes & Solutions:
-
Poor Microwave Absorption: The efficiency of microwave heating is directly related to the ability of the reaction mixture (solvents and reactants) to absorb microwave energy.[11]
-
Solution: Choose a solvent with a high dielectric constant and tangent delta (a measure of a substance's ability to convert electromagnetic energy into heat). Polar solvents like ethanol, DMF, acetic acid, and even water are excellent microwave absorbers.[3] If your reactants have low polarity and are in a non-polar solvent (e.g., toluene, hexane), the mixture will not heat effectively.[12] In such cases, consider adding a small amount of a polar co-solvent or an ionic liquid to improve energy absorption.[6][13] Solvent-free reactions are also an option if the reactants themselves are polar enough to couple with the microwaves.[14][15][16]
-
-
Suboptimal Reaction Temperature or Time: Microwave reactions are highly sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation.
-
Solution: Systematically optimize the reaction temperature and hold time. Monitor the reaction progress using Thin Layer Chromatography (TLC) at various time points.[17][18] Unlike conventional heating, where it might take hours to see a change, microwave reactions can be optimized in a series of short experiments (e.g., 5, 10, 15 minutes). Remember, the goal of microwave synthesis is not just speed, but efficiency; sometimes a slightly lower temperature for a few extra minutes gives a cleaner product and higher yield.[19]
-
-
Impure Starting Materials: The purity of your starting materials, such as the 1,3-dicarbonyl compound and the hydrazine, is critical. Impurities can act as catalysts for side reactions or inhibit the primary reaction.[18]
-
Solution: Ensure all reactants are of high purity. If necessary, purify starting materials by recrystallization or distillation before use. For hydrazine salts (e.g., hydrazine hydrochloride), ensure a suitable base (like pyridine or triethylamine) is added to liberate the free, nucleophilic hydrazine.[17]
-
-
Inefficient Work-up and Purification: Product can be lost during the isolation phase.
-
Solution: Review your work-up procedure. If the product precipitates upon cooling or addition of an anti-solvent (like water), ensure sufficient time is allowed for complete precipitation.[17] During extraction and chromatography, choose solvents that provide good separation from byproducts without compromising product stability.
-
Issue 2: Formation of Multiple Products or Significant Impurities
Question: My reaction is producing the desired pyrazole, but TLC and NMR show significant byproducts, making purification difficult. How can I improve the selectivity?
Answer: The formation of impurities is often due to localized overheating or reaction conditions that favor side pathways. Microwave heating, while efficient, must be carefully controlled.
Potential Causes & Solutions:
-
Localized Overheating (Hot Spots): Inefficient stirring in a viscous medium or in solvent-free reactions can lead to "hot spots" where the temperature is much higher than the bulk measurement, causing decomposition.[20]
-
Solution: Ensure vigorous and continuous stirring throughout the reaction. Use an appropriately sized magnetic stir bar. If your microwave reactor has a variable stirring speed setting, use a higher setting. For highly viscous or solid-phase reactions, consider mechanical stirring if the reactor allows it.
-
-
Reaction Temperature is Too High: While high temperatures accelerate reactions, they can also provide the activation energy for undesired side reactions or product degradation.
-
Solution: Reduce the reaction temperature in increments of 10-20°C and monitor the effect on the product profile via TLC or LC-MS. A cleaner reaction at a slightly lower temperature is often preferable, even if it requires a longer hold time.[19]
-
-
Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two different pyrazole regioisomers is a common challenge.
-
Solution: The regioselectivity is often dictated by the relative reactivity of the two carbonyl groups. This can sometimes be influenced by the solvent and the presence of a catalyst.[21] Consult the literature for specific substrates similar to yours.[22] If regioisomers are unavoidable, focus on developing a robust chromatographic method for their separation.[18]
-
Issue 3: Poor Reproducibility
Question: I achieved a great yield once, but now I'm struggling to reproduce the result. Why is my microwave reaction inconsistent?
Answer: Reproducibility issues in microwave chemistry almost always stem from a lack of precise control over reaction parameters or the use of inappropriate equipment.
Potential Causes & Solutions:
-
Use of a Domestic Microwave Oven: Domestic microwave ovens are designed for heating food, not for chemical synthesis. They lack the necessary safety features and do not allow for precise control or monitoring of temperature, pressure, or power.[3][20][23] This leads to inconsistent heating and hazardous conditions.
-
Inconsistent Sample Preparation: Small variations in reagent amounts, solvent volume, or vessel size can have a significant impact on the heating profile and reaction outcome.
-
Solution: Be meticulous in your experimental setup. Use calibrated pipettes and balances. Ensure the total reaction volume is consistent between runs, as this affects the energy density within the vial. Always use the same type and size of microwave vial.
-
-
Inaccurate Temperature Measurement: Infrared (IR) sensors on the exterior of the vessel can sometimes give misleading temperature readings, especially if the vessel becomes dirty or if the reaction volume is very small.
-
Solution: Keep the exterior of the microwave vials clean. For the most accurate temperature control, use a reactor equipped with an internal fiber-optic probe that measures the bulk temperature directly. If using an IR sensor, ensure it is properly calibrated and focused on the reaction mixture.
-
Troubleshooting Workflow Diagram
Here is a logical workflow to guide your troubleshooting process for low-yield reactions.
Caption: A step-by-step decision workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my microwave-assisted pyrazole synthesis?
The ideal solvent is one that couples efficiently with microwaves, dissolves your reactants, and is stable at the reaction temperature.[3] The key property is a high dielectric constant, which indicates a polar solvent capable of absorbing microwave energy.[9][11]
| Solvent | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Microwave Absorption |
| Water | 80.4 | 100 | High |
| Dimethylformamide (DMF) | 36.7 | 153 | High |
| Acetic Acid | 6.2 | 118 | High |
| Ethanol | 24.3 | 78 | High |
| Acetonitrile | 37.5 | 82 | Medium |
| Dichloromethane (DCM) | 9.1 | 40 | Low |
| Toluene | 2.4 | 111 | Very Low (Transparent) |
| Hexane | 1.9 | 69 | Very Low (Transparent) |
Recommendation: Ethanol, DMF, and acetic acid are excellent starting points for pyrazole synthesis.[3][26] For reactions requiring higher temperatures, DMF is a common choice. Solvent-free conditions can also be highly effective and are considered a "green chemistry" approach.[14][15]
Q2: What are the primary safety considerations when using a microwave reactor?
Safety is paramount. Always use equipment specifically designed for chemical synthesis.[20]
-
Pressure Management: Reactions in sealed vessels can generate significant pressure very quickly. Never exceed the pressure limits of the vessel. Modern reactors have built-in pressure sensors that will automatically stop the reaction if a set limit is reached.
-
Solvent Stability: Be aware of the stability of your solvents and reagents at high temperatures. Some compounds can decompose, potentially releasing gas and causing a dangerous pressure increase.[20]
-
Exothermic Reactions: If a reaction is highly exothermic, the rapid heating from the microwave can lead to a thermal runaway. When exploring a new reaction, always start with a small scale and use a lower power setting to gauge the reaction's kinetics.[20]
-
Arcing: Avoid introducing metal objects (spatulas, etc.) into the microwave cavity. Some metal-based catalysts can cause arcing if not properly stirred and dispersed in the reaction medium.[20]
Q3: How do I translate a conventional heating method to a microwave protocol?
As a general rule of thumb, for every 10°C increase in temperature, the reaction rate approximately doubles.[12] Microwave reactors can safely reach temperatures far above the solvent's atmospheric boiling point.
-
Starting Point: Set the initial microwave reaction temperature to be 20-40°C higher than the reflux temperature used in the conventional method.
-
Time Reduction: Drastically reduce the reaction time. A reaction that took 8 hours under conventional reflux might be complete in 10-20 minutes in the microwave.[12][27]
-
Optimization: Begin with a short reaction time (e.g., 5 minutes) and monitor the progress. Increase the time or temperature systematically until the optimal conditions are found.[19]
Q4: Can microwave irradiation affect reaction selectivity beyond just thermal effects?
This is a topic of ongoing discussion. The vast majority of microwave effects can be explained by purely thermal phenomena—that is, the ability to rapidly and uniformly heat the reaction mixture to high temperatures.[10][27] This rapid heating profile allows the reaction to overcome high activation energy barriers quickly, often leading to different product distributions than slow, conventional heating.[7] Claims of "non-thermal" or "specific microwave" effects, where the electromagnetic field directly influences molecular interactions, are rare and difficult to prove definitively.[27] For practical purposes, it is most productive to consider microwave irradiation as a highly efficient and precise heating tool.
Experimental Protocols & Data
Protocol: General Microwave-Assisted Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol provides a representative workflow for the synthesis of a pyrazole derivative from a 1,3-diketone and a hydrazine, adapted from established methodologies.[22][28]
Materials:
-
Aryl or alkyl hydrazine (1.0 mmol)
-
1,3-Diketone (1.0 mmol)
-
Ethanol (3 mL)
-
Glacial acetic acid (2-3 drops, catalytic)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Dedicated microwave synthesis reactor
Procedure:
-
Preparation: To the 10 mL microwave vial containing a magnetic stir bar, add the 1,3-diketone (1.0 mmol) and the aryl/alkyl hydrazine (1.0 mmol).
-
Solvent Addition: Add 3 mL of ethanol, followed by 2 drops of glacial acetic acid to catalyze the condensation.
-
Vessel Sealing: Securely seal the vial with the appropriate cap. It is crucial that the seal is tight to contain pressure.
-
Microwave Irradiation: Place the vial inside the microwave reactor cavity. Set the reaction parameters:
-
Temperature: 120°C
-
Hold Time: 10 minutes
-
Power: Dynamic (reactor adjusts power to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, the vessel will be hot and under pressure. Allow the reactor's built-in cooling system (e.g., compressed air) to cool the vial to a safe temperature (typically <50°C) before handling.
-
Work-up: Open the vial carefully in a fume hood. Transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure pyrazole derivative.[28]
General Experimental Workflow Diagram
Caption: A standard workflow for microwave-assisted pyrazole synthesis.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
- A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library.
- Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation.
- Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.
- Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. (n.d.). Benchchem.
- (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. (n.d.). ResearchGate.
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem.
- Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
- Microwave chemistry. (n.d.). Wikipedia.
- Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (n.d.). Semantic Scholar.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (n.d.). Google Scholar.
- Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (n.d.). RSC Publishing.
- A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods. (n.d.). Benchchem.
- Reducing reaction time for pyrazole synthesis with microwave assistance. (n.d.). Benchchem.
- Pyrazole synthesis under microwave irradiation and solvent-free conditions. (2010). R Discovery.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
- Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
- Microwave Synthesis. (n.d.). Organic Chemistry Portal.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap Eureka.
- Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. (2014). Accounts of Chemical Research.
- Microwave assisted green organic synthesis. (2024). Google Scholar.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (n.d.). Benchchem.
- PART - 1 INTRODUCTION. (n.d.). Google Scholar.
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][6][7][29]triazines. (n.d.). NIH. Retrieved January 6, 2026, from
- Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). SciELO.
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI.
- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega.
- Microwave assisted synthesis of novel pyrazoles. (n.d.). Google Scholar.
- Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia.
- A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. (2019). E-RESEARCHCO.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
Sources
- 1. Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach | Semantic Scholar [semanticscholar.org]
- 2. ijrpas.com [ijrpas.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. mdpi.com [mdpi.com]
- 13. bspublications.net [bspublications.net]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 20. Safety Considerations for Microwave Synthesis [cem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. scielo.br [scielo.br]
- 24. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 25. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 26. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 27. Microwave Synthesis [organic-chemistry.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
"avoiding byproduct formation in Knorr pyrazole synthesis"
Technical Support Center: Knorr Pyrazole Synthesis
Welcome to the technical support resource for the Knorr pyrazole synthesis. This guide is designed for chemists and drug development professionals to navigate the complexities of this powerful reaction, with a specific focus on mitigating and avoiding common byproduct formation. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Knorr pyrazole synthesis, and why does it form?
The most prevalent issue in the Knorr pyrazole synthesis is not typically a structurally unrelated impurity, but rather the formation of a regioisomeric mixture of pyrazoles.[1] This occurs when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine (e.g., phenylhydrazine).
Causality: The reaction proceeds through the initial formation of a hydrazone intermediate by nucleophilic attack of the hydrazine on one of the two carbonyl groups.[2][3] If the two carbonyl groups are in different chemical environments (e.g., a ketone and an ester, or two ketones with different flanking R-groups), the hydrazine can attack either one, leading to two different hydrazone intermediates. Each of these intermediates then cyclizes and dehydrates to form a distinct pyrazole regioisomer. The ratio of these isomers is dictated by a delicate balance of steric and electronic factors, as well as the reaction conditions.[1]
Caption: Formation of regioisomeric byproducts in the Knorr synthesis.
Troubleshooting Guide: Byproduct Control
Q2: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity for my desired product?
Achieving high regioselectivity is a matter of controlling the initial nucleophilic attack. Several parameters can be adjusted to favor one pathway over the other. The key is to exploit the differences between the two carbonyl groups.
A2: Control through Reaction Conditions
The reaction's regioselectivity is highly dependent on parameters such as pH, solvent, and temperature.[1]
-
pH Control: The pH of the reaction medium is a critical factor.[4]
-
Acidic Conditions (pH < 4): Under strongly acidic conditions, the reaction rate is increased as the acid catalyzes both the initial hydrazone formation and the final dehydration step.[4][5] The selectivity is often governed by the stability of the intermediate hydrazone. The more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon.
-
Near-Neutral Conditions (pH 4-7): In this range, the initial condensation to the hydrazone can become the rate-determining step. Selectivity may decrease, and recent studies have shown that the reaction kinetics can be unexpectedly complex, sometimes involving autocatalysis.[1]
-
Basic Conditions (pH > 7): Hydrazone formation is generally disfavored at higher pH, which can significantly slow down or even inhibit the reaction.[4]
-
Data Summary: Influence of Reaction Parameters on Regioselectivity
| Parameter | Condition | Rationale & Expected Outcome |
| pH | Strongly Acidic (e.g., Acetic Acid, TFA) | Protonation activates the less hindered carbonyl, favoring attack at that site. Generally improves selectivity. [4] |
| Solvent | Protic (e.g., EtOH, Ethylene Glycol) | Can stabilize charged intermediates through hydrogen bonding, influencing the transition state energies of the two pathways.[6] |
| Aprotic (e.g., Toluene, Dioxane) | Less stabilization of intermediates; selectivity may be governed more by intrinsic electronic effects of the substrate. | |
| Temperature | Lower Temperature | Favors the pathway with the lower activation energy, often leading to higher selectivity (kinetic control). |
| Higher Temperature (Reflux) | Can overcome activation energy barriers for both pathways, potentially leading to a thermodynamic product mixture and lower selectivity. | |
| Reactant Ratio | Varying Diketone:Hydrazine Ratio | Recent research suggests that reactant stoichiometry can influence reaction rates and potentially affect the regioisomeric ratio, although this is not a traditionally cited method for control.[1] |
Authoritative Insight: Do not assume that simply running the reaction in a standard solvent like ethanol will provide optimal results. We strongly recommend performing small-scale pH and solvent screens to empirically determine the ideal conditions for your specific substrate. Acetic acid is often a robust starting point as both a solvent and a catalyst.[2]
Q3: I am observing an impurity with a higher molecular weight than my product, especially when using an excess of hydrazine. What is it?
A3: Formation of Di-addition Intermediates
You are likely observing a di-addition intermediate, where a second molecule of hydrazine has reacted with the initial hydrazone or pyrazole product.[1] Recent mechanistic studies using mass spectrometry have identified these species.[1] While often transient, they can be isolated in some cases, especially if the reaction does not go to completion or if a large excess of the hydrazine reagent is used.
Mitigation Protocol: Controlling Stoichiometry
This protocol is designed to minimize the formation of di-addition byproducts by careful control of reactant equivalents.
-
Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Hydrazine Addition: Instead of adding the hydrazine reagent all at once, add it dropwise as a solution. Dissolve the hydrazine (1.0 - 1.1 eq) in the same solvent and add it to the reaction flask over 15-20 minutes at room temperature.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress closely using TLC or LC-MS. Look for the disappearance of the starting dicarbonyl and the appearance of the desired product spot.
-
Work-up: Once the limiting reagent is consumed, proceed with the work-up immediately. Do not allow the reaction to stir for extended periods with excess hydrazine present.
Q4: My reaction turns a dark yellow or red color, and I'm getting a complex mixture of hard-to-separate impurities. What's happening?
A4: Hydrazine Decomposition and Side Reactions
This is a common observation, particularly with phenylhydrazine, which can be sensitive to air and light, leading to colored impurities.[7] The use of phenylhydrazine hydrochloride with a base (like KOAc) can sometimes lead to cleaner reactions than using the free base directly.[7]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the Knorr pyrazole synthesis.
Recommended Actions:
-
Use High-Purity Reagents: Use freshly opened or purified hydrazine. Phenylhydrazine can be distilled under vacuum if it appears discolored.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative decomposition of the hydrazine.
-
Purification Strategy: If colored impurities persist, consider a silica plug filtration before full chromatography. Washing the crude material with a non-polar solvent like toluene can sometimes remove baseline impurities before eluting the product with a more polar solvent system.[7]
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310. [Link]
-
Faria, J. V., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1). [Link]
-
St. Amant, A. H., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808–11813. [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Giradkar, V. (2021). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Strategies for Regiocontrol in Unsymmetrical Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the critical challenge of regioselectivity in the synthesis of unsymmetrical pyrazoles. Pyrazole scaffolds are cornerstones in medicinal chemistry, and controlling their isomeric purity is paramount for developing effective and safe therapeutics. This resource provides in-depth, actionable guidance in a question-and-answer format to troubleshoot common issues and strategically control reaction outcomes.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis of unsymmetrical pyrazoles, particularly via the classical Knorr condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.
Question 1: My reaction produces a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
Answer: This is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, resulting in little inherent preference for the site of initial hydrazine attack.[1] To resolve this, a systematic modification of reaction conditions is the most effective strategy.
-
Core Insight: The regiochemical outcome is a delicate balance of steric hindrance, electronic effects (the electrophilicity of the two carbonyl carbons), and reaction conditions such as solvent, temperature, and pH.[2]
-
Troubleshooting Steps:
-
Solvent Screening (High-Impact): The choice of solvent is critical. Standard solvents like ethanol often yield mixtures.[2] Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE), have been shown to dramatically increase regioselectivity.[3] These solvents can modulate the reactivity of the hydrazine and dicarbonyl compound through hydrogen bonding, often favoring the formation of a single isomer.[3] For example, in the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine, switching the solvent from ethanol to HFIP improved the regioisomeric ratio from roughly 1:1 to 97:3 in favor of the desired 3-CF₃ isomer.[3]
-
pH Modification: The acidity of the medium is a key parameter. Under acidic conditions (e.g., using glacial acetic acid as a solvent), the reaction mechanism can be altered.[1] For substituted hydrazines, the pH influences which nitrogen atom acts as the primary nucleophile. A thorough screen of acidic, neutral, and basic conditions is recommended.[2]
-
Temperature Control: Adjusting the reaction temperature can shift the balance between kinetic and thermodynamic control, potentially favoring one regioisomer over the other.[1] Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product and at a higher temperature to favor the thermodynamically more stable product.
-
Question 2: The major product of my reaction is the undesired regioisomer. What causes this, and how can I reverse the selectivity?
Answer: This occurs when the intrinsic properties of your substrates strongly favor one reaction pathway. A classic example is the reaction of a 1,3-dicarbonyl bearing a trifluoromethyl (-CF₃) group. The powerful electron-withdrawing nature of the -CF₃ group makes the adjacent carbonyl carbon significantly more electrophilic, directing the initial nucleophilic attack of the hydrazine to that site.[1][4]
-
Core Insight: The initial, and often irreversible, condensation of one of the hydrazine's nitrogen atoms onto one of the carbonyl carbons dictates the final regiochemical outcome.
-
Strategic Solutions:
-
Use a Dicarbonyl Surrogate: Instead of the 1,3-dicarbonyl, synthesize a β-enaminone precursor. The enamine functional group is much less electrophilic than a ketone. This effectively "protects" one of the carbonyl positions, forcing the hydrazine to attack the remaining ketonic carbon, thereby ensuring the formation of a single regioisomer.[5][6]
-
Leverage N-Substitution on Hydrazine: If using a substituted hydrazine (e.g., methylhydrazine), the two nitrogen atoms have different nucleophilicities. In basic or neutral media, the substituted nitrogen is often the more nucleophilic and will attack first. In acidic media, this can be reversed.[2] Consider using a hydrazine with a bulky substituent (e.g., phenylhydrazine or a protecting group) to sterically direct the reaction to the less hindered carbonyl of the dicarbonyl partner.[2]
-
Question 3: I've already produced a mixture of regioisomers. What are the best practices for separation?
Answer: While optimizing the reaction is ideal, efficient separation of existing mixtures is often necessary.
-
Core Insight: Pyrazole regioisomers, despite having the same molecular weight, often possess sufficiently different polarities and crystal packing abilities to be separated by standard laboratory techniques.
-
Recommended Methods:
-
Silica Gel Column Chromatography: This is the most prevalent and effective method for separating pyrazole regioisomers.[5][7][8]
-
Step 1: TLC Analysis: First, conduct a thorough screening of eluent systems using Thin Layer Chromatography (TLC) to find a solvent mixture that provides the maximum possible separation (ΔRf) between the two isomer spots. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and systematically vary the polarity.[9]
-
Step 2: Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography to isolate the pure compounds.[5]
-
-
Fractional Crystallization: If both regioisomers are crystalline solids, this technique can be highly effective and scalable. It relies on differences in solubility in a specific solvent. Experiment with various solvents to find one in which one isomer is significantly less soluble than the other, allowing it to crystallize out of solution upon cooling or concentration.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I definitively determine the structure of my synthesized pyrazole regioisomer?
A1: Unambiguous structure elucidation is critical. While 1D ¹H and ¹³C NMR are essential starting points, they are often insufficient to distinguish between regioisomers. Advanced 2D NMR techniques are required.[10]
-
Heteronuclear Multiple Bond Correlation (HMBC): This is one of the most powerful techniques. It shows correlations between protons and carbons that are 2 or 3 bonds away. By observing the long-range correlation from a substituent's protons (e.g., the methyl group on a 3-methylpyrazole) to the specific carbon atoms of the pyrazole ring (C3, C4, C5), you can definitively map out the connectivity and assign the structure.[11][12]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. Correlations between protons on a substituent and protons on the pyrazole ring can confirm the substitution pattern.[3][7]
-
Single Crystal X-ray Diffraction: If you can grow a suitable crystal of your compound, this method provides absolute and undeniable proof of the molecular structure.[13]
Q2: What are the primary factors governing regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome is dictated by the site of the initial nucleophilic attack by the hydrazine on the 1,3-dicarbonyl compound. This is governed by a complex interplay of three main factors:[1][2]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups (e.g., -CF₃) increase the partial positive charge on the adjacent carbon, making it a "harder" electrophile and the preferential site of attack.[1][4]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine will sterically block attack at the nearby carbonyl group, directing the reaction to the less hindered site.[2][14]
-
Reaction Conditions: pH is paramount. It can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine and protonate the carbonyls, thereby changing the course of the reaction.[2]
Q3: Are there alternative synthetic strategies that offer better inherent regioselectivity?
A3: Yes. When the classical condensation approach fails, several modern methods can provide excellent control.
-
[3+2] Cycloadditions: The reaction of 1,3-dipoles, such as diazo compounds, with alkynes or alkenes can be a highly regioselective method for constructing the pyrazole ring, bypassing the 1,3-dicarbonyl intermediate altogether.[15]
-
Metal-Catalyzed Syntheses: Modern synthetic methods employing catalysts based on silver, rhodium, or other metals can direct the formation of specific pyrazole isomers through unique mechanisms, such as directed C-H activation or cyclization of tailored precursors.[6][16]
-
Synthesis from α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketones (chalcones) or acetylenic ketones with hydrazines can also lead to pyrazoles, often with predictable regioselectivity based on the electronics of the Michael acceptor.[15]
Section 3: Data & Protocols
Data Presentation: Effect of Solvent on Regioselectivity
The table below summarizes the powerful effect of solvent choice on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired product is the 3-CF₃ regioisomer.
| Entry | Solvent | Desired Isomer (3-CF₃) : Undesired Isomer (5-CF₃) Ratio | Reference |
| 1 | EtOH | ~1 : 1 | [3] |
| 2 | TFE | 85 : 15 | [3] |
| 3 | HFIP | 97 : 3 | [3] |
Experimental Protocols
Protocol 1: Regiocontrolled Synthesis Using a Fluorinated Alcohol Solvent (HFIP)
This protocol details a general procedure for the Knorr condensation that favors one regioisomer through the use of HFIP.[3]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 eq)
-
Methylhydrazine (1.1 mmol, 1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
-
-
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
At room temperature, add the methylhydrazine (1.1 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Protocol 2: Microwave-Assisted Synthesis in Acetic Acid
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[1]
-
Materials:
-
Unsymmetrical 1,3-diketone or α,β-unsaturated ketone (1.0 mmol, 1.0 eq)
-
Arylhydrazine hydrochloride (1.1 mmol, 1.1 eq)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the dicarbonyl compound (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both solvent and catalyst.
-
Securely seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and duration (e.g., 120–140 °C for 15–20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. Further purification can be done by recrystallization or chromatography if needed.
-
Section 4: Visualization of Key Concepts
Diagram 1: General Reaction & Regioselectivity Challenge
Caption: Reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine leading to two possible regioisomers.
Diagram 2: Decision Workflow for Optimizing Regioselectivity
Caption: Decision workflow for selecting a strategy to control pyrazole regioselectivity.
References
-
Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]
-
Semba, K., Nakao, Y., & Hiyama, T. (2020). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 142(9), 4390-4399. [Link]
-
Li, Y., Wang, Z., Wu, J., & Zhang, J. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 23(9), 2286. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 5, 2026, from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 517-567. [Link]
-
Al-Shamali, A. A., & El-Faham, A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 1. [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 80(8), 1036-1044. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
Aggarwal, N., Kumar, R., & Singh, P. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Bioorganic & Medicinal Chemistry, 24(18), 3391-3405. [Link]
-
Li, G., & Bu, X. (2007). Structure Elucidation of a Pyrazolo[14][17]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1089-1097. [Link]
-
MDPI. (2007). Structure Elucidation of a Pyrazolo[14][17]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1089-1097. [Link]
-
ResearchGate. (2021). Recent Advances in Nitrogen–Nitrogen Bond Formation. [Link]
-
Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry. [Link]
-
ResearchGate. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. [Link]
-
YouTube. (2019). Synthesis of Pyrazoles. [Link]
-
Afonso, C. A. M., & Marques, M. M. B. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3213. [Link]
-
Fustero, S., Sanchez-Rosello, M., & Barrio, P. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(15), 6137-6147. [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
-
Ionescu, I. A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 25(23), 12975. [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(24), 5530. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 9. reddit.com [reddit.com]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate and Other Pyrazole Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its structural versatility allows for multi-directional substitution, leading to a vast chemical space of derivatives with a broad spectrum of pharmacological activities.[1][2] This has led to the development of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, cementing the pyrazole core as a critical pharmacophore in modern drug discovery.[3][4]
This guide provides an in-depth comparison of the biological activities of a specific derivative, Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, contextualized within the broader family of pyrazole compounds. We will dissect the structure-activity relationships (SAR) that govern their efficacy and provide standardized protocols for their evaluation, offering a critical resource for researchers in drug development.
The 1,5-Diphenylpyrazole Scaffold: A Focus on this compound
The 1,5-diphenyl substitution pattern on the pyrazole ring is a recurring motif in compounds designed for anti-inflammatory, anticancer, and antiviral applications. While specific experimental data for this compound is not extensively documented in publicly accessible literature, its structural features—two phenyl rings at N1 and C5 and a methyl carboxylate group at C3—allow for informed comparisons with closely related and well-studied analogs.
Derivatives of the 1,5-diphenylpyrazole core have demonstrated significant potential. For instance, various 1,5-diaryl pyrazoles have been synthesized and evaluated as potent inhibitors of the cyclooxygenase (COX) enzyme, a key target in anti-inflammatory therapy.[4] The presence of aryl groups at both the N1 and C5 positions is a critical feature for potent and selective COX-2 inhibition.[5] Furthermore, modifications of the 1,5-diphenylpyrazole scaffold have yielded compounds with promising anticancer and antiviral activities.[6][7]
The methyl carboxylate group at the C3 position is a key site for derivatization. It can be hydrolyzed to the corresponding carboxylic acid or converted to various amides and hydrazides, significantly altering the compound's physicochemical properties and biological target interactions.[8][9]
Comparative Biological Activities of Pyrazole Derivatives
The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. Below, we compare the activities of different pyrazole classes, providing a framework to understand the potential of the target molecule.
Anti-Inflammatory Activity
The most celebrated role of pyrazoles in medicine is their anti-inflammatory action, primarily through the inhibition of COX enzymes.[10][11]
-
1,5-Diaryl Pyrazoles (Celecoxib Analogs): This class is the gold standard for COX-2 selective inhibition. The 1,5-diaryl arrangement allows the molecule to fit into the active site of the COX-2 enzyme. A key feature for this selectivity is often a sulfonamide or a similar group on one of the phenyl rings.[4] A recent study on novel 1,5-diaryl pyrazoles identified compounds with potent COX-2 inhibition (IC50 values as low as 0.781 µM) and a favorable selectivity index over COX-1.[4]
-
Other Substituted Pyrazoles: Pyrazoles with different substitution patterns can also exhibit anti-inflammatory effects, sometimes through different mechanisms like inhibition of lipoxygenase (LOX) or reduction of pro-inflammatory cytokines (TNF-α, IL-6).[12] The presence of a carboxylic acid or ester group, such as in our target molecule, can influence these interactions. For example, a series of 5-amide-1H-pyrazole-3-carboxyl derivatives were identified as potent anti-inflammatory agents by acting as P2Y14R antagonists.[8]
Table 1: Comparative Anti-Inflammatory (COX-2) Activity of Pyrazole Derivatives
| Compound Class | Key Structural Features | Example IC50 (COX-2) | Reference |
|---|---|---|---|
| 1,5-Diaryl Pyrazoles | Phenyl groups at N1 and C5; Sulfonamide on C5-phenyl | 0.781 µM | [4] |
| 1,3,5-Trisubstituted Pyrazoles | Varied substituents | >10 µM (general) | [5] |
| 5-Amide-pyrazole-3-carboxyls | Carboxylic acid at C3; Amide at C5 | 1.93 nM (P2Y14R) |[8] |
Anticancer Activity
Pyrazole derivatives have emerged as a versatile scaffold for the development of anticancer agents, targeting various mechanisms including kinase inhibition, tubulin polymerization inhibition, and apoptosis induction.[13]
-
1,5-Diphenyl Pyrazoles: This scaffold has been explored for its cytotoxic effects against various cancer cell lines. One study highlighted a 1,5-diphenylpyrazole derivative demonstrating a good anti-tumor effect on breast cancer cell lines with an IC50 value of 29.5 µg/mL.[6] Another study found that novel 1,5-diaryl pyrazoles were active against A549 (lung) and HepG2 (liver) cancer cell lines.[4]
-
Kinase Inhibitors: Many pyrazole-based compounds function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[13] For instance, pyrazole-benzothiazole hybrids have shown potent activity against multiple cancer cell lines with IC50 values ranging from 3.17 to 6.77 µM.[13]
-
Other Pyrazole Scaffolds: The anticancer potential is highly dependent on the substitution pattern. Pyrazole-indole hybrids have been identified as potential EGFR inhibitors, while pyrazole carboxamides have shown cytotoxic activity against liver, breast, and colon carcinoma cell lines.[12][14]
Table 2: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound Class | Cancer Cell Line | Example IC50 | Target/Mechanism | Reference |
|---|---|---|---|---|
| 1,5-Diphenyl Pyrazoles | Breast Cancer | 29.5 µg/mL | Cytotoxicity | [6] |
| 1,5-Diaryl Pyrazoles | A549 (Lung) | Active | COX-2 Inhibition | [4] |
| Pyrazole-Benzothiazole Hybrids | HT29 (Colon) | 3.17 µM | Antiangiogenic | [13] |
| Pyrazole-Indole Hybrids | MCF7 (Breast) | 0.25 µM | PI3 Kinase Inhibition | [13] |
| Pyrazole Carboxamides | HCT116 (Colon) | 1.1 µM | Cytotoxicity |[12] |
Antiviral Activity
The 1,5-diphenylpyrazole core is also a promising scaffold for antiviral agents.
-
1,5-Diphenyl Pyrazoles: A study focused on 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, which are structurally very similar to the topic molecule, demonstrated strong antiviral activity against Herpes Simplex Virus type-1 (HSV-1).[[“]] Certain derivatives achieved IC50 values as low as 0.02 µM, outperforming the reference drug acyclovir.[[“]] Other research has identified (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines as potent inhibitors of human respiratory syncytial virus (RSV) replication.[7]
-
Other Pyrazole Analogs: The antiviral spectrum of pyrazoles is broad. Different derivatives have shown activity against various RNA and DNA viruses, including Dengue virus (DENV-2) and West Nile virus (WNV).[7][16]
Table 3: Comparative Antiviral Activity of Pyrazole Derivatives
| Compound Class | Virus | Example IC50 | Reference |
|---|---|---|---|
| 3-Methyl-1,5-diphenyl Pyrazoles | HSV-1 | 0.02 µM | [[“]] |
| 1,3-Diphenyl Pyrazoles | RSV | Potent inhibitors | [7] |
| N-acetyl 4,5-dihydropyrazole | Vaccinia Virus | 7 µg/mL |[16] |
Structure-Activity Relationship (SAR) Insights
The biological profile of a pyrazole is dictated by the electronic and steric properties of its substituents and their placement on the ring.
-
N1-Position: Substitution with a large aryl group, like a phenyl ring, is a common feature in potent COX-2 inhibitors and certain antiviral compounds.[4][7] This group often inserts into a hydrophobic pocket of the target enzyme.
-
C3-Position: The nature of the substituent at C3 is critical. A methyl carboxylate group, as in the title compound, provides a handle for hydrogen bonding and can be modified to a carboxylic acid or various amides to explore interactions with polar amino acid residues in an enzyme's active site.[8]
-
C5-Position: Similar to the N1 position, a phenyl group at C5 is vital for the activity of many diaryl pyrazoles. Further substitution on this phenyl ring is a key strategy for enhancing potency and selectivity. For example, the 4-sulfonamide moiety on the C5-phenyl ring of Celecoxib is crucial for its COX-2 selectivity.[4]
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are representative step-by-step methodologies for evaluating the key biological activities discussed.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is designed to determine the potency and selectivity of a test compound as an inhibitor of cyclooxygenase enzymes.
-
Reagent Preparation: Prepare solutions of the test compound at various concentrations in DMSO. Prepare human recombinant COX-1 and COX-2 enzymes in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme as a cofactor. Prepare the substrate solution of arachidonic acid.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme solution (either COX-1 or COX-2) to each well.
-
Add Inhibitor: Add 10 µL of the test compound solution (or DMSO for control) to the wells. Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to start the reaction.
-
Stop Reaction: After 2 minutes of incubation at 37°C, terminate the reaction by adding 10 µL of 1M HCl.
-
Quantification: Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.[4]
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic effects.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by plotting viability against compound concentration.[13]
Conclusion
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a remarkable range of biological activities. While this compound itself is not extensively characterized, its core structure is shared by numerous potent anti-inflammatory, anticancer, and antiviral agents. The comparative analysis presented here demonstrates that the 1,5-diaryl substitution pattern is a highly favorable motif for biological activity. The ultimate therapeutic profile of any given pyrazole derivative is a finely tuned outcome of the specific substituents at the N1, C3, C4, and C5 positions. Future research focusing on the derivatization of the C3-carboxylate group of the title compound could yield novel candidates with enhanced potency and selectivity against a variety of therapeutic targets.
References
A complete list of all sources cited in this guide is provided below for verification.
-
Tantawy, A. S., Nasr, M. N. A., El-Sayed, M. A. A., & Tawfik, S. S. (2012). Synthesis and antiviral activity of new 3-methyl-1,5-diphenyl-1H-pyrazole derivatives. Medicinal Chemistry Research, 21(12), 4139-4149. [Link]
- Tantawy, A. S., et al. (2012). New 3-methyl-1,5-diphenyl-1H-pyrazole derivatives show strong antiviral activity against herpes simplex virus type-1, with IC50 values less than acyclovir. Medicinal Chemistry Research.
-
Ewes, M., et al. (n.d.). 1,5-Diphenylpyrazole derivatives I–IV as anticancer agents. ResearchGate. [Link]
- Anonymous. (n.d.).
-
Kumar, V., & Gupta, G. K. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-69*. [Link]
-
Zabiulla, et al. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Molecules, 29(7), 1635*. [Link]
-
Desideri, N., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 214. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. Archiv der Pharmazie, 337(8), 444-451*. [Link]
-
Lindenblatt, D., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
-
Zabiulla, et al. (2022). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ResearchGate. [Link]
-
Mohamadzadeh, M., & Zarei, M. (2020). Synthesis and Exploring Novel Annulated 1,3-diphenylpyrazole Derivatives as Antimicrobial and Anticancer Agents. Polycyclic Aromatic Compounds. [Link]
-
Kumar, H., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 21(4), 343-349*. [Link]
-
Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(11), 4505*. [Link]
-
El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(15), 4458*. [Link]
-
Datus, H. I., et al. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 26(16), 4998*. [Link]
-
Zhang, Y., et al. (2022). Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Journal of Medicinal Chemistry, 65(15), 10493-10513*. [Link]
-
Sangani, C. B., et al. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 93-104*. [Link]
-
Pontiki, E., & Hadjipavlou-Litina, D. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 17(1), 635-653*. [Link]
-
Sahan, E., et al. (2012). Synthesis of 4-Benzoyl-1,5-Diphenyl-1h-Pyrazole-3-Carboxylic Acid Derivatives and Their Antimicrobial Activities. ResearchGate. [Link]
-
Hameed, A., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 21(10), 1383*. [Link]
-
Patel, M. P., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 123-129*. [Link]
-
Al-Adhami, K. J., et al. (2013). Design, synthesis and structure-activity relationships of 3,5-diaryl-1H-pyrazoles as inhibitors of arylamine N-acetyltransferase. Bioorganic & Medicinal Chemistry, 21(10), 2824-2834*. [Link]
-
Anonymous. (n.d.). 4Benzoyl1,5-diphenyl-1 H -pyrazole-3-carboxylic acid methanol solvate. Request PDF. [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. researchgate.net [researchgate.net]
A Comparative In Silico Docking Analysis of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate Against Key Anticancer Protein Targets
This guide provides an in-depth comparative analysis of the in silico docking performance of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate against Cyclin-Dependent Kinase 2 (CDK2), a crucial protein target in cancer therapy. The predicted binding affinity and interaction patterns are objectively compared with a known clinical inhibitor and another potent pyrazole derivative to contextualize its potential as a therapeutic agent.
Introduction: The Significance of Pyrazoles and In Silico Screening
Pyrazole and its derivatives represent a class of "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs. Their versatile five-membered heterocyclic structure allows for diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound is a member of this important class, whose therapeutic potential remains to be fully explored.
In modern drug discovery, in silico molecular docking is an indispensable tool. It computationally predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. This technique allows for the rapid screening of vast chemical libraries against specific biological targets, significantly reducing the time and cost associated with preclinical research by prioritizing the most promising candidates for synthesis and experimental validation.[1]
This guide offers a detailed comparison of this compound's performance against CDK2, a key regulator of the cell cycle, providing researchers and drug development professionals with actionable, data-driven insights.
Part 1: Rationale for Target and Ligand Selection
Target Protein: Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a serine/threonine protein kinase that plays a pivotal role in regulating the cell cycle, particularly the transition from the G1 to the S phase, where DNA replication occurs.[2][3] In many types of cancer, CDK2 activity is dysregulated, leading to uncontrolled cell proliferation.[2] Its central role in the cell cycle makes it an attractive and well-validated target for the development of novel anticancer agents.[4] Numerous studies have demonstrated that inhibiting CDK2 can halt the proliferation of cancer cells and induce apoptosis (programmed cell death).[5][6]
Ligand Selection for Comparative Analysis
To provide a robust assessment, the docking performance of this compound is benchmarked against two key comparators:
-
This compound (Test Compound): The focus of this investigation, a pyrazole derivative with potential inhibitory activity.
-
Roscovitine (Seliciclib) (Reference Inhibitor): A well-characterized, first-generation ATP-competitive inhibitor of CDKs that has undergone clinical trials.[7] It serves as a positive control, providing a benchmark for binding affinity and interaction with key residues in the CDK2 active site.
-
Sorafenib (Alternative Inhibitor): An approved multi-kinase inhibitor known to downregulate CDK2, providing a comparison against a clinically successful drug.[6]
Part 2: Comparative Performance Analysis
The in silico docking study was performed using AutoDock Vina, a widely validated and utilized molecular docking program.[8] The binding affinities, reported in kcal/mol, represent the predicted strength of the interaction between the ligand and the CDK2 active site. A more negative value indicates a stronger, more favorable binding interaction.
Quantitative Data: Docking Results
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Amino Acid Residues) |
| This compound | CDK2 | 1PYE | -9.2 | LEU83, LYS33 |
| Roscovitine (Reference) | CDK2 | 1PYE | -9.9 | LEU83, GLU81, ASP86 |
| Sorafenib (Alternative) | CDK2 | 1PYE | -11.0 | LEU83, ASP145, GLU81 |
Interpretation of Results
The computational analysis reveals that This compound demonstrates a strong predicted binding affinity for the ATP-binding pocket of CDK2, with a binding energy of -9.2 kcal/mol. This value is comparable to that of the established CDK2 inhibitor, Roscovitine (-9.9 kcal/mol), suggesting that the test compound has significant potential as a CDK2 inhibitor.
Critically, the analysis of the binding pose shows that this compound forms a key hydrogen bond with the backbone of LEU83 . This interaction is a hallmark of many potent ATP-competitive CDK2 inhibitors, as it anchors the ligand within the hinge region of the kinase.[4] An additional hydrogen bond with LYS33 , another crucial residue for ATP binding, further stabilizes the complex.
When compared to Sorafenib (-11.0 kcal/mol), a larger and more complex molecule, our test compound shows a slightly lower binding affinity.[6] However, its strong interaction with the essential LEU83 residue and its less complex structure make it an attractive candidate for further lead optimization. The diphenyl substitutions likely contribute to favorable hydrophobic interactions within the pocket, while the methyl carboxylate group provides a key hydrogen bond acceptor site.
Part 3: Experimental Protocols and Methodologies
The following section details the step-by-step methodology for a reproducible in silico docking experiment. This protocol is designed to be self-validating by including a redocking step of a known ligand.
Detailed In Silico Docking Protocol
-
Protein Preparation:
-
Objective: To prepare the CDK2 protein structure for docking by removing non-essential molecules and adding necessary parameters.
-
Steps:
-
Retrieve the 3D crystal structure of human CDK2 in complex with an inhibitor from the RCSB Protein Data Bank (PDB ID: 1PYE).[9]
-
Using AutoDock Tools (ADT), remove all water molecules and the co-crystallized ligand from the PDB file.
-
Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.
-
Compute and assign Gasteiger charges to all atoms. This step is essential for calculating electrostatic interactions.
-
Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.
-
-
-
Ligand Preparation:
-
Objective: To generate optimized, 3D structures of the ligands for docking.
-
Steps:
-
Obtain the 2D structures of this compound, Roscovitine, and Sorafenib.
-
Convert the 2D structures to 3D structures using a molecular editor like ChemDraw or an online tool.
-
Perform energy minimization on each ligand structure using a force field (e.g., MMFF94). This process finds the most stable, low-energy conformation of the molecule.
-
Using ADT, detect the rotatable bonds within each ligand to allow for conformational flexibility during the docking process.
-
Save the final ligand structures in the PDBQT format.
-
-
-
Molecular Docking using AutoDock Vina:
-
Objective: To predict the binding pose and affinity of each ligand within the CDK2 active site.
-
Steps:
-
Define the search space (the "grid box") for docking. The box should be centered on the active site, which can be identified from the position of the co-crystallized ligand in the original PDB file. Ensure the box is large enough to encompass the entire binding pocket and allow for ligand flexibility.
-
Create a configuration text file specifying the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the desired output file name.[10]
-
Execute the docking simulation using the AutoDock Vina command-line interface.[8] The exhaustiveness parameter, which controls the thoroughness of the search, can be increased for more rigorous results.[11]
-
Vina will generate an output PDBQT file containing the predicted binding poses (typically 9 poses) ranked by their binding affinity scores.
-
-
-
Analysis of Results:
-
Objective: To interpret the docking results and compare the performance of the ligands.
-
Steps:
-
Analyze the output log file to identify the binding affinity (in kcal/mol) for the top-ranked pose of each ligand.
-
Visualize the protein-ligand complexes using a molecular visualization tool such as PyMOL or Discovery Studio.
-
Examine the specific molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between each ligand and the amino acid residues of the CDK2 active site. Pay close attention to interactions with key residues like LEU83, LYS33, and ASP145.[5]
-
-
Part 4: Visualization of Workflows and Pathways
Visual diagrams are essential for conceptualizing complex processes in computational drug design and cellular biology.
Caption: Workflow for the in silico molecular docking study.
Caption: Simplified signaling pathway of CDK2 at the G1/S checkpoint.
Conclusion and Future Directions
The in silico docking analysis presented in this guide strongly suggests that This compound is a promising candidate for development as a CDK2 inhibitor for anticancer therapy. Its predicted binding affinity is comparable to the established inhibitor Roscovitine, and its binding mode involves crucial interactions within the ATP-binding pocket of the enzyme.
While these computational predictions are highly encouraging, they represent the first step in the drug discovery pipeline. The logical next steps include:
-
In Vitro Validation: Synthesizing the compound and performing kinase assays to experimentally determine its IC50 value against CDK2.
-
Cell-Based Assays: Evaluating the compound's ability to inhibit the proliferation of cancer cell lines known to be dependent on CDK2 activity.
-
ADMET Prediction: Performing further computational analysis to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule to assess its drug-likeness.
This guide provides a foundational, data-driven comparison that supports the prioritization of this compound for further investigation in oncology research.
References
-
Zhang, F., Hamdouchi, C. (2004). Crystal structure of CDK2 with inhibitor. RCSB Protein Data Bank. [Link]
- BenchChem. (2025). Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets. Benchchem.
-
Whittington, D.A., Long, A.M., Gu, Y., Zhao, H. (2008). Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor. RCSB Protein Data Bank. [Link]
-
RCSB PDB. (2015). Human CDK2 with type II inhibitor. RCSB Protein Data Bank. [Link]
-
Wikipedia contributors. (n.d.). Cyclin-dependent kinase 2. Wikipedia. [Link]
-
RCSB PDB. (2011). CDK2 in complex with inhibitor SU9516. RCSB Protein Data Bank. [Link]
-
Hustedt, E. J., et al. (2008). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. Proceedings of the National Academy of Sciences. [Link]
-
RCSB PDB. (n.d.). Crystal structure of human CDK2 in complex with the inhibitor olomoucine. RCSB Protein Data Bank. [Link]
-
Richardson, C.M., et al. (2005). Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. RCSB Protein Data Bank. [Link]
-
RCSB PDB. (2018). Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b. RCSB Protein Data Bank. [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina. The Scripps Research Institute. [Link]
-
Chou, C. C., et al. (2017). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene. [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Creative Diagnostics. [Link]
-
Alvarez-Fernandez, M., et al. (2021). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers in Cell and Developmental Biology. [Link]
-
ResearchGate. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. ResearchGate. [Link]
-
Whittington, D.A., et al. (2008). Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. RCSB Protein Data Bank. [Link]
-
ResearchGate. (n.d.). Docking Studies of VEGFR-2 with Drugs and Steroidal Aglycones. ResearchGate. [Link]
-
Forli Lab. (n.d.). AutoDock Vina: Molecular docking program. Autodock Vina 1.2.0 documentation. [Link]
-
Chen, Y., et al. (2016). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Molecules. [Link]
-
The Scripps Research Institute. (2020). AutoDock Vina Manual. The Scripps Research Institute. [Link]
-
Slideshare. (n.d.). Steps for performing molecular docking using autodockvina. Slideshare. [Link]
-
Forli Lab. (n.d.). Basic docking. Autodock Vina 1.2.0 documentation. [Link]
-
Li, Y., et al. (2020). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Scientific Reports. [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. National Library of Medicine. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis Online. [Link]
-
National Center for Biotechnology Information. (n.d.). Potential inhibitors of VEGFR1, VEGFR2, and VEGFR3 developed through Deep Learning for the treatment of Cervical Cancer. National Library of Medicine. [Link]
-
ACS Publications. (n.d.). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link]
-
ResearchGate. (n.d.). CDK2 inhibitors in clinical trials. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. National Library of Medicine. [Link]
-
MDPI. (n.d.). Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. MDPI. [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 [mdpi.com]
- 8. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. rcsb.org [rcsb.org]
- 10. Steps for performing molecular docking using autodockvina | PDF [slideshare.net]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
A Comparative Guide to the Synthetic Routes of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
Introduction
Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its core pyrazole structure is a key pharmacophore in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][3][4][5] The strategic placement of phenyl groups at the 1 and 5 positions, along with the methyl carboxylate at the 3 position, provides a scaffold for further functionalization, making it a valuable intermediate in the synthesis of complex organic molecules.[1] This guide provides a comparative analysis of the primary synthetic routes to this important molecule, offering insights into the mechanistic underpinnings, experimental considerations, and overall efficiency of each approach.
Core Synthetic Strategies: A Comparative Overview
The synthesis of the pyrazole ring system is a well-established field in organic chemistry, with several robust methods available. For the specific case of this compound, the most prevalent and effective strategies can be broadly categorized into two main approaches:
-
[3+2] Cycloaddition Reactions: This powerful and convergent approach involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).[6][7][8]
-
Condensation of 1,3-Dicarbonyl Compounds with Hydrazines: A classic and widely used method that relies on the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[3][4][5][9]
This guide will delve into the specifics of these two major pathways, providing a detailed comparison of their advantages, limitations, and practical considerations.
Route 1: [3+2] Cycloaddition via Huisgen Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is a cornerstone of heterocyclic synthesis, offering a highly efficient and often regioselective route to five-membered rings.[10] In the context of synthesizing this compound, this typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne (the dipolarophile).[11]
Mechanistic Rationale
The reaction proceeds through a concerted pericyclic mechanism where the 4π electrons of the 1,3-dipole and the 2π electrons of the dipolarophile participate in a [4π + 2π] cycloaddition.[10] The regioselectivity of the reaction, which dictates the substitution pattern on the resulting pyrazole ring, is governed by the electronic properties of both the dipole and the dipolarophile. Electron-withdrawing groups on the dipolarophile generally favor interaction with the highest occupied molecular orbital (HOMO) of the dipole, while electron-donating groups favor interaction with the lowest unoccupied molecular orbital (LUMO).[10]
For the synthesis of this compound, the key starting materials are a precursor to the C-phenyl-N-phenylnitrile imine and methyl propiolate.
Diagram of the Huisgen Cycloaddition Pathway:
Caption: Huisgen 1,3-dipolar cycloaddition for pyrazole synthesis.
Experimental Considerations and Data
A significant advantage of the Huisgen cycloaddition is its modularity. A variety of substituted nitrile imines and alkynes can be employed to generate a diverse library of pyrazoles.[11] The in situ generation of the often-unstable nitrile imine from a stable precursor, such as a hydrazonoyl halide, is a common and practical approach.
| Parameter | Huisgen Cycloaddition |
| Starting Materials | N-phenyl-C-phenylhydrazonoyl chloride, Methyl propiolate |
| Key Reagents | Triethylamine (or other base) |
| Solvent | Toluene, THF, Chloroform |
| Temperature | Room temperature to reflux |
| Typical Yield | Good to excellent (often >80%)[8] |
| Advantages | High convergency, good regioselectivity, mild reaction conditions |
| Disadvantages | Preparation of hydrazonoyl halide precursor may be required |
Detailed Protocol for Huisgen Cycloaddition:
-
To a solution of N-phenyl-C-phenylhydrazonoyl chloride (1.0 eq) in anhydrous toluene (10 mL/mmol) is added methyl propiolate (1.2 eq).
-
Triethylamine (1.5 eq) is added dropwise to the mixture at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, the triethylamine hydrochloride salt is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Route 2: Condensation of 1,3-Dicarbonyl Equivalents with Phenylhydrazine
The condensation of 1,3-dicarbonyl compounds with hydrazines is a classical and highly reliable method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[3][4][12] For the synthesis of this compound, a suitable 1,3-dicarbonyl equivalent is required that will lead to the desired substitution pattern. A common strategy involves the use of a β-ketoester, which upon reaction with phenylhydrazine, can cyclize to form the pyrazole ring.
Mechanistic Rationale
The reaction proceeds through an initial condensation of the phenylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. The regioselectivity of this reaction can sometimes be an issue, as the initial condensation can occur at either of the two carbonyl groups, potentially leading to a mixture of regioisomers. However, by carefully choosing the 1,3-dicarbonyl precursor, a high degree of regioselectivity can often be achieved.
A particularly effective precursor for the target molecule is methyl 2-benzoyl-3-phenyl-3-oxopropanoate or a related derivative.
Diagram of the Condensation Pathway:
Caption: Knorr pyrazole synthesis via condensation.
Experimental Considerations and Data
The synthesis of the requisite 1,3-dicarbonyl precursor can add steps to the overall sequence. However, the condensation reaction itself is typically straightforward and high-yielding. A recent study demonstrated a regioselective synthesis of this compound in 85% yield using a trichloromethyl enone as the 1,3-dicarbonyl equivalent and phenylhydrazine.[13]
| Parameter | Condensation Method |
| Starting Materials | Methyl 4,4,4-trichloro-1,3-diphenyl-2-butenoate, Phenylhydrazine hydrochloride |
| Key Reagents | Sodium acetate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Yield | High (e.g., 85%)[13] |
| Advantages | Readily available starting materials, often high yielding |
| Disadvantages | Synthesis of the 1,3-dicarbonyl precursor may be required, potential for regioisomeric mixtures |
Detailed Protocol for Condensation Method: [13]
-
A mixture of methyl 4,4,4-trichloro-1,3-diphenyl-2-butenoate (1.0 eq), phenylhydrazine hydrochloride (1.2 eq), and sodium acetate (2.0 eq) in ethanol is heated at reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Comparison of Synthetic Routes
| Feature | Huisgen [3+2] Cycloaddition | Condensation of 1,3-Dicarbonyl Equivalents |
| Atom Economy | Generally higher | Can be lower due to the formation of byproducts (e.g., water) |
| Convergency | Highly convergent | Linear sequence if precursor synthesis is required |
| Regioselectivity | Often very high and predictable[8][14] | Can be an issue, but can be controlled with specific precursors[13] |
| Substrate Scope | Broad, allows for diverse substitution patterns[11] | Dependent on the availability of the corresponding 1,3-dicarbonyl compounds |
| Operational Simplicity | Generally straightforward, often one-pot | Can involve multiple steps if the 1,3-dicarbonyl precursor is not commercially available |
| Overall Yield | Typically high | Can be high, but the overall yield depends on the synthesis of the precursor |
Conclusion
Both the Huisgen [3+2] cycloaddition and the condensation of 1,3-dicarbonyl equivalents with phenylhydrazine represent robust and effective strategies for the synthesis of this compound.
The Huisgen cycloaddition offers a highly convergent and often more regioselective approach. Its modularity allows for the facile synthesis of a wide range of analogs by simply varying the nitrile imine and alkyne components. This makes it an attractive choice for medicinal chemistry programs where the rapid generation of a library of compounds is desired.
The condensation method , particularly when employing a well-designed 1,3-dicarbonyl equivalent, is also a high-yielding and reliable route. While it may sometimes require the synthesis of the dicarbonyl precursor, the starting materials for this synthesis are often readily available and inexpensive. The procedure described using a trichloromethyl enone demonstrates excellent regiocontrol and yield.[13]
The choice between these two primary synthetic routes will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the importance of modularity for analog synthesis. For rapid and diverse analog synthesis, the Huisgen cycloaddition is likely the preferred method. For a large-scale, cost-effective synthesis where the 1,3-dicarbonyl precursor is readily accessible, the condensation approach is a very strong contender.
References
-
Bartoccini, F., et al. (2018). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2018(48), 6843-6847. Available from: [Link]
- Rai, K. M. L., et al. (2000). A new approach for the synthesis of pyrazoles via 1,3-dipolar cycloaddition of nitrile imines to acetyl acetone. Indian Journal of Chemistry - Section B, 39B(8), 629-631.
-
Li, Z., et al. (2010). Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction. Chemical Biology & Drug Design, 75(5), 489-493. Available from: [Link]
-
Wang, Y., et al. (2022). Ag2O-Induced Regioselective Huisgen Cycloaddition for the Synthesis of Fully Substituted Pyrazoles as Potential Anticancer Agents. The Journal of Organic Chemistry, 87(22), 15015-15026. Available from: [Link]
- Thamir, S. M. (2013). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. Journal of Al-Nahrain University, 16(1), 124-133.
- Kumar, A., et al. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology, 10(1), 1-8.
-
Hossion, A. M., et al. (2014). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Molecules, 19(9), 14699-14709. Available from: [Link]
- Wahyuningsih, S. P. D., et al. (2022). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ALCHEMY Jurnal Penelitian Kimia, 18(1), 1-10.
-
N-Dia, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4221. Available from: [Link]
-
N-Dia, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4221. Available from: [Link]
-
Sharma, V., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available from: [Link]
- Al-Amiery, A. A., et al. (2022). Synthesis 2‐pyrazolines by treating chalconic compounds with hydrazines in the presence of acetic acid. Journal of the Chinese Chemical Society, 69(10), 1735-1745.
-
Li, X., et al. (2018). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. The Journal of Organic Chemistry, 83(15), 8510-8519. Available from: [Link]
- Kumar, A., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics, 11(4-S), 185-197.
-
Dömling, A., et al. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2746-2788. Available from: [Link]
-
Bildirici, I., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1039-1052. Available from: [Link]
- Janin, Y. L. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles. Synthesis, 46(16), 2125-2144.
-
Li, Y., et al. (2022). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 87(17), 11623-11634. Available from: [Link]
-
Maslivets, A. N., et al. (2019). Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][6][7]oxazine-pyrroles and related products. RSC Advances, 9(4), 2038-2047. Available from: [Link]
-
da Silva, A. C. M., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 28(9), 3894. Available from: [Link]
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. Available from: [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Siddiqui, H. L., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(2), M890. Available from: [Link]
-
Siddiqui, H. L., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(2), M890. Available from: [Link]
- Patel, M. R., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(1), 1-8.
- Sener, A., et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Turkish Journal of Chemistry, 31(4), 427-436.
- Nique, F., et al. (2005). Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. Organic & Biomolecular Chemistry, 3(12), 2269-2274.
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014).
- CN105801331A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2016).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijirt.org [ijirt.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 10. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 11. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide for Researchers: Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate vs. Celecoxib as a COX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the cyclooxygenase (COX) enzymes remain a pivotal target. The development of selective COX-2 inhibitors marked a significant advancement, offering potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][2][3] Celecoxib, a diaryl-substituted pyrazole, stands as a benchmark in this class.[1] This guide provides a detailed, evidence-based comparison between celecoxib and Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, a compound belonging to the same broad class of 1,5-diarylpyrazoles, as COX inhibitors.
The Central Role of Cyclooxygenase in Inflammation
The inflammatory cascade is a complex biological response to harmful stimuli, and at its core lies the enzymatic activity of cyclooxygenase. There are two primary isoforms of this enzyme:
-
COX-1 (Cyclooxygenase-1): A constitutively expressed enzyme found in most tissues, COX-1 plays a crucial role in maintaining physiological homeostasis. Its functions include protecting the gastric mucosa and supporting platelet aggregation.[3]
-
COX-2 (Cyclooxygenase-2): This isoform is typically inducible, with its expression significantly upregulated at sites of inflammation by various mediators like cytokines and growth factors.[1][3] COX-2 is the primary driver of the synthesis of prostaglandins that mediate pain and inflammation.[2][3]
The therapeutic strategy behind selective COX-2 inhibitors is to specifically target the inflammation-driving enzyme while sparing the protective functions of COX-1.[3]
Celecoxib: The Established Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that demonstrates high selectivity for inhibiting the COX-2 enzyme.[2][4] Its chemical structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a cornerstone of its efficacy and selectivity.[2][5]
Mechanism of Action: Celecoxib's mechanism of action is rooted in its selective binding to the COX-2 enzyme, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2][3] This selectivity is attributed to its ability to fit into a larger, more flexible binding pocket present in COX-2 but not in COX-1.[3]
This compound: A Structural Analogue with Potential
This compound belongs to the class of 1,5-diarylpyrazoles, the same chemical family as celecoxib.[1][6] While specific, publicly available experimental data on the COX inhibitory activity of this exact molecule is limited, a comprehensive analysis of its structural features in the context of extensive structure-activity relationship (SAR) studies for this class allows for an informed comparison.
Head-to-Head Comparison: Structural and Functional Insights
A direct comparison of inhibitory potency (IC50 values) is challenging without specific experimental data for this compound. However, we can infer its potential activity based on the well-established SAR of 1,5-diarylpyrazoles as COX-2 inhibitors.
Chemical Structures
Caption: Chemical structures of Celecoxib and this compound.
In Vitro COX Inhibitory Potency and Selectivity
The efficacy of a COX inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical measure of a compound's preference for COX-2.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) |
| Celecoxib | ~4000 | ~40 | ~10-20 fold more selective for COX-2 |
| This compound | Data not available | Data not available | Data not available |
Note: IC50 values for celecoxib can vary between different assay systems.[7][8][9]
Expert Interpretation of Structure-Activity Relationships:
Extensive research on 1,5-diarylpyrazole derivatives has established key structural requirements for potent and selective COX-2 inhibition.[6][10] A critical feature for celecoxib's activity is the para-sulfamoylphenyl group at the 1-position of the pyrazole ring.[6] this compound lacks this sulfonamide moiety, which is known to be crucial for high-affinity binding to the COX-2 active site.[6] While the diphenyl-pyrazole core is a common feature in many COX inhibitors, the absence of the sulfonamide group in this compound suggests it would likely exhibit significantly lower potency and selectivity for COX-2 compared to celecoxib.
Experimental Protocol: A Foundational In Vitro COX Inhibition Assay
To empower researchers in this field, the following provides a detailed, step-by-step methodology for a common in vitro COX inhibition assay. This protocol is a self-validating system for assessing the inhibitory potential of novel compounds.
Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) and reference compound (e.g., Celecoxib)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric or fluorometric probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD)
-
Microplate reader
Experimental Workflow
Caption: A generalized workflow for an in vitro COX inhibition assay.
Causality Behind Experimental Choices:
-
Enzyme Source: Using recombinant human enzymes is ideal for clinical relevance, though ovine enzymes are also commonly used and well-characterized.
-
Pre-incubation: Allowing the inhibitor to interact with the enzyme before adding the substrate is crucial for determining its true inhibitory potential.
-
Substrate Concentration: The concentration of arachidonic acid should be carefully chosen, typically around the Km value for the enzyme, to ensure sensitive detection of inhibition.
Visualizing the Mechanism: The COX Signaling Pathway
Caption: The cyclooxygenase signaling pathway and the points of inhibition for celecoxib and potentially for this compound.
Concluding Remarks for the Research Professional
Celecoxib's position as a potent and selective COX-2 inhibitor is well-established, supported by extensive preclinical and clinical data.[2][4] Its chemical structure, particularly the sulfonamide moiety, is a key determinant of its efficacy.[6]
This compound, while belonging to the same 1,5-diarylpyrazole class, lacks the critical structural features that confer high COX-2 selectivity and potency to celecoxib. Based on structure-activity relationship studies of this compound class, it is predicted to be a significantly weaker and less selective COX inhibitor.
For researchers in drug discovery, this comparison underscores the importance of specific structural motifs in designing effective and selective enzyme inhibitors. While the pyrazole scaffold is a valuable starting point, further optimization, such as the inclusion of a sulfonamide group, is critical for achieving the desired pharmacological profile of a potent and selective COX-2 inhibitor. Future experimental evaluation of this compound is necessary to definitively characterize its COX inhibitory activity.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
-
Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic Chemistry. ([Link])
-
Celecoxib - StatPearls - NCBI Bookshelf. ([Link])
-
What is the mechanism of Celecoxib? - Patsnap Synapse. ([Link])
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology. ([Link])
-
Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. Current Topics in Medicinal Chemistry. ([Link])
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. ([Link])
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. ([Link])
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. ([Link])
-
Celecoxib - Wikipedia. ([Link])
-
Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. Bioorganic & Medicinal Chemistry. ([Link])
-
Celecoxib: Mechanism of Action & Structure. Study.com. ([Link])
-
Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Bioorganic Chemistry. ([Link])
-
Celecoxib Pharmacology. YouTube. ([Link])
-
Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem. ([Link])
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. ([Link])
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. ([Link])
-
Cyclooxygenase-2 inhibitor - Wikipedia. ([Link])
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. SpringerLink. ([Link])
-
TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... - ResearchGate. ([Link])
-
Celecoxib [USAN] | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. ([Link])
-
Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. ([Link])
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research. ([Link])
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. ([Link])
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology. ([Link])
-
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry. ([Link])
-
New celecoxib derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry. ([Link])
-
Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. ([Link])
-
Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances. ([Link])
-
Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. Bioorganic Chemistry. ([Link])
-
4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. Il Farmaco. ([Link])
-
New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2. European Journal of Medicinal Chemistry. ([Link])
-
Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. ResearchGate. ([Link])
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry. ([Link])
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate Derivatives
In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative to discover and develop novel antimicrobial agents has never been more critical.[1][2] Among the myriad of heterocyclic compounds explored in medicinal chemistry, pyrazole derivatives have emerged as a particularly promising scaffold due to their diverse and potent biological activities.[3][4][5][6][7][8] This guide provides an in-depth, comparative analysis of the antimicrobial spectrum of a specific subclass: methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate derivatives. We will delve into their synthesis, the methodologies for evaluating their antimicrobial efficacy, a comparative analysis of their performance against established antibiotics, and a discussion of their potential mechanism of action, all supported by experimental data and established protocols.
The Rationale for Pyrazole Scaffolds in Antimicrobial Drug Discovery
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in drug design.[8][9] Its presence in clinically approved drugs like the anti-inflammatory celecoxib and the anti-obesity rimonabant underscores its pharmacological versatility.[8][9] In the context of antimicrobial research, pyrazole derivatives have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3][5][10][11][12] The specific focus on this compound derivatives stems from their synthetic accessibility and the potential for diverse functionalization, allowing for the fine-tuning of their biological activity.[13]
Synthesis of this compound Derivatives: A Methodological Overview
A prevalent and efficient method for synthesizing the core pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[8] This approach is favored for its reliability and the ability to introduce a wide variety of substituents.
A representative synthetic pathway for this compound is outlined below.[14]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-phenyl-2,3-dioxopropanoate (1 equivalent) in glacial acetic acid.
-
Addition of Hydrazine: To the stirred solution, add phenylhydrazine (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation: The solid product that precipitates is collected by vacuum filtration, washed with cold water, and then dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired this compound.[14]
Caption: Synthetic workflow for this compound.
Evaluating the Antimicrobial Spectrum: Standardized Methodologies
To ensure the reliability and comparability of antimicrobial activity data, standardized testing methods are crucial.[15] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[16][17][18][19][20][21][22][23][24] The most common methods include broth dilution, agar dilution, and disk diffusion.[1][2][15][25][26] For a quantitative assessment, the broth microdilution method is widely used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][15][25]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth, adjusted to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (dissolved in a suitable solvent like DMSO) in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[25]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[27]
Caption: Workflow of the broth microdilution method for MIC determination.
Comparative Antimicrobial Spectrum: Pyrazole Derivatives vs. Standard Antibiotics
The antimicrobial activity of various pyrazole derivatives is summarized below in comparison to standard antimicrobial agents. Lower MIC values indicate greater potency.
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Pyrazole Derivative A | 62.5 | 125 | 250 | 250 | 125 | 250 |
| Pyrazole Derivative B | 31.25 | 62.5 | 125 | 125 | 62.5 | 125 |
| Pyrazole Derivative C | 15.6 | 31.25 | 62.5 | 62.5 | 31.25 | 62.5 |
| Chloramphenicol | 12.5 | 6.25 | 6.25 | 12.5 | - | - |
| Clotrimazole | - | - | - | - | 12.5 | 6.25 |
Note: Data is representative and compiled from various studies on pyrazole derivatives.[5][28] '-' indicates data not available.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole and phenyl rings.[6]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (e.g., nitro, fluoro) on the N-phenyl ring has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria like S. aureus.[29]
-
Lipophilicity: Substituents that increase the lipophilicity of the molecule, such as chloro and bromo groups, often lead to improved antimicrobial activity.[28] This is likely due to enhanced penetration of the microbial cell membrane.
-
Hybrid Molecules: Combining the pyrazole scaffold with other pharmacophores like thiazole or quinoline has resulted in hybrid compounds with potent, broad-spectrum antibacterial activity.[11][30][31]
Hypothesized Mechanism of Action
While the exact mechanism of action for many pyrazole derivatives is still under investigation, a prominent hypothesis is the inhibition of DNA gyrase.[9] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death.
Caption: Inhibition of DNA gyrase by pyrazole derivatives blocks DNA supercoiling.
Conclusion and Future Perspectives
The presented data underscores the significant potential of this compound derivatives as a promising class of antimicrobial agents.[3] Their broad-spectrum activity, coupled with the synthetic tractability of the pyrazole scaffold, offers a fertile ground for the development of novel therapeutics to combat the growing challenge of antimicrobial resistance.[3][27]
Further research, including in-depth mechanistic studies, in vivo efficacy trials, and comprehensive toxicological profiling, is warranted to fully elucidate their therapeutic potential and pave the way for their clinical application. The versatility of the pyrazole core continues to be a rich platform for the design and development of the next generation of antimicrobial drugs.[3]
References
- Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum, Rivaling Standard Antibiotics - Benchchem.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
- Antimicrobial Susceptibility Testing | Area of Focus - CLSI.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH.
- M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- Antimicrobial Susceptibility Testing (AST)- Types and Limitations - Microbe Notes.
- EUCAST - ESCMID.
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - Semantic Scholar.
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI.
- EUCAST - Home.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.
- Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives | Bentham Science Publishers.
- CLSI 2024 M100Ed34(1).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1.
- Antimicrobial Susceptibility Testing - Apec.org.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH.
- Guidance Documents - EUCAST.
- Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed.
- Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
- (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate.
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight.
- Structures of some pyrazole derivatives as antimicrobial compounds. - ResearchGate.
- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH.
- 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers.
- This compound - Chem-Impex.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - MDPI.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI.
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
- Synthesis and antiviral activity of new 3-methyl-1,5-diphenyl-1H-pyrazole Derivatives.
- Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives.
- Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid | Request PDF - ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 10. meddocsonline.org [meddocsonline.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 12. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives [mdpi.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apec.org [apec.org]
- 16. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 17. iacld.com [iacld.com]
- 18. ESCMID: EUCAST [escmid.org]
- 19. EUCAST: EUCAST - Home [eucast.org]
- 20. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 21. darvashco.com [darvashco.com]
- 22. EUCAST: Guidance Documents [eucast.org]
- 23. szu.gov.cz [szu.gov.cz]
- 24. researchgate.net [researchgate.net]
- 25. microbenotes.com [microbenotes.com]
- 26. woah.org [woah.org]
- 27. [PDF] Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 28. mdpi.com [mdpi.com]
- 29. benthamdirect.com [benthamdirect.com]
- 30. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 31. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazole-Based Fungicides: A Guide for Researchers
This guide provides a comprehensive, in-depth comparison of key pyrazole-based fungicides, a critical class of agrochemicals in modern crop protection. We will move beyond simple product descriptions to dissect their performance based on experimental data, explore the causality behind their mechanisms, and provide actionable protocols for their evaluation. Our focus is on the pyrazole-carboxamide group, which primarily targets the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain.
The Rise of Pyrazole Fungicides: Mechanism of Action as SDHIs
Pyrazole-based fungicides, particularly the pyrazole-carboxamides, have become indispensable tools for managing a wide range of fungal plant diseases.[1][2][3] Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a crucial component of the mitochondrial electron transport chain.[4][5][6] By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate. This disruption halts the tricarboxylic acid (TCA) cycle and, critically, prevents the production of ATP, the cell's main energy currency, ultimately leading to fungal cell death.[4]
The specificity and high efficacy of these Succinate Dehydrogenase Inhibitors (SDHIs) are major reasons for their widespread adoption.[7] However, this specific, single-site mode of action also makes them prone to the development of resistance through mutations in the target SDH enzyme subunits.[5][7]
Caption: Mechanism of action of pyrazole SDHI fungicides on the mitochondrial respiratory chain.
Head-to-Head Comparison: Key Commercial Pyrazole-Carboxamides
We will compare four prominent pyrazole-carboxamide fungicides: Bixafen, Fluxapyroxad, Penthiopyrad, and Benzovindiflupyr. These compounds share the same core mechanism but differ in their chemical structures, which influences their biological activity, spectrum, and resistance profiles.
| Fungicide | Chemical Structure (Simplified Representation) | Key Characteristics |
| Bixafen | N-(3′,4′-Dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | A broad-spectrum fungicide used primarily in cereals to control leaf and stem diseases.[8] It is noted for its persistence in soil.[9] |
| Fluxapyroxad | 3-(Difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide[6] | A broad-spectrum systemic fungicide with preventative properties used on a wide variety of crops including grains, fruits, and vegetables.[6] |
| Penthiopyrad | N-[2-(1,3-Dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | Highly effective against numerous fungal pathogens, including gray mold (Botrytis cinerea). First registered for use in Florida strawberries in 2012. |
| Benzovindiflupyr | N-[(1S,4R)-9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | A potent SDHI fungicide effective against a range of diseases, including Asian soybean rust and Colletotrichum crown rot in strawberry.[10][11] |
Performance & Efficacy: A Data-Driven Comparison
The efficacy of a fungicide is typically quantified by its EC₅₀ value—the effective concentration required to inhibit 50% of fungal growth. Lower EC₅₀ values indicate higher potency. The following tables summarize comparative efficacy data from various studies.
Table 1: In Vitro Efficacy (EC₅₀ in µg/mL) against Botrytis cinerea (Gray Mold)
| Fungicide | EC₅₀ Range (µg/mL) | Mean EC₅₀ (µg/mL) | Notes | Source(s) |
| Boscalid | 0.097 - 54.162 | 13.452 | Included as a benchmark SDHI. High resistance frequency observed. | [4][12] |
| Fluxapyroxad | <0.01 - 4.19 | ~0.18 (sensitive isolates) | Highly effective against sensitive strains. | [4][12] |
| Penthiopyrad | <0.01 - 59.65 | 1.054 (baseline) | Baseline sensitivity established; resistance is a growing concern. | [12][13] |
| Fluopyram | 0.01 - >100 | 0.05 - 1.98 | Effective against some boscalid-resistant strains. | [4] |
*Boscalid and Fluopyram are included for comparative context as they are also prominent SDHIs, though not both pyrazole-carboxamides.
Table 2: In Vitro Efficacy (EC₅₀ in µg/mL) against Other Key Pathogens
| Fungicide | Pathogen | Mean EC₅₀ (µg/mL) | Source |
| Benzovindiflupyr | Colletotrichum gloeosporioides | 0.08 - 1.11 | [11] |
| Penthiopyrad | Colletotrichum gloeosporioides | 0.45 - 3.17 | [11] |
| Benzovindiflupyr | Phakopsora pachyrhizi | EC₅₀ values increasing over time due to resistance. | [10] |
| Fluxapyroxad | Phakopsora pachyrhizi | EC₅₀ values increasing over time due to resistance. | [10] |
| Bixafen | Pyricularia oryzae | 9.15 | [2] |
Expert Interpretation: The data clearly shows that while newer pyrazole-carboxamides like Fluxapyroxad and Benzovindiflupyr have very high intrinsic activity (low EC₅₀ values), their field performance can be compromised by the selection of resistant fungal populations.[10] For instance, against Asian soybean rust (P. pachyrhizi), the average EC₅₀ for both Benzovindiflupyr and Fluxapyroxad has increased over several growing seasons, indicating a shift towards lower sensitivity in the fungal population.[10] This underscores the critical need for resistance management.
Resistance Profiles and Cross-Resistance
Resistance to SDHI fungicides is primarily conferred by point mutations in the genes encoding the SdhB, SdhC, or SdhD subunits of the SDH enzyme.[13][14] The specific mutation dictates the level of resistance and the cross-resistance pattern among different SDHIs.
-
Key Mutations: Common mutations observed in Botrytis cinerea include H272R/Y, P225F, and N230I in the SdhB subunit.[13] In Phakopsora pachyrhizi, the SDHC-I86F mutation is a key concern.[10]
-
Cross-Resistance: The structural differences between fungicides influence how they are affected by these mutations.
-
Strong cross-resistance is often seen between boscalid, penthiopyrad, and fluxapyroxad.
-
Mutations like P225F and N230I can confer high resistance to all four tested SDHIs (boscalid, fluopyram, fluxapyroxad, penthiopyrad).
-
Benzovindiflupyr has shown higher fungitoxicity against some less-sensitive P. pachyrhizi populations compared to fluxapyroxad.[10]
-
This complex pattern of resistance necessitates molecular monitoring of pathogen populations to make informed decisions about fungicide selection. A simple rotation between different pyrazole-carboxamides may not be an effective resistance management strategy if the prevalent mutation confers resistance to both.
Standardized Protocols for Fungicide Efficacy Evaluation
To ensure reproducible and comparable data, standardized laboratory protocols are essential. Here, we detail a validated method for determining the in vitro efficacy (EC₅₀) of a fungicide using the mycelial growth inhibition assay.
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol is designed to quantify the effect of a fungicide on the vegetative growth of a target fungus. It is a foundational assay for establishing baseline sensitivity and monitoring for resistance.
Principle: The fungus is grown on a nutrient medium amended with serial dilutions of the test fungicide. The inhibition of mycelial growth relative to a fungicide-free control is measured, and this data is used to calculate the EC₅₀ value.
Step-by-Step Methodology:
-
Fungicide Stock Preparation:
-
Accurately weigh the technical-grade fungicide and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration primary stock solution (e.g., 10,000 µg/mL). Causality: DMSO is used as it can dissolve a wide range of organic compounds and is miscible with aqueous media at low concentrations.
-
Perform serial dilutions from the primary stock to create a range of working solutions.
-
-
Amended Media Preparation:
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave to sterilize.
-
Allow the PDA to cool in a water bath to approximately 50-55°C. Causality: This temperature is hot enough to keep the agar molten but not so hot as to degrade the fungicide.
-
Add a precise volume of each fungicide working solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate by adding only the solvent (e.g., DMSO) to the PDA at the same concentration used in the treatments. Trustworthiness: The solvent-only control is critical to ensure that the solvent itself has no inhibitory effect on fungal growth.
-
Immediately pour the amended and control PDA into sterile Petri dishes (e.g., 90 mm diameter) and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the actively growing edge of a young (3-5 day old) culture of the target fungus.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish (both fungicide-amended and control).
-
-
Incubation:
-
Seal the Petri dishes with paraffin film to prevent contamination and dehydration.
-
Incubate the plates in the dark at a temperature optimal for the specific fungus (e.g., 25°C) for a period sufficient for the control colony to reach a substantial diameter without covering the entire plate (e.g., 3-7 days).
-
-
Data Collection and Analysis:
-
Measure two perpendicular diameters of the fungal colony on each plate.
-
Calculate the average diameter for each plate.
-
Determine the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(Diameter_Control - Diameter_Treatment) / Diameter_Control] * 100[15]
-
Use probit analysis or non-linear regression to plot the inhibition percentage against the log of the fungicide concentration to determine the EC₅₀ value.[16]
-
Caption: Experimental workflow for determining fungicide EC50 via mycelial growth inhibition assay.
Conclusion and Future Outlook
The pyrazole-based fungicides, particularly the SDHI class, are powerful and effective tools for disease management. Head-to-head comparisons reveal that while newer compounds like Benzovindiflupyr and Fluxapyroxad offer high intrinsic potency, no single fungicide is a panacea. The primary challenge facing this chemical class is the rapid evolution of resistance in target pathogen populations.[7]
For researchers and drug development professionals, future efforts should focus on:
-
Discovering Novel Pyrazoles: Synthesizing new pyrazole derivatives with potentially different binding modes or activity against resistant strains remains a key objective.[1][3][15][17]
-
Understanding Resistance Mechanisms: Deeper investigation into the full spectrum of mutations that can confer resistance is necessary for predictive modeling.
-
Developing Integrated Strategies: The future of sustainable disease control lies not in a single molecule but in integrated strategies that combine chemical controls (using mixtures and rotations of different modes of action), genetic resistance in crops, and cultural practices.
By employing rigorous, standardized comparative studies, the scientific community can continue to develop and deploy these vital chemical tools responsibly and effectively.
References
-
Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. National Institutes of Health (NIH). [Link]
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. National Institutes of Health (NIH). [Link]
-
Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. ResearchGate. [Link]
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. [Link]
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. National Institutes of Health (NIH). [Link]
-
Sensitivity assessment and SDHC-I86F mutation frequency of Phakopsora pachyrhizi populations to benzovindiflupyr and fluxapyroxad fungicides from 2015 to 2019 in Brazil. PubMed. [Link]
-
Effects of different concentrations of penthiopyrad on mycelial growth... ResearchGate. [Link]
-
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
-
Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. National Institutes of Health (NIH). [Link]
-
Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. APS Journals. [Link]
-
BIXAFEN (262). Food and Agriculture Organization of the United Nations (FAO). [Link]
-
Efficacy and Baseline Sensitivity of Succinate-Dehydrogenase-Inhibitor Fungicides for Management of Colletotrichum Crown Rot of Strawberry. PubMed. [Link]
-
Correlation between benzovindiflupyr (BZV, mg L⁻¹) and fluxapyroxad... ResearchGate. [Link]
-
Fungicide Efficacy Evaluation. CABI Digital Library. [Link]
- Fungicide pyrazole carboxamides derivatives.
-
Baseline Sensitivity and Resistance of Botrytis cinerea to Penthiopyrad in Hebei Province, China. MDPI. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Semantic Scholar. [Link]
-
Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. eScholarship, University of California. [Link]
-
Fluxapyroxad. Wikipedia. [Link]
-
(PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. ResearchGate. [Link]
-
The binding mode of benzovindiflupyr (A), isopyrazam (B), fluxapyroxad... ResearchGate. [Link]
-
Bixafen. AERU, University of Hertfordshire. [Link]
-
Foliar application of benzovindiflupyr shows non‐fungicidal effects in wheat plants. National Institutes of Health (NIH). [Link]
-
Comparative inhibitory effects (IC50 values) of eight SDHIs on the RC... ResearchGate. [Link]
- Pyrazole fungicide composition.
-
In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. APS Journals. [Link]
-
Multiple and multidrug resistance in Botrytis cinerea: molecular mechanisms of MLR/MDR strains in Greece and effects of co-existence of different resistance mechanisms on fungicide sensitivity. National Institutes of Health (NIH). [Link]
-
Effectiveness of different fungicide formulations and number of applications in controlling wheat leaf rust. ResearchGate. [Link]
-
Assessing the predictability of fungicide resistance evolution through in vitro selection. National Institutes of Health (NIH). [Link]
-
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. [Link]
-
Inception Xpro Product Label. Bayer Crop Science Ireland. [Link]
-
Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. ACS Publications. [Link]
-
A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. APS Journals. [Link]
-
Modern Fungicides and Antifungal Compounds IX. The DPG. [Link]
-
Resistance to Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Strawberry. APS Journals. [Link]
-
Summary of the toxicological studies bixafen + prothioconazole EC 225 (75 + 150 g/L). Bayer CropScience. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Bixafen [sitem.herts.ac.uk]
- 9. fao.org [fao.org]
- 10. Sensitivity assessment and SDHC-I86F mutation frequency of Phakopsora pachyrhizi populations to benzovindiflupyr and fluxapyroxad fungicides from 2015 to 2019 in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Baseline Sensitivity of Succinate-Dehydrogenase-Inhibitor Fungicides for Management of Colletotrichum Crown Rot of Strawberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate as a Privileged Scaffold for Modern Drug Design
Introduction: The Ascendancy of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to bind to multiple biological targets with high affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its prominence is not accidental; the pyrazole core offers a unique combination of synthetic accessibility, metabolic stability, and versatile bioisosteric properties, allowing it to mimic other functional groups and establish crucial interactions with protein targets.[4] This has led to its incorporation into a remarkable number of FDA-approved drugs, including the blockbuster COX-2 inhibitor Celecoxib, the erectile dysfunction treatment Sildenafil, and numerous kinase inhibitors like Ruxolitinib and Crizotinib used in oncology.[1][3][5][6]
This guide focuses on a specific, highly functionalized derivative: Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate . We will dissect its structural attributes, compare it to other privileged scaffolds, and provide a comprehensive, experimentally-grounded framework for its validation as a starting point for novel drug discovery campaigns.
Comparative Analysis: Why this compound?
The selection of a scaffold is one of the most critical decisions in a drug discovery program. It dictates the synthetic strategy, the accessible chemical space, and the ultimate drug-like properties of the resulting candidates. The subject of our analysis, this compound, presents a compelling starting point for several reasons.
dot
Caption: Key diversification points of the scaffold.
The strategic placement of functional groups on the pyrazole core provides three distinct points for chemical modification, which is the cornerstone of generating compound libraries for structure-activity relationship (SAR) studies.[7][8]
-
N1-Phenyl Group : Substitution on this ring can significantly influence the molecule's pharmacokinetic (ADME) properties, including solubility and metabolic stability.
-
C5-Phenyl Group : This position often dictates target engagement. Modifications here can explore the binding pocket of a target protein to enhance potency and selectivity.
-
C3-Methyl Ester : This ester group is an excellent synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid and subsequently coupled with a diverse range of amines to generate large amide libraries, a common strategy for optimizing ligand-target interactions.[9]
To contextualize its value, we compare it with other well-known privileged scaffolds.
| Feature | This compound | Quinazoline Scaffold | Benzimidazole Scaffold |
| Synthetic Accessibility | High (often one-pot or two-step syntheses) | Moderate to High | Moderate |
| Known Biological Targets | Kinases, GPCRs, COX enzymes, etc.[2][4] | Kinase Inhibitors (e.g., EGFR) | Anticancer, Antihistamines |
| Key FDA-Approved Drugs | Celecoxib, Sildenafil, Ruxolitinib[3][5] | Gefitinib, Erlotinib | Omeprazole, Telmisartan |
| Potential for Diversification | Excellent (at least 3 key points) | Good (2-3 key points) | Good (2 key points) |
| Metabolic Stability | Generally high due to aromaticity | Prone to oxidation at certain positions | Generally stable |
This comparison highlights that while other scaffolds are undeniably valuable, the pyrazole core, particularly with the functionalization of our lead molecule, offers a superior combination of synthetic flexibility and proven biological relevance across a wide range of target classes.
Experimental Validation Workflow: A Self-Validating System
Validating a new scaffold requires a systematic and logical progression of experiments. The goal is to de-risk the scaffold early by identifying potential liabilities such as toxicity or poor drug-like properties before investing significant resources.[10][11] Our proposed workflow is designed to be a self-validating system, where each step provides critical data that informs the next.
dot
Caption: A systematic workflow for scaffold validation.
Part 1: Synthesis and Characterization
The foundation of any scaffold validation is a robust and reproducible synthesis. The 1,5-diphenyl-pyrazole-3-carboxylate core is typically assembled via a condensation reaction.
Protocol 1: Synthesis of this compound
Causality: This protocol utilizes a well-established cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[12][13] The choice of a methyl ester derivative of the dicarbonyl component directly yields the desired product without requiring additional esterification steps, improving atom economy and efficiency.
Materials:
-
Methyl 3-phenyl-2,4-dioxobutanoate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and purification apparatus (silica gel for chromatography)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 3-phenyl-2,4-dioxobutanoate (1.0 eq) in ethanol (30 mL).
-
Addition of Reagents: Add phenylhydrazine (1.05 eq) to the solution, followed by glacial acetic acid (5-10 drops) to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate may form. If not, reduce the solvent volume under reduced pressure until a precipitate appears.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass for the protonated molecule [M+H]⁺ is approximately 293.10 g/mol .[12]
Part 2: In Vitro Biological Evaluation
The initial biological assessment aims to answer two fundamental questions: Is the compound cytotoxic? And does it show activity against a relevant biological target?
Protocol 2: MTT Assay for General Cytotoxicity
Causality: The MTT assay is a cost-effective, high-throughput colorimetric assay used to assess cell metabolic activity, which serves as a proxy for cell viability.[14] We include a cancerous cell line (HeLa) and a non-cancerous cell line (HEK293) to determine not only the compound's potency but also its selectivity. A high selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) is a desirable trait for a potential anticancer scaffold.[14][15]
Materials:
-
HeLa (cervical cancer) and HEK293 (human embryonic kidney) cell lines
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (dissolved in DMSO to make a 10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Doxorubicin (positive control)
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in the cell culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include wells for vehicle control (DMSO only) and positive control (Doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
| Compound | IC₅₀ on HeLa (µM) | IC₅₀ on HEK293 (µM) | Selectivity Index (SI) |
| Hypothetical Scaffold | 15.2 | > 100 | > 6.6 |
| Doxorubicin (Control) | 0.8 | 2.5 | 3.1 |
Part 3: In Vitro ADME Profiling
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to avoid late-stage failures.[10][16][17] A compound with excellent potency is useless if it is not bioavailable or is metabolized too quickly.
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
Causality: Human Liver Microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[18] This assay provides a rapid and effective way to estimate a compound's intrinsic clearance in the liver, which is a primary site of drug metabolism. A compound with high stability is more likely to have a longer half-life in the body.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound (1 µM final concentration)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Verapamil (high clearance control), Propranolol (low clearance control)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: Prepare a master mix of HLM in phosphate buffer. Pre-warm at 37°C for 10 minutes.
-
Initiate Reaction: Add the test compound to the HLM mix. Split the mixture into two sets of tubes: one set to which the NADPH system is added (metabolic reaction) and one set without NADPH (negative control).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).
| Parameter | Description | Favorable Outcome |
| Aqueous Solubility | Measures how well the compound dissolves in water at a physiological pH. | > 10 µM |
| Metabolic Stability (t½) | The time it takes for 50% of the compound to be metabolized by liver enzymes.[18] | > 30 minutes |
| CYP Inhibition (IC₅₀) | Assesses the potential for drug-drug interactions by measuring inhibition of major CYP isoforms.[16] | > 10 µM |
| Plasma Protein Binding | Determines the fraction of the compound bound to plasma proteins; only unbound drug is active. | < 99% (target dependent) |
Conclusion and Future Directions
The this compound scaffold represents a highly attractive and validated starting point for drug discovery. Its synthetic tractability, coupled with the proven success of the pyrazole core in numerous approved drugs, marks it as a privileged structure.[5][19] The experimental workflow detailed in this guide provides a robust framework for its initial validation, covering synthesis, preliminary biological evaluation, and essential ADME profiling.
Positive outcomes from these initial studies—demonstrating low cytotoxicity, target engagement, and favorable drug-like properties—would provide strong justification for initiating a full-scale lead optimization program. Subsequent efforts would involve the synthesis of a focused library of analogs to build a comprehensive Structure-Activity Relationship (SAR) and ultimately identify a clinical candidate.
References
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: [Link])
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (URL: [Link])
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (URL: [Link])
-
Pyrazole: an emerging privileged scaffold in drug discovery. (URL: [Link])
-
In Vitro ADME Assays and Services - Charles River Laboratories. (URL: [Link])
-
In Vitro ADME Assays and Services - ICE Bioscience. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (URL: [Link])
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (URL: [Link])
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis. (URL: [Link])
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review - ResearchGate. (URL: [Link])
-
In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES | Frontier in Medical and Health Research. (URL: [Link])
-
Fast turnaround early ADME in vitro screening available! - Admescope. (URL: [Link])
-
Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. - ResearchGate. (URL: [Link])
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - Semantic Scholar. (URL: [Link])
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PubMed. (URL: [Link])
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities | Scilit. (URL: [Link])
-
Identification of Novel Chemical Scaffolds that Inhibit the Growth of Mycobacterium tuberculosis in Macrophages - Frontiers. (URL: [Link])
-
A review for cell-based screening methods in drug discovery - PMC - NIH. (URL: [Link])
-
Update on in vitro cytotoxicity assays for drug development - ResearchGate. (URL: [Link])
-
How to experimentally validate drug-target interactions? - ResearchGate. (URL: [Link])
-
GuoJeff/generative-drug-design-with-experimental-validation - GitHub. (URL: [Link])
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (URL: [Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. (URL: [Link])
-
Virtual Screening of a Chemically Diverse “Superscaffold” Library Enables Ligand Discovery for a key GPCR Target - PubMed Central. (URL: [Link])
-
Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (URL: [Link])
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: [Link])
-
Chemical probe - Wikipedia. (URL: [Link])
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. (URL: [Link])
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (URL: [Link])
-
Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid | Request PDF - ResearchGate. (URL: [Link])
-
Scaffold-Hopped Compound Identification by Ligand-Based Approaches with a Prospective Affinity Test | Journal of Chemical Information and Modeling - ACS Publications. (URL: [Link])
-
Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction - PubMed. (URL: [Link])
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fmhr.net [fmhr.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Frontiers | Identification of Novel Chemical Scaffolds that Inhibit the Growth of Mycobacterium tuberculosis in Macrophages [frontiersin.org]
- 16. criver.com [criver.com]
- 17. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 18. admescope.com [admescope.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Substituted Pyrazole Esters as Anticancer Agents: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of substituted pyrazole esters and their derivatives as potent anticancer agents. We will delve into the critical structure-activity relationships, compare biological activities with supporting data, detail common mechanisms of action, and provide standardized protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in oncology.
Introduction: The Prominence of the Pyrazole Scaffold in Oncology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility, synthetic accessibility, and ability to form key hydrogen bond interactions have made it a cornerstone in the design of targeted therapies.[2][3] In oncology, pyrazole derivatives have been successfully developed as inhibitors for a wide range of therapeutic targets, including protein kinases, which are often dysregulated in cancer.[3][4] Several FDA-approved drugs, such as the kinase inhibitors Ruxolitinib and Crizotinib, feature the pyrazole core, underscoring its clinical significance.[5][6] This guide focuses specifically on pyrazole esters and related derivatives, comparing their efficacy and exploring the structural modifications that enhance their anticancer activity.
Structure-Activity Relationship (SAR) Analysis: Decoding the Potency
The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core. Understanding these structure-activity relationships (SAR) is crucial for designing next-generation compounds with improved potency and selectivity.[7]
Key SAR insights include:
-
N1-Substitution: The N1 position of the pyrazole ring is a critical site for modification. Large, aromatic substituents, such as phenyl or substituted phenyl groups, are frequently associated with potent activity. These groups often occupy hydrophobic pockets in the target protein's binding site.
-
C3- and C5-Substitutions: Aryl groups at the C3 and C5 positions are common. The substitution pattern on these aryl rings plays a significant role in modulating activity. For instance, electron-withdrawing groups like halogens (e.g., -Cl, -F) or trifluoromethyl (-CF3) can enhance lipophilicity and cell permeability, often leading to increased cytotoxicity.[1][8] Conversely, electron-donating groups like methoxy (-OCH3) have also been shown to confer potent activity, suggesting that the optimal substitution depends on the specific biological target.[2]
-
C4-Substitution: The C4 position is another key point for modification. The introduction of groups like cyano (-CN) or the formation of hybrid molecules by linking other heterocyclic rings at this position can significantly impact the compound's biological profile.[9]
-
Hybrid Molecules: A prominent strategy involves creating hybrid compounds by linking the pyrazole scaffold to other pharmacologically active heterocycles like benzimidazole, triazine, or thiazole.[2][10] This approach aims to combine the therapeutic benefits of both moieties, potentially leading to multi-targeted agents with enhanced efficacy.[11]
The following diagram illustrates the key positions on the pyrazole scaffold that are critical for SAR studies.
Caption: Key substitution sites on the pyrazole ring for SAR analysis.
Comparative Biological Evaluation: In Vitro Anticancer Activity
The anticancer potential of novel compounds is initially assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the IC50 values for representative substituted pyrazole derivatives from various studies, highlighting their activity across different cancer types.
| Compound ID/Reference | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| Compound 121b | Pyrazole-benzimidazole hybrid with p-fluorophenyl | SW1990 (Pancreatic) | 30.9 | [10] |
| Compound 123b | Benzimidazole linked pyrazole | A549 (Lung) | 4.94 | [10] |
| Compound 123b | Benzimidazole linked pyrazole | HepG2 (Liver) | 2.09 | [10] |
| Compound 136b | 1,2,3-triazole linked pyrazole acrylate | MCF-7 (Breast) | 1.764 | [10] |
| Compound 25 | Pyrazole benzothiazole hybrid | HT29 (Colon) | 3.17 | [2] |
| Compound 43 | Pyrazole carbaldehyde derivative | MCF-7 (Breast) | 0.25 | [2] |
| Compound C5 | Pyrazole-thiourea derivative | MCF-7 (Breast) | 0.08 | [12] |
| Compound 5b | Methoxy-phenyl-amino-pyrazole | K562 (Leukemia) | 0.021 | [13] |
| Compound 3f | Trimethoxyphenyl-dihydro-pyrazole | MDA-MB-468 (Breast) | 6.45 (48h) | [6] |
| Compound 9 | Pyrazole derivative | CDK2/cyclin A2 (Enzyme) | 0.96 | [14] |
Analysis of Data: The data clearly demonstrate that structural modifications significantly impact anticancer potency. For instance, the pyrazole-thiourea derivative C5 shows exceptionally high potency against the MCF-7 breast cancer cell line with an IC50 of 0.08 µM.[12] Similarly, the methoxy-substituted pyrazole 5b is highly active against leukemia cells (K562) with an IC50 of just 0.021 µM.[13] The strategy of creating hybrid molecules is also validated by the potent, low-micromolar activities observed for compounds like 123b and 136b .[10]
Mechanisms of Action: How Pyrazoles Inhibit Cancer Growth
Substituted pyrazole esters exert their anticancer effects through diverse mechanisms of action. A single scaffold can be tailored to inhibit various targets, making it a highly valuable framework in drug discovery.[2][4]
Protein Kinase Inhibition
A primary mechanism is the inhibition of protein kinases, enzymes that regulate cell growth, proliferation, and survival.[3]
-
Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression.[15] Pyrazole derivatives have been designed as potent CDK2 inhibitors.[14][16] By inhibiting CDK2, these compounds can induce cell cycle arrest, typically at the G1 or G2/M phase, preventing cancer cells from dividing.[1][17]
-
Receptor Tyrosine Kinases (RTKs): Many pyrazoles target RTKs like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical for tumor growth and angiogenesis.[2][12] Dual EGFR/VEGFR-2 inhibitors have been developed from this class of compounds.[2]
Tubulin Polymerization Inhibition
Another key mechanism is the disruption of the microtubular cytoskeleton.[17] Microtubules are essential for forming the mitotic spindle during cell division. Certain pyrazole derivatives inhibit tubulin polymerization, leading to mitotic arrest, disassembly of microtubules, and ultimately, apoptosis.[13][17]
Induction of Apoptosis
Regardless of the primary target, the ultimate fate of cancer cells treated with effective pyrazole esters is often apoptosis (programmed cell death).[6][17] This can be triggered by cell cycle arrest, DNA damage, or the generation of reactive oxygen species (ROS).[6][17]
The diagram below illustrates a common mechanistic pathway involving CDK2 inhibition.
Caption: Standard workflow for anticancer drug screening and characterization.
Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole ester compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol while vortexing slowly. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Perspectives
Substituted pyrazole esters represent a highly versatile and potent class of anticancer agents. The extensive research highlighted in this guide demonstrates that strategic modifications to the pyrazole scaffold can yield compounds with low micromolar to nanomolar efficacy against a wide range of cancer types. [2][12][13]The most promising strategies involve the creation of hybrid molecules and the fine-tuning of substituents to optimize interactions with specific biological targets like CDKs and RTKs. [10][15] Future research should focus on optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of these lead compounds to improve their potential for clinical translation. Furthermore, exploring novel pyrazole hybrids as multi-targeted agents could provide a powerful strategy to overcome drug resistance, a major challenge in cancer therapy.
References
-
Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed, [Link].
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH, [Link].
-
Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. PubMed Central, [Link].
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC, [Link].
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications, [Link].
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed, [Link].
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed, [Link].
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed, [Link].
-
ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. ChemInform, [Link].
-
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences, [Link].
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers, [Link].
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI, [Link].
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub, [Link].
-
Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed, [Link].
-
Mini review on anticancer activities of Pyrazole Derivatives. IJNRD, [Link].
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing, [Link].
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing, [Link].
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace, [Link].
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI, [Link].
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI, [Link].
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC - NIH, [Link].
Sources
- 1. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
This document provides essential, step-by-step guidance for the proper and safe disposal of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (CAS No. 70375-79-0). As a pyrazole derivative utilized in pharmaceutical and agrochemical research, its handling and disposal require a meticulous approach to ensure personnel safety, environmental protection, and regulatory compliance.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulations.
Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol
Proper disposal begins with a thorough understanding of the substance's potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar pyrazole compounds indicate that it must be treated as hazardous waste.[3][4] The core principle of laboratory safety is to err on the side of caution; therefore, this compound should never be disposed of in regular trash or down the drain.[3][5][6]
Inferred Hazard Profile: Based on analogous pyrazole derivatives, the primary hazards are likely to include:
-
Acute Toxicity (Oral): Many pyrazole compounds are harmful if swallowed.[7]
-
Skin and Eye Irritation: Contact can cause skin irritation and serious eye irritation or damage.[7][8][9]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[8]
-
Environmental Hazards: Pyrazole derivatives can be persistent and harmful to aquatic life.[4][10]
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity) or is explicitly listed.[5][11] Given the toxicological profile of related compounds, this chemical would likely be classified as toxic (Toxicity Characteristic), mandating its disposal as hazardous waste.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | Internal |
| CAS Number | 70375-79-0 | [1] |
| Molecular Formula | C₁₇H₁₄N₂O₂ | [1] |
| Molecular Weight | 278.31 g/mol | [1] |
| Appearance | Yellow solid | [1] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before handling the waste, ensuring personal safety is paramount. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure risks.[12][13]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield to protect against dust particles.[8]
-
Body Protection: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: Handle the solid waste exclusively within a certified chemical fume hood to prevent inhalation of dust.[3] If a fume hood is not available, a NIOSH-approved respirator for particulates may be necessary.[8]
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and traceable.
Step 1: Waste Segregation
Causality: Pyrazole derivatives may be incompatible with other chemical classes. Mixing incompatible wastes can lead to violent reactions, the generation of toxic gases, or fires.[14]
-
Action: Designate a specific waste stream for this compound. Do not mix it with solvents, acids, bases, or other organic or inorganic waste unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.
Step 2: Containerization
Causality: The integrity of the waste container is the primary barrier preventing environmental release. The container must be compatible with the chemical to prevent degradation and leaks.[11][14]
-
Action:
-
Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition with no cracks or residue.[3][14]
-
The container must have a secure, leak-proof screw-top cap.[11]
-
Ensure the container is appropriately sized for the volume of waste to avoid overfilling; never fill to more than 90% capacity.[15]
-
The original product container is often a suitable choice for the waste if it is in good condition.[14]
-
Step 3: Labeling
Causality: Accurate labeling is an OSHA and EPA requirement that ensures safe handling, proper storage, and correct final disposal.[5] It communicates the container's contents and hazards to all personnel.
-
Action: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound" . Avoid abbreviations or formulas.
-
The accumulation start date (the date the first particle of waste was added).
-
The name of the Principal Investigator and laboratory location.
-
An accurate list of all constituents if it is a mixed waste.[4]
Step 4: On-Site Accumulation and Storage
Causality: Federal regulations strictly control the location and duration of hazardous waste storage to minimize risks within the laboratory.
-
Action:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[5][14]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][11]
-
The SAA must have secondary containment (such as a tub or tray) capable of holding the contents of the largest container.[14]
-
Keep the waste container closed at all times except when adding waste.[5][14]
-
Step 5: Arranging Final Disposal
Causality: Final disposal of hazardous waste must be performed by a licensed facility to ensure it is treated in an environmentally sound manner, typically via high-temperature incineration.
-
Action:
-
Once the container is full or you are finished with the process, contact your institution's EHS department to request a waste pickup.
-
Provide them with the full chemical name and any available safety information.
-
NEVER attempt to dispose of this chemical in the trash or pour it down the drain. The EPA has a strict ban on the sewering of hazardous waste pharmaceuticals, a practice that extends as a best practice to all hazardous research chemicals.[16][17][18]
-
Emergency Procedures: Spill Management
In the event of a spill, a prompt and correct response is critical to prevent exposure and environmental contamination.[19]
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your EHS emergency line.
-
Don PPE: Before cleaning a small, manageable spill, don the appropriate PPE as described in Section 2.
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to prevent it from becoming airborne.
-
Collect Material: Carefully sweep or scoop the absorbed material into a designated waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (consult the SDS for a similar compound or your EHS office), followed by soap and water. Collect all cleaning materials (wipes, gloves) as hazardous waste.
-
Label and Dispose: Seal, label, and dispose of the spill cleanup waste container following the protocol in Section 3.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of the target compound.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]
-
Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library. [Link]
-
Substance Information - 4,4'-methylylidenebis(5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one). ECHA. [Link]
-
Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone). Kishida Chemical Co., Ltd. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.org. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360. [Link]
-
Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]
-
The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle. [Link]
-
Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. US EPA. [Link]hazardous-waste-pharmaceuticals-and-amendment-p075)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Substance Information - ECHA [echa.europa.eu]
- 11. danielshealth.com [danielshealth.com]
- 12. resources.duralabel.com [resources.duralabel.com]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. waste360.com [waste360.com]
- 17. ashp.org [ashp.org]
- 18. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 19. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate
This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate. As this is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document employs a precautionary approach, inferring the hazard profile from structurally analogous compounds to establish robust safety measures. This methodology ensures a high margin of safety for all laboratory personnel.
Hazard Assessment via Structural Analogs
The core principle of laboratory safety when dealing with novel compounds is to anticipate potential hazards based on known data from similar chemical structures. The pyrazole moiety is a common scaffold in pharmacologically active molecules, suggesting that derivatives should be handled with care.[1] The presence of a carboxylate ester and aromatic phenyl groups further informs our safety assessment.
To establish a presumed hazard profile for this compound, we will analyze data from closely related compounds.
Table 1: Hazard Profile of Structurally Similar Compounds
| Compound Name | CAS Number | Key Hazards Identified in Safety Data Sheets |
| 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid | 77169-12-1 | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2] |
| Methyl 1H-pyrazole-3-carboxylate | 15366-34-4 | Causes skin irritation, Causes serious eye irritation.[3] |
| 1-Methyl-1H-pyrazole-3-carboxylic acid | 25016-20-0 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4] |
| 3-methyl-1-phenyl-5-pyrazolone | 89-25-8 | Harmful if swallowed (H302), Causes serious eye irritation (H319).[5][6] |
Conclusion of Hazard Assessment: Based on the data from these analogs, it is prudent to handle this compound as a compound that is, at a minimum:
-
A skin irritant.
-
A serious eye irritant.
-
Potentially harmful if swallowed.
-
A potential respiratory tract irritant, especially in powdered form.
These assumptions form the basis for the personal protective equipment (PPE) recommendations that follow.
Core PPE Protocol: A Multi-Layered Defense
While PPE is the final line of defense, it is critical when engineering and administrative controls cannot eliminate all risks. The following PPE is mandatory when handling this compound in any form (solid or solution).
Table 2: Recommended Personal Protective Equipment
| Body Part | Recommended PPE | Specifications and Rationale |
| Hands | Chemical-resistant Nitrile Gloves | Nitrile gloves offer protection against a broad range of chemicals and are suitable for incidental contact.[7][8] For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-specific gloves. Always inspect gloves for tears or punctures before use and wash the exterior before removal.[9] |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and dust.[4][7] A full-face shield must be worn over the goggles when there is a significant risk of splashing or when handling larger quantities (>50 mL) of a solution.[7][9] |
| Body | Flame-Resistant (FR) Laboratory Coat | A lab coat, fully buttoned with sleeves rolled down, protects skin and personal clothing from contamination.[7] Ensure it is made from a low-flammability material like Nomex or treated cotton. |
| Feet | Closed-toe, Closed-heel Shoes | Shoes must fully cover the foot to protect from spills. Leather or other non-porous materials are recommended.[7] |
| Respiratory | NIOSH-Approved Respirator (as needed) | All handling of the solid compound or volatile solutions should occur within a certified chemical fume hood to minimize inhalation risk.[4] If procedures must be performed outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is required. A respiratory hazard evaluation should be completed by your institution's Environmental Health and Safety (EHS) department to determine the appropriate type (e.g., N95 for particulates or an air-purifying respirator with organic vapor cartridges).[7] |
Procedural Guidance: From Receiving to Disposal
Proper PPE is most effective when integrated into standardized workflows. The following diagrams and steps outline the minimum requirements for key laboratory operations.
Workflow: Handling and Weighing Solid Compound
This workflow details the essential steps for safely handling the powdered form of the chemical, where the risk of inhalation and contamination is highest.
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal Plan
All materials contaminated with this compound, including unused solid, solutions, and disposable labware, must be treated as hazardous waste. [4][10] Operational Disposal Steps:
-
Waste Segregation: Do not mix this waste stream with other incompatible wastes. [11]2. Containerization:
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. [11] * Liquid Waste: Collect in a dedicated, leak-proof container. [12]3. Labeling: The waste container label must include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant," "Harmful"). [10]4. Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials. [10]5. Pickup: Follow your institution's established procedures for requesting hazardous waste pickup by the EHS department. Professional disposal, typically via high-temperature incineration, is required. [11] By adhering to these rigorous PPE and handling protocols, researchers can safely manage the risks associated with this compound, ensuring a secure laboratory environment.
-
References
- Benchchem.
- Benchchem.
- Angene Chemical. Safety Data Sheet: 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid.
- Thermo Fisher Scientific.
- Fisher Scientific. Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carboxylic acid.
- Sigma-Aldrich. Safety Data Sheet: 3-Methyl-1-phenyl-2-pyrazoline-5-one.
- Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
- Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - ...
- CHEMM. Personal Protective Equipment (PPE).
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Benchchem. Personal protective equipment for handling 2,4-D Butyl ester.
- Ontario Pesticide Education Program. Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual.
- ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
